molecular formula C24H24Cl2N6O4 B15603655 BMS-986034

BMS-986034

Cat. No.: B15603655
M. Wt: 531.4 g/mol
InChI Key: ZDNJKGWFPVYMHU-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-986034 is a useful research compound. Its molecular formula is C24H24Cl2N6O4 and its molecular weight is 531.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H24Cl2N6O4

Molecular Weight

531.4 g/mol

IUPAC Name

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methyl-2-pyridinyl]pyridin-2-one

InChI

InChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1

InChI Key

ZDNJKGWFPVYMHU-LJQANCHMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-986034 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986034, also known as deucravacitinib (B606291), is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Its unique mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity over other Janus kinase (JAK) family members. This targeted inhibition effectively disrupts the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs), which are central to the pathogenesis of various immune-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of deucravacitinib, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

Deucravacitinib's innovative mechanism of action lies in its ability to bind with high affinity to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] Unlike traditional JAK inhibitors that compete with ATP at the highly conserved catalytic (JH1) domain, deucravacitinib's allosteric binding to the JH2 domain stabilizes an inhibitory interaction between the JH2 and JH1 domains.[2] This effectively locks the TYK2 enzyme in an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine receptor engagement.[1][2] This novel approach is the basis for its high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby minimizing off-target effects associated with broader JAK inhibition.[1][2]

Quantitative Data Summary

The selectivity and potency of deucravacitinib have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency and Selectivity of Deucravacitinib

TargetAssay TypeParameterValue (nM)Reference
TYK2 JH2 DomainMorrison titrationKi0.02[3]
TYK2 JH2 DomainHTRF Binding AssayIC500.2[3]
TYK2 JH1 DomainHTRF Binding AssayIC50>10,000[3]
JAK1 JH1 DomainHTRF Binding AssayIC50>10,000[3]
JAK2 JH1 DomainHTRF Binding AssayIC50>10,000[3]
JAK3 JH1 DomainHTRF Binding AssayIC50>10,000[3]
JAK1 JH2 DomainHTRF Binding AssayIC501[3]

Table 2: Cellular IC50 Values of Deucravacitinib and Other JAK Inhibitors in Human Whole Blood Assays

Pathway (Stimulant)Kinases InvolvedReadoutDeucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)Reference
IL-12/IL-18TYK2/JAK2IFN-γ production2-19>10,000>10,000>10,000[4]
IL-2JAK1/JAK3pSTAT5>2,00010-501-1010-100[4]
TPOJAK2pSTAT3>4,000100-50010-1001-10[4]

Table 3: Pharmacodynamic Effects of Deucravacitinib on Serum Biomarkers in Psoriasis Patients (Phase 2 Trial)

BiomarkerTreatment Group (12 mg once daily)Placebo GroupReference
Adjusted Mean Change from Baseline at Day 85
IL-17A-0.240-0.067[5]
IL-17C-14.850-1.664[5]
IL-19-96.445-8.119[5]
IL-20-0.265-0.064[5]
Beta-defensin-65,025.443-7,553.961[5]
PI3-14.005-1.360[5]

Signaling Pathway and Experimental Workflow Visualizations

Deucravacitinib_Mechanism_of_Action Figure 1: Deucravacitinib Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1_2 JAK1 / JAK2 Receptor->JAK1_2 Activates JH1 JH1 (Catalytic) TYK2->JH1 contains JH2 JH2 (Pseudokinase) TYK2->JH2 contains STAT STAT TYK2->STAT Phosphorylates JAK1_2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus Translocates to Deucravacitinib Deucravacitinib Deucravacitinib->JH2 Allosteric Binding (Inhibition) Gene_Expression Gene Expression (Pro-inflammatory mediators) Nucleus->Gene_Expression Alters

Figure 1: Deucravacitinib Signaling Pathway Inhibition

Experimental_Workflow Figure 2: Experimental Workflow for Characterizing Deucravacitinib cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_exvivo Ex Vivo / Whole Blood Assays cluster_invivo In Vivo / Clinical Studies Biochemical_Assay Biochemical Kinase Assay (HTRF) pSTAT_Assay Cellular Phospho-STAT Assay (Flow Cytometry) Biochemical_Assay->pSTAT_Assay Potency & Selectivity Data Binding_Assay JH2 Domain Binding Assay (Morrison Titration) Binding_Assay->Biochemical_Assay Binding Affinity Data Selectivity_Screen Kinome-wide Selectivity Screen Selectivity_Screen->Biochemical_Assay Broad Selectivity Profile Whole_Blood_Assay Human Whole Blood Assay (Cytokine-induced IFN-γ production) pSTAT_Assay->Whole_Blood_Assay Cellular Potency Data Reporter_Assay STAT-dependent Luciferase Reporter Assay Reporter_Assay->pSTAT_Assay Functional Cellular Activity Pharmacodynamics Pharmacodynamic Biomarker Analysis (Serum Cytokine Levels) Whole_Blood_Assay->Pharmacodynamics Physiologically Relevant Potency Data

References

GPR119 Agonist BMS-986034: A Technical Overview of its Signaling Pathway and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2] Activation of this Gs-coupled receptor initiates a signaling cascade that leads to the glucose-dependent secretion of insulin (B600854) and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] BMS-986034 is a potent GPR119 agonist developed by Bristol Myers Squibb. This technical guide provides a detailed overview of the GPR119 signaling pathway, the preclinical pharmacology of this compound, and the experimental methodologies used to characterize its activity.

The GPR119 Signaling Pathway

The activation of GPR119 by an agonist like this compound initiates a well-defined intracellular signaling cascade. As a Gs-protein coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3]

This elevation in cAMP has distinct effects depending on the cell type:

  • In Pancreatic β-cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This occurs through the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which ultimately leads to the exocytosis of insulin-containing granules. This glucose-dependent mechanism of action is a key advantage, as it minimizes the risk of hypoglycemia.

  • In Intestinal L-cells: The rise in intracellular cAMP triggers the secretion of incretin hormones, most notably GLP-1 and GIP. These hormones then circulate and act on their respective receptors on pancreatic β-cells, further amplifying glucose-dependent insulin secretion.[3] GLP-1 also exerts several other beneficial metabolic effects, including slowing gastric emptying, promoting satiety, and inhibiting glucagon (B607659) secretion.[4][5]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 binds to Gs Gs-protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Granules Insulin Granules PKA->Insulin_Granules promotes exocytosis in β-cells GLP1_GIP_Granules GLP-1/GIP Granules PKA->GLP1_GIP_Granules promotes exocytosis in L-cells Epac->Insulin_Granules Epac->GLP1_GIP_Granules Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion GLP1_GIP_Secretion GLP-1/GIP Secretion GLP1_GIP_Granules->GLP1_GIP_Secretion

Quantitative Data for this compound

The following table summarizes the available quantitative data for the in vitro activity of this compound.

CompoundAssayCell LineParameterValue
This compound cAMP AccumulationHEK293EC503 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GPR119 agonists.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following receptor activation.

Principle: A Homogeneous Time Resolved Fluorescence (HTRF) assay is commonly used. This competitive immunoassay involves a cAMP-d2 conjugate and a cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). In the absence of free cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When the cell is stimulated to produce cAMP, the free cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 384-well plates.

  • Compound Preparation: this compound is serially diluted in an appropriate buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are incubated with the compound dilutions at 37°C for 30-60 minutes.

    • Following incubation, the cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.

    • The plate is incubated at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Data Analysis: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of the two signals is calculated and used to determine the concentration of cAMP from a standard curve. The EC50 value is then calculated using a non-linear regression analysis.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine L-cells in response to a GPR119 agonist.

Principle: The murine STC-1 cell line is a commonly used in vitro model for studying GLP-1 secretion. These cells are stimulated with the test compound, and the amount of GLP-1 secreted into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Culture: STC-1 cells are cultured in DMEM supplemented with 10% FBS and seeded into 24-well plates.

  • Compound Treatment:

    • Prior to the experiment, the cells are washed and pre-incubated in a buffer with a low glucose concentration.

    • The cells are then incubated with various concentrations of this compound in a buffer containing a dipeptidyl peptidase-IV (DPP-IV) inhibitor (to prevent GLP-1 degradation) and a stimulatory concentration of glucose for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • The supernatant is collected, and a protease inhibitor cocktail is added.

    • The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Normalization: The GLP-1 concentrations are often normalized to the total protein content of the cells in each well.

GLP1_Secretion_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_STC1 Culture STC-1 cells Preincubation Pre-incubate in low glucose Culture_STC1->Preincubation Stimulation Stimulate with this compound + high glucose + DPP-IV inhibitor Preincubation->Stimulation Collect_Supernatant Collect supernatant Stimulation->Collect_Supernatant ELISA Quantify GLP-1 with ELISA Collect_Supernatant->ELISA Normalize Normalize to total protein ELISA->Normalize

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess glucose metabolism and the efficacy of anti-diabetic agents in animal models.

Principle: After an overnight fast, a glucose load is administered orally to the animals. Blood glucose levels are then monitored over a period of time. An effective anti-diabetic agent will improve the animal's ability to clear the glucose from the bloodstream, resulting in a lower blood glucose excursion.

Methodology:

  • Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) are commonly used.

  • Acclimation and Dosing: The animals are acclimated to the housing conditions and handled regularly. This compound is formulated in a suitable vehicle and administered orally via gavage at a specified time before the glucose challenge.

  • Fasting and Baseline Measurement: The animals are fasted overnight (typically 12-16 hours) with free access to water. A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) for the glucose excursion is calculated and compared between the vehicle-treated and this compound-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.

Conclusion

This compound is a potent GPR119 agonist that activates the canonical Gs-cAMP signaling pathway. This mechanism of action holds significant therapeutic promise for the treatment of type 2 diabetes by promoting glucose-dependent insulin secretion and the release of incretin hormones. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of GPR119 agonists. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

An In-depth Technical Guide to BMS-986034 and the cAMP Accumulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BMS-986034, a potent G protein-coupled receptor 119 (GPR119) agonist, and the core principles and methodologies of the cyclic AMP (cAMP) accumulation assay used to characterize its activity.

Introduction to this compound

This compound is an orally active agonist of GPR119.[1] GPR119 is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to play a role in glucose homeostasis, making it a target for the treatment of type 2 diabetes and obesity. Agonists of GPR119, such as this compound, stimulate the production of intracellular cAMP, which in turn modulates insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[2]

Core Principles of the cAMP Accumulation Assay

The cAMP accumulation assay is a fundamental tool in GPCR drug discovery, particularly for receptors that couple to Gs or Gi alpha subunits. GPR119 is a Gs-coupled receptor.[2] Activation of Gs-coupled receptors by an agonist leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP concentration is a direct measure of receptor activation.

Various technologies are available to measure intracellular cAMP levels, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and bioluminescent-based assays like the GloSensor assay. The HTRF assay is a common, robust method for quantifying cAMP in a high-throughput format.[3]

Quantitative Data for this compound

The potency of this compound in activating GPR119 is determined by its half-maximal effective concentration (EC50) in a cAMP accumulation assay.

CompoundTargetAssay TypeCell LineParameterValueReference
This compoundGPR119HTRF cAMP AccumulationHEK293 cells expressing human-mouse chimeric GPR119EC503 nM[1]

GPR119 Signaling Pathway

The binding of an agonist like this compound to GPR119 initiates a signaling cascade that results in the accumulation of intracellular cAMP. This pathway is crucial for the physiological effects mediated by GPR119 activation.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMS986034 This compound (Agonist) GPR119 GPR119 Receptor BMS986034->GPR119 Binds to Gs_protein Gs Protein (α, β, γ subunits) GPR119->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Insulin Secretion) PKA->Downstream Phosphorylates targets cAMP_Assay_Workflow start Start cell_prep Prepare Cell Suspension (HEK293-hGPR119) start->cell_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep dispense_cells Dispense Cells into 384-well Plate cell_prep->dispense_cells add_compound Add Compound Dilutions to Plate compound_prep->add_compound dispense_cells->add_compound incubate_stim Incubate for 30 min (Stimulation) add_compound->incubate_stim add_reagents Add HTRF Lysis Buffer with cAMP-d2 and anti-cAMP Cryptate incubate_stim->add_reagents incubate_detect Incubate for 60 min (Detection) add_reagents->incubate_detect read_plate Read Plate on HTRF Reader (620nm & 665nm) incubate_detect->read_plate analyze_data Calculate HTRF Ratio and Determine EC50 read_plate->analyze_data end End analyze_data->end

References

The Role of BMS-986034 in Glucose-Stimulated Insulin Secretion: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion (GSIS), a key mechanism for maintaining glucose homeostasis. This technical guide provides an in-depth overview of the role of this compound in this process, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. While specific data on the direct effects of this compound on GSIS in pancreatic β-cells remains limited in publicly available literature, this guide consolidates the current understanding of its mechanism of action based on its potent GPR119 agonism.

Introduction to this compound and GPR119

This compound is a small molecule compound identified as a selective agonist for GPR119. GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. Its activation in β-cells enhances the secretion of insulin in a glucose-dependent manner, thereby reducing the risk of hypoglycemia associated with some other insulin secretagogues. In L-cells, GPR119 activation stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which further contribute to glycemic control.

Quantitative Data

The available quantitative data for this compound primarily focuses on its potency as a GPR119 agonist in terms of second messenger activation.

CompoundAssay TypeCell LineParameterValue
This compound cAMP AccumulationHEK293EC50 3 nM

Table 1: In Vitro Potency of this compound. This table summarizes the reported half-maximal effective concentration (EC50) of this compound in a cAMP accumulation assay.

Signaling Pathways

The primary mechanism by which this compound is understood to potentiate glucose-stimulated insulin secretion is through the activation of the GPR119 signaling cascade in pancreatic β-cells.

GPR119-Mediated Signaling Pathway

Upon binding of this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Both PKA and Epac are known to play crucial roles in enhancing the exocytosis of insulin-containing granules, particularly in the presence of elevated intracellular calcium levels resulting from glucose metabolism.

GPR119_Signaling_Pathway BMS This compound GPR119 GPR119 BMS->GPR119 binds AC Adenylyl Cyclase (AC) GPR119->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates InsulinVesicle Insulin Vesicle PKA->InsulinVesicle promotes trafficking and priming Epac->InsulinVesicle promotes docking and fusion Exocytosis Insulin Exocytosis InsulinVesicle->Exocytosis

Figure 1: GPR119 Signaling Pathway in Pancreatic β-cells.

Experimental Protocols

While specific protocols detailing the use of this compound in GSIS assays are not publicly available, a general methodology for such an experiment can be outlined based on standard practices.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of a test compound (e.g., this compound) on insulin secretion from pancreatic β-cells or isolated islets in response to varying glucose concentrations.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • Low glucose KRBB (e.g., 2.8 mM glucose).

  • High glucose KRBB (e.g., 16.7 mM glucose).

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

  • Insulin ELISA kit.

  • Cell culture plates (24-well or 96-well).

  • Incubator (37°C, 5% CO2).

Procedure:

  • Cell/Islet Preparation: Seed pancreatic β-cells or place isolated islets into culture plates and allow them to equilibrate.

  • Pre-incubation: Wash the cells/islets with a glucose-free buffer and then pre-incubate them in low glucose KRBB for 1-2 hours to establish a basal insulin secretion rate.

  • Treatment: Remove the pre-incubation buffer and add fresh low glucose KRBB or high glucose KRBB, each containing either the vehicle control or varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to the total protein content or DNA content of the cells/islets. Calculate the fold-increase in insulin secretion in the presence of the test compound compared to the vehicle control at both low and high glucose concentrations.

GSIS_Workflow A 1. Seed Pancreatic β-cells/Islets B 2. Pre-incubate in Low Glucose Buffer A->B C 3. Treat with this compound in Low or High Glucose Buffer B->C D 4. Incubate at 37°C C->D E 5. Collect Supernatant D->E F 6. Measure Insulin via ELISA E->F G 7. Analyze Data F->G

Figure 2: General Workflow for an In Vitro GSIS Assay.

Conclusion and Future Directions

This compound is a potent GPR119 agonist that holds therapeutic potential for type 2 diabetes by enhancing glucose-stimulated insulin secretion. Its mechanism of action via the Gαs-cAMP pathway is well-understood in principle. However, a comprehensive evaluation of its efficacy and a deeper understanding of its specific interactions within the pancreatic β-cell require further investigation. Future research should focus on obtaining quantitative data on the direct effects of this compound on GSIS in relevant cellular and preclinical models. Such studies will be crucial in validating its potential as a novel antidiabetic agent and guiding its further development.

The Role of GPR119 Agonism in GLP-1 Release from Enteroendocrine Cells: A Technical Overview Featuring BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone in glucose homeostasis, making its secretion mechanism a key target for type 2 diabetes therapies. G protein-coupled receptor 119 (GPR119), predominantly expressed on enteroendocrine L-cells and pancreatic β-cells, has emerged as a promising therapeutic target. Agonism of GPR119 stimulates GLP-1 release from L-cells, contributing to improved glycemic control. This technical guide provides an in-depth overview of the core mechanisms by which GPR119 agonists, such as the Bristol-Myers Squibb compound BMS-986034, induce GLP-1 secretion. Due to the limited publicly available data specific to this compound, this document leverages data from other well-characterized GPR119 agonists to illustrate the principles of this therapeutic approach. We will detail the underlying signaling pathways, present representative quantitative data, and provide comprehensive experimental protocols for the evaluation of GPR119 agonists.

Introduction: GPR119 as a Therapeutic Target

Enteroendocrine cells (EECs) are specialized sensory cells in the gastrointestinal epithelium that respond to nutritional and microbial signals by secreting a variety of hormones.[1][2] Among these, L-cells are of particular interest due to their production of GLP-1, a hormone with multifaceted roles in metabolic regulation, including stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting satiety.[3]

GPR119 is a Gαs-coupled receptor that is highly expressed in these intestinal L-cells and pancreatic β-cells.[4] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists leads to the stimulation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) secretion from enteroendocrine cells, as well as direct stimulation of insulin release from pancreatic β-cells.[4][5] This dual mechanism of action makes GPR119 an attractive target for the development of anti-diabetic drugs. Bristol-Myers Squibb has been actively involved in the development of GPR119 agonists, with this compound being one such compound in their pipeline.

Mechanism of Action: The GPR119 Signaling Pathway in Enteroendocrine L-Cells

The activation of GPR119 on the surface of enteroendocrine L-cells initiates a well-defined intracellular signaling cascade that culminates in the secretion of GLP-1. This process is primarily mediated through the Gαs protein and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The key steps are as follows:

  • Ligand Binding: A GPR119 agonist, such as this compound, binds to the extracellular domain of the GPR119 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[5]

  • PKA and EPAC Activation: The resulting increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

  • GLP-1 Exocytosis: Both PKA and EPAC signaling pathways converge to promote the exocytosis of GLP-1-containing granules from the L-cell. This can occur through various mechanisms, including the phosphorylation of proteins involved in vesicle trafficking and fusion, and the mobilization of intracellular calcium stores.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis EPAC->GLP1_Vesicle Promotes Exocytosis GLP1_Release GLP-1 Release GLP1_Vesicle->GLP1_Release Leads to

GPR119 signaling pathway in enteroendocrine L-cells.

Quantitative Data on GLP-1 Release by GPR119 Agonists

While specific quantitative data for this compound's effect on GLP-1 release is not publicly available, studies on other GPR119 agonists provide valuable insights into the expected potency and efficacy of this class of compounds. The following table summarizes data from published studies on various GPR119 agonists.

CompoundCell Line/SystemEC50 for GLP-1 ReleaseMax GLP-1 Release (Fold Increase)Reference
AR231453GLUTag cells56 nMNot specified
MBX-2982Human isletsNot specified~2-fold
B3GLUTag cells~1 µM~3-fold
Oleoylethanolamide (OEA)mGLUTag cells~5 µM~2-foldNot specified in provided text
DS-8500aZucker fatty ratsNot applicable (in vivo)Significant glucose lowering
PSN632408Diabetic miceNot applicable (in vivo)Significant increase in plasma GLP-1

Note: This table presents representative data from various sources to illustrate the therapeutic potential of GPR119 agonists. The experimental conditions and methodologies may vary between studies.

Detailed Experimental Protocols

The following protocols describe standard methods for evaluating the effect of a GPR119 agonist, such as this compound, on GLP-1 release from enteroendocrine cells.

In Vitro GLP-1 Release Assay from Enteroendocrine Cell Lines (e.g., GLUTag, STC-1)

This protocol outlines the measurement of GLP-1 secretion from a cultured enteroendocrine cell line in response to a test compound.

Materials:

  • Enteroendocrine cell line (e.g., GLUTag, STC-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well or 96-well cell culture plates

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control (e.g., Forskolin)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the enteroendocrine cells in a 24-well or 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture for 24-48 hours.

  • Cell Washing: On the day of the assay, gently wash the cells twice with pre-warmed KRBB.

  • Pre-incubation: Pre-incubate the cells in KRBB for 1-2 hours at 37°C to establish basal secretion levels.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBB containing the test compound (this compound) at various concentrations, a vehicle control, and a positive control. Include a DPP-IV inhibitor in all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Supernatant Collection: Carefully collect the supernatant from each well and transfer to a new plate or tubes.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well or express it as a fold change over the vehicle control. Plot a dose-response curve to determine the EC50 of the test compound.

In_Vitro_GLP1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Enteroendocrine Cells Wash_Cells 2. Wash Cells with KRBB Seed_Cells->Wash_Cells Pre_Incubate 3. Pre-incubate in KRBB Wash_Cells->Pre_Incubate Add_Compound 4. Add this compound and Controls Pre_Incubate->Add_Compound Incubate 5. Incubate at 37°C Add_Compound->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant ELISA 7. Measure GLP-1 by ELISA Collect_Supernatant->ELISA Analyze_Data 8. Analyze Data and Determine EC50 ELISA->Analyze_Data

Workflow for in vitro GLP-1 release assay.
In Vivo Measurement of Plasma GLP-1 in Animal Models

This protocol describes the assessment of a test compound's effect on plasma GLP-1 levels in a rodent model.

Materials:

  • Male C57BL/6 mice or other suitable rodent model

  • Test compound (this compound) formulated for oral gavage

  • Vehicle control

  • DPP-IV inhibitor

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • GLP-1 ELISA kit

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound (this compound) or vehicle control via oral gavage. A DPP-IV inhibitor should be co-administered or administered shortly before the test compound to prevent GLP-1 degradation.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, and 120 minutes) via tail vein or retro-orbital bleeding into EDTA-coated tubes.

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

  • GLP-1 Measurement: Thaw the plasma samples on ice and measure the concentration of active GLP-1 using a commercially available ELISA kit.

  • Data Analysis: Plot the plasma GLP-1 concentration over time for each treatment group. Calculate the area under the curve (AUC) to determine the total GLP-1 exposure.

In_Vivo_GLP1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimate 1. Acclimate Animals Fast 2. Fast Animals Overnight Acclimate->Fast Administer 3. Administer this compound and DPP-IV Inhibitor Fast->Administer Blood_Sample 4. Collect Blood Samples at Time Points Administer->Blood_Sample Separate_Plasma 5. Separate Plasma by Centrifugation Blood_Sample->Separate_Plasma Store_Plasma 6. Store Plasma at -80°C Separate_Plasma->Store_Plasma ELISA 7. Measure Plasma GLP-1 by ELISA Store_Plasma->ELISA Analyze_Data 8. Analyze Data (Time Course, AUC) ELISA->Analyze_Data

Workflow for in vivo GLP-1 measurement.

Conclusion

GPR119 agonists, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by targeting the enteroendocrine system to enhance GLP-1 secretion. The mechanism of action, centered around the Gαs-cAMP signaling pathway, provides a direct route to stimulating this crucial incretin hormone. While compound-specific data for this compound is not widely disseminated, the established protocols and the performance of other GPR119 agonists underscore the potential of this therapeutic class. Further preclinical and clinical investigation of compounds like this compound will be crucial in fully elucidating their therapeutic utility in the management of metabolic diseases.

References

In Vitro Characterization of BMS-986034: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BMS-986034, a potent agonist of the G protein-coupled receptor 119 (GPR119). The information is compiled from publicly available data and presented in a format intended for scientific and research audiences.

Core Compound Activity

This compound has been identified as an orally active agonist of GPR119.[1][2][3] The primary mechanism of action for GPR119 agonists involves the stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.

Quantitative Data Summary

The following table summarizes the key in vitro potency measurement for this compound.

ParameterValueCell LineAssay Type
EC503 nMTetracycline-induced Flp-In-T-Rex-HEK293HTRF cAMP Accumulation Assay

Table 1: In Vitro Potency of this compound

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as this compound initiates a signal transduction cascade mediated by the Gs alpha subunit of the associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration mediates various downstream cellular responses.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS986034 This compound GPR119 GPR119 Receptor BMS986034->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream mediates

GPR119 signaling cascade initiated by this compound.

Experimental Protocols

While a specific detailed protocol for the in vitro characterization of this compound is not publicly available, the following represents a standard methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay used to characterize GPR119 agonists.

Representative HTRF cAMP Accumulation Assay Protocol

1. Objective: To determine the potency (EC50) of a test compound (e.g., this compound) in stimulating intracellular cAMP production in a cell line stably expressing the human GPR119 receptor.

2. Materials:

  • Cell Line: HEK293 cells stably expressing the human GPR119 receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Standard: Provided in the HTRF cAMP assay kit.

  • HTRF Reagents:

    • cAMP-d2 (acceptor)

    • Anti-cAMP Cryptate (donor)

    • Lysis Buffer

  • Assay Plates: 384-well, low-volume, white plates.

  • Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm with excitation at 320-340 nm.

3. Cell Preparation:

  • Culture the GPR119-expressing HEK293 cells in T175 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in assay buffer and perform a cell count to determine cell density and viability.

  • Adjust the cell suspension to the desired concentration (e.g., 2,500 cells per 5 µL).

4. Assay Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound series in assay buffer.

    • Dispense 5 µL of the diluted compound or vehicle (for control wells) into the 384-well assay plate.

  • Cell Seeding:

    • Add 5 µL of the cell suspension to each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for compound-mediated cAMP production.

  • Lysis and HTRF Reagent Addition:

    • Prepare the HTRF lysis buffer containing both cAMP-d2 and anti-cAMP cryptate according to the manufacturer's instructions.

    • Add 10 µL of the HTRF lysis and detection mix to each well.

  • Final Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the competitive binding reaction to reach equilibrium.

5. Data Acquisition:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

6. Data Analysis:

  • Calculate the 665/620 nm emission ratio for each well.

  • Convert the emission ratios to cAMP concentrations using a standard curve generated with the cAMP standards.

  • Plot the cAMP concentration against the log of the this compound concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the in vitro characterization of a novel GPR119 agonist like this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_primary_assay Primary Functional Assay cluster_secondary_assays Secondary & Selectivity Assays cluster_data_analysis Data Analysis & Reporting Compound This compound Synthesis Stock Stock Solution (in DMSO) Compound->Stock HTRF cAMP HTRF Assay Stock->HTRF CellCulture GPR119-HEK293 Cell Culture CellCulture->HTRF EC50 EC50 Determination HTRF->EC50 Binding Radioligand Binding Assay (Kd/Ki Determination) EC50->Binding Proceed if potent Selectivity Receptor Selectivity Panel (Screening against other GPCRs) EC50->Selectivity Proceed if potent OtherFunctional Functional Assays in Relevant Cell Lines (e.g., Pancreatic β-cells) EC50->OtherFunctional Proceed if potent Analysis Comprehensive Data Analysis and SAR Studies Binding->Analysis Selectivity->Analysis OtherFunctional->Analysis

Logical workflow for in vitro characterization.

This guide provides a foundational understanding of the in vitro pharmacological profile of this compound. Further detailed experimental data and protocols would likely be found in primary publications or patent literature from Bristol-Myers Squibb.

References

GPR119 Agonists for Type 2 Diabetes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: BMS-986034 is a potent and selective G protein-coupled receptor 119 (GPR119) agonist developed by Bristol-Myers Squibb for the potential treatment of type 2 diabetes. While specific preclinical and clinical data on this compound are not extensively available in the public domain, this guide provides a comprehensive technical overview of the GPR119 target, its mechanism of action, and the therapeutic rationale for using agonists like this compound. The data and protocols presented herein are synthesized from research on the broader class of GPR119 agonists to provide a representative guide for researchers in this field.

The GPR119 Target: Mechanism of Action

GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] Its activation by an agonist initiates a signaling cascade that plays a crucial dual role in glucose homeostasis:

  • Direct Stimulation of Insulin (B600854) Secretion: In pancreatic β-cells, GPR119 activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[4][5]

  • Indirect Incretin (B1656795) Effect: In intestinal L-cells, GPR119 activation also elevates cAMP, triggering the release of glucagon-like peptide-1 (GLP-1).[1][3][6] GLP-1 is a powerful incretin hormone that further potentiates glucose-dependent insulin secretion from β-cells.[3][7]

This dual mechanism—directly priming the β-cell for insulin release and indirectly stimulating it via GLP-1—makes GPR119 an attractive therapeutic target for type 2 diabetes.

GPR119 Signaling Pathway

The following diagram illustrates the Gαs-coupled signaling pathway initiated by a GPR119 agonist in both pancreatic β-cells and intestinal L-cells.

GPR119_Signaling GPR119 Agonist Signaling Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_effect Downstream Effects agonist GPR119 Agonist (e.g., this compound) receptor GPR119 Receptor agonist->receptor Binds g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts Catalyzes pka Protein Kinase A (PKA) camp->pka Activates effect_beta ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) pka->effect_beta Leads to effect_l ↑ GLP-1 Secretion (Intestinal L-cell) pka->effect_l Leads to

GPR119 agonist activation of the Gαs pathway in target cells.

Preclinical and Clinical Data Overview

While specific data for this compound is limited, research on other GPR119 agonists provides insight into the expected pharmacological profile. Compounds are typically evaluated for their in vitro potency and their in vivo effects on glucose metabolism.

Representative Preclinical Data for GPR119 Agonists

The following table summarizes typical in vitro potency data for various GPR119 agonists reported in scientific literature. This data is intended to be representative of the target values for this drug class.

CompoundAssay TypeSpeciesEC50 (nM)Reference
BMS Compound [VI] cAMP AccumulationHuman4BioWorld, 2012[2]
AR231453 Calcium InfluxMouse (GLUTag)110Chu et al.
Arena B3 GLP-1 SecretionMouse (GLUTag)290 - 400Chu et al.
DS-8500a Not SpecifiedNot SpecifiedN/AInvestigated in Phase 2 trials[5]
MBX-2982 Not SpecifiedNot SpecifiedN/AInvestigated in Phase 2 trials[8]
Clinical Trial Outcomes for GPR119 Agonists

Several GPR119 agonists have advanced to clinical trials. The table below summarizes key findings from a Phase 2 study of DS-8500a in Japanese patients with Type 2 Diabetes, which serves as an example of the clinical expectations for this drug class.

ParameterTreatment Group (DS-8500a)Placebo GroupOutcome
Change in HbA1c Significant reductionMinimal changeStatistically significant improvement
Change in Fasting Plasma Glucose Significant reductionMinimal changeStatistically significant improvement
Lipid Profile Favorable changesNo significant changePotential for lipid metabolism benefits
Tolerability Generally well toleratedN/AGood safety profile

Data synthesized from the published results of the DS-8500a Phase 2 trial.[5]

Experimental Protocols & Workflows

Investigating a novel GPR119 agonist involves a cascade of in vitro and in vivo experiments to determine potency, efficacy, and mechanism of action.

In Vitro Screening Workflow

The typical workflow for identifying and characterizing a GPR119 agonist is outlined below. The process begins with a high-throughput primary screen to identify "hits" and proceeds to more complex secondary and functional assays.

In_Vitro_Workflow In Vitro Screening Cascade for GPR119 Agonists cluster_secondary Secondary Assays & Hit Validation cluster_functional Functional Characterization compound_library Compound Library primary_screen Primary HTS: cAMP Accumulation Assay (HEK293 cells expressing hGPR119) compound_library->primary_screen hits Initial Hits primary_screen->hits Identifies potency Potency Determination (EC50 calculation) hits->potency selectivity Selectivity Panel (vs. other GPCRs) potency->selectivity glp1_assay GLP-1 Secretion Assay (e.g., NCI-H716, GLUTag cells) selectivity->glp1_assay gsis_assay GSIS Assay (e.g., MIN6 cells, primary islets) glp1_assay->gsis_assay lead_candidate Lead Candidate gsis_assay->lead_candidate Identifies

Typical workflow for identifying and validating GPR119 agonists.
Protocol 1: Representative cAMP Accumulation Assay

This protocol is used to measure the ability of a test compound to stimulate cAMP production in cells expressing the GPR119 receptor.

Objective: To determine the potency (EC50) of a GPR119 agonist.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Test compounds (e.g., this compound) and a reference agonist.

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).

  • 384-well white microplates.

Methodology:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.

  • Measurement: Read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).

  • Data Analysis: Calculate the response for each well. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Representative GLP-1 Secretion Assay

This protocol assesses the ability of a GPR119 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.

Objective: To confirm the functional effect of a GPR119 agonist on incretin release.

Materials:

  • Enteroendocrine cell line (e.g., murine GLUTag or human NCI-H716).[1]

  • Cell culture medium appropriate for the cell line.

  • Assay buffer (e.g., KRBH) with and without glucose.

  • Test compounds and positive controls (e.g., phorbol (B1677699) esters).

  • DPP-IV inhibitor (to prevent GLP-1 degradation).

  • GLP-1 ELISA kit.

  • 24- or 48-well plates.

Methodology:

  • Cell Seeding: Seed cells into a multi-well plate and culture until they reach approximately 80% confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C to establish a basal secretion rate.

  • Cell Stimulation: Replace the pre-incubation buffer with fresh assay buffer containing the DPP-IV inhibitor, varying concentrations of the test compound, and appropriate controls.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Measurement: Measure the concentration of active GLP-1 in the supernatant using a validated GLP-1 ELISA kit.

  • Data Analysis: Normalize the secreted GLP-1 levels to the total protein content or cell number in each well. Compare the GLP-1 levels in treated wells to the vehicle control to determine the fold-increase in secretion.

Conclusion

GPR119 agonists, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by leveraging a dual mechanism that enhances both direct insulin secretion and indirect incretin-mediated effects.[3][4] While the clinical development of many GPR119 agonists has been challenging, the underlying biological rationale remains strong. The experimental workflows and protocols outlined in this guide provide a foundational framework for researchers and drug developers working to identify and characterize new chemical entities targeting this receptor, with the ultimate goal of delivering a novel oral therapy for patients with type 2 diabetes.

References

Investigating GPR119 Agonism in Metabolic Syndrome: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. G-protein coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target for metabolic disorders.[1] Agonism of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which collectively contribute to improved glucose homeostasis and potential weight management. BMS-986034 has been identified as a GPR119 agonist.[2][3] While specific preclinical data for this compound in metabolic syndrome models are not extensively available in the public domain, this guide will provide an in-depth overview of the expected therapeutic effects, experimental methodologies, and signaling pathways associated with GPR119 agonism in this context, based on studies with other GPR119 agonists.

Core Concepts of GPR119 Agonism in Metabolic Regulation

Activation of GPR119 by an agonist like this compound is anticipated to trigger a cascade of events beneficial for metabolic health. The primary mechanisms of action involve:

  • Incretin Release: Stimulation of GPR119 on intestinal L-cells enhances the secretion of GLP-1. GLP-1, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.

  • Direct Pancreatic β-cell Stimulation: GPR119 activation directly on pancreatic β-cells leads to increased insulin secretion in the presence of elevated glucose levels, a mechanism that mitigates the risk of hypoglycemia.

These actions are expected to translate into measurable improvements in key metabolic parameters in preclinical models of metabolic syndrome.

Hypothetical Data on GPR119 Agonist Efficacy in a Diet-Induced Obesity Model

The following tables present hypothetical quantitative data that could be expected from a preclinical study investigating a GPR119 agonist, such as this compound, in a diet-induced obesity (DIO) mouse model, a common representation of metabolic syndrome.

Table 1: Effects of a GPR119 Agonist on Body Weight and Food Intake in DIO Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Daily Food Intake (g)
Vehicle Control45.2 ± 2.150.5 ± 2.5+11.74.5 ± 0.3
GPR119 Agonist (10 mg/kg)44.8 ± 2.343.1 ± 2.0-3.83.2 ± 0.4
GPR119 Agonist (30 mg/kg)45.5 ± 1.940.2 ± 2.2-11.62.8 ± 0.3

Data are represented as mean ± SEM.

Table 2: Effects of a GPR119 Agonist on Glucose Homeostasis in DIO Mice

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRGlucose AUC (OGTT)
Vehicle Control185 ± 105.2 ± 0.823.5 ± 3.135000 ± 2500
GPR119 Agonist (10 mg/kg)140 ± 83.1 ± 0.510.8 ± 1.528000 ± 2100
GPR119 Agonist (30 mg/kg)115 ± 72.0 ± 0.45.7 ± 0.922000 ± 1800

Data are represented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.

Table 3: Effects of a GPR119 Agonist on Plasma Lipid Profile in DIO Mice

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Vehicle Control220 ± 15150 ± 1245 ± 4145 ± 11
GPR119 Agonist (10 mg/kg)190 ± 12110 ± 955 ± 5110 ± 9
GPR119 Agonist (30 mg/kg)170 ± 1090 ± 865 ± 685 ± 7

Data are represented as mean ± SEM. HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol.

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of a GPR119 agonist in metabolic syndrome models.

1. Diet-Induced Obesity (DIO) Animal Model

  • Animals: Male C57BL/6J mice, 8 weeks of age.

  • Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Diet: Fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.

  • Compound Administration: The GPR119 agonist (e.g., this compound) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for a specified duration (e.g., 4-8 weeks). The vehicle control group receives the vehicle alone.

2. Oral Glucose Tolerance Test (OGTT)

  • Fasting: Mice are fasted for 6 hours prior to the test.

  • Glucose Challenge: A baseline blood sample is collected from the tail vein. Mice are then administered an oral bolus of glucose (2 g/kg body weight).

  • Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

3. Measurement of Plasma Parameters

  • Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Blood is centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma.

  • Biochemical Analysis: Plasma levels of insulin, total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available ELISA kits and enzymatic assays.

Visualizing the Molecular Pathways and Experimental Logic

Signaling Pathway of GPR119 Agonism

GPR119_Signaling cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylate Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Generates PKA_L PKA cAMP_L->PKA_L Activates GLP1_release GLP-1 Release PKA_L->GLP1_release Stimulates Insulin_release Insulin Release (Glucose-Dependent) GLP1_release->Insulin_release Potentiates GPR119_B GPR119 AC_B Adenylate Cyclase GPR119_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Generates PKA_B PKA / Epac2 cAMP_B->PKA_B Activates PKA_B->Insulin_release Stimulates BMS986034 This compound (GPR119 Agonist) BMS986034->GPR119_L BMS986034->GPR119_B

Caption: GPR119 agonist signaling in intestinal L-cells and pancreatic β-cells.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start: C57BL/6J Mice hfd High-Fat Diet Induction (12-16 weeks) start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment Daily Oral Gavage (Vehicle or GPR119 Agonist) (4-8 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt At end of study termination Study Termination and Sample Collection monitoring->termination ogtt->termination analysis Plasma Biomarker Analysis: - Insulin, Lipids termination->analysis end Data Analysis and Interpretation analysis->end

Caption: Workflow for evaluating a GPR119 agonist in a diet-induced obesity model.

Logical Relationship of GPR119 Agonism and Metabolic Improvements

Logical_Relationship cluster_mechanism Mechanism of Action cluster_effects Physiological Effects agonist GPR119 Agonist (e.g., this compound) gpr119 GPR119 Activation agonist->gpr119 incretin ↑ GLP-1 Secretion gpr119->incretin insulin_s ↑ Glucose-Dependent Insulin Secretion gpr119->insulin_s incretin->insulin_s satiety ↑ Satiety incretin->satiety glucose Improved Glucose Tolerance insulin_s->glucose insulin_r ↓ Insulin Resistance glucose->insulin_r food_intake ↓ Food Intake satiety->food_intake body_weight ↓ Body Weight food_intake->body_weight body_weight->insulin_r lipids Improved Lipid Profile body_weight->lipids

Caption: Logical flow from GPR119 agonism to metabolic benefits.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. They are based on the expected outcomes of GPR119 agonism in preclinical models of metabolic syndrome and are not derived from actual studies of this compound. The experimental protocols and diagrams represent standard methodologies and conceptual frameworks in this field of research.

References

An In-Depth Technical Guide on GPR119 Agonists as a Potential Treatment for Obesity: A Case Study on the Lack of Public Data for BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial request focused on BMS-986034, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield sufficient specific data on this compound's development for obesity to create a detailed technical guide. This document will instead provide an in-depth overview of G protein-coupled receptor 119 (GPR119) agonists as a therapeutic class for obesity, using the limited information on this compound as a starting point and highlighting the general challenges in this area of drug development.

Introduction: The Role of GPR119 in Metabolic Regulation

Obesity is a complex metabolic disorder characterized by excessive adiposity, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities. The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic diseases due to its strategic expression in key metabolic tissues.[1][2][3] GPR119 is predominantly found in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2][4]

Activation of GPR119 is known to stimulate the secretion of two critical incretin (B1656795) hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion. Beyond their insulinotropic effects, GLP-1 is also known to suppress appetite, delay gastric emptying, and consequently, promote weight loss.[1] This dual mechanism of improving glycemic control and potentially reducing body weight makes GPR119 an attractive target for the development of anti-obesity therapeutics.

This compound has been identified as a potent and selective agonist of GPR119.[5][6] However, specific preclinical and clinical data on its efficacy and safety for the treatment of obesity are not publicly available.

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 activation initiates a signaling cascade that leads to the secretion of incretin hormones and insulin. The binding of a GPR119 agonist, such as this compound, is believed to trigger the following downstream events:

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell or Enteroendocrine L-cell GPR119_Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Vesicle_Fusion Vesicle Fusion & Exocytosis PKA->Vesicle_Fusion EPAC2->Vesicle_Fusion Hormone_Release Insulin or GLP-1/GIP Secretion Vesicle_Fusion->Hormone_Release

Figure 1: GPR119 Signaling Pathway. This diagram illustrates the proposed mechanism by which GPR119 agonists stimulate hormone secretion. Activation of the GPR119 receptor by an agonist leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Epac2, culminating in the fusion of hormone-containing vesicles with the cell membrane and subsequent release of insulin or incretins (GLP-1/GIP).

Preclinical and Clinical Development of GPR119 Agonists for Obesity: A General Overview

While specific data for this compound is lacking, the broader class of GPR119 agonists has been evaluated in various preclinical and clinical settings for metabolic disorders.

Preclinical Evidence

Studies in rodent models of obesity and diabetes have shown that GPR119 agonists can lead to reduced food intake and body weight.[1][2] These effects are thought to be mediated, at least in part, by the stimulation of GLP-1 release. Some preclinical studies have also suggested that GPR119 agonism may have beneficial effects on lipid metabolism.[2]

However, the translation of these promising preclinical findings to human clinical trials has been challenging.[7][8] The weight loss effects observed in rodents have not been consistently replicated in human subjects.[7]

Clinical Trials

Several GPR119 agonists have entered clinical development, primarily for type 2 diabetes, with obesity often being a secondary endpoint. The results from these trials have been largely disappointing, with many compounds failing to demonstrate significant efficacy in terms of glycemic control or weight loss in humans.[7] For instance, the GPR119 agonist DS-8500a showed some efficacy but its development was discontinued.[7]

The reasons for this translational failure are not fully understood but may involve species differences in GPR119 receptor pharmacology, off-target effects, or insufficient engagement of the target in humans at tolerable doses.[9]

Experimental Protocols: A Generalized Approach

Due to the absence of specific published protocols for this compound, this section outlines a generalized experimental workflow that would typically be employed to evaluate a novel GPR119 agonist for its anti-obesity potential.

GPR119_Agonist_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (Receptor Binding, cAMP) Cell_Based Cell-Based Assays (GLP-1/Insulin Secretion) In_Vitro->Cell_Based Rodent_Models Rodent Models of Obesity (e.g., DIO mice) Cell_Based->Rodent_Models PK_PD Pharmacokinetics & Pharmacodynamics Rodent_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I (Safety, Tolerability, PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy in Obese Patients, Dose Ranging) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III

Figure 2: Generalized Drug Development Workflow for a GPR119 Agonist. This flowchart outlines the typical stages of development, from initial in vitro and cell-based screening to preclinical evaluation in animal models and subsequent phases of human clinical trials to assess safety and efficacy for obesity.

A key preclinical experiment would involve a diet-induced obesity (DIO) mouse model.

Exemplar Experimental Protocol: Evaluation of a GPR119 Agonist in a Diet-Induced Obese (DIO) Mouse Model

  • Animals: Male C57BL/6J mice are typically used. They are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.

  • Treatment: Obese mice are then randomized to receive either the GPR119 agonist (at various doses) or a vehicle control, administered daily via oral gavage.

  • Measurements:

    • Body Weight and Food Intake: Measured daily.

    • Body Composition: Assessed at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) to determine fat mass and lean mass.

    • Glucose Tolerance: An oral glucose tolerance test (OGTT) is performed to assess the compound's effect on glucose metabolism.

    • Plasma Biomarkers: Blood samples are collected to measure levels of insulin, GLP-1, and lipids.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Quantitative Data Summary: A Template

As no quantitative data for this compound is available, the following table serves as a template for how such data would be presented.

ParameterVehicle ControlGPR119 Agonist (Low Dose)GPR119 Agonist (High Dose)
Change in Body Weight (%)
Cumulative Food Intake (g)
Change in Fat Mass (%)
Fasting Glucose (mg/dL)
AUC Glucose (OGTT)
Plasma GLP-1 (pM)

Conclusion and Future Perspectives

The GPR119 receptor remains a theoretically attractive target for the treatment of obesity and type 2 diabetes due to its role in regulating incretin and insulin secretion. However, the clinical development of GPR119 agonists has been fraught with challenges, highlighting the difficulties in translating preclinical efficacy in rodent models to meaningful clinical outcomes in humans.

The lack of publicly available data on this compound for obesity underscores the often-opaque nature of early-stage drug development. While this compound may be under investigation, without published results, the scientific community cannot fully assess its potential.

Future research in the GPR119 field may focus on developing agonists with improved pharmacokinetic and pharmacodynamic properties, or on exploring combination therapies, for example, with DPP-4 inhibitors, to enhance the endogenous GLP-1 response.[10][11] A deeper understanding of the species-specific differences in GPR119 signaling will also be crucial for the successful clinical development of this class of drugs for obesity.

References

BMS-986034: A Technical Overview of a GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986034 is a synthetic small molecule identified as a potent agonist of the G-protein coupled receptor 119 (GPR119).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and the anticipated biological properties of this compound based on its classification as a GPR119 agonist. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the well-established mechanism of action for GPR119 agonists and details the standard experimental protocols used for their characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one[4]
Molecular Formula C₂₄H₂₄Cl₂N₆O₄[3]
Molecular Weight 531.39 g/mol [3]
CAS Number 1492631-88-5[3]
Appearance White to beige powder[3]
Solubility Soluble in DMSO (5 mg/mL, with warming)[3]
SMILES String ClC(C(OC1CCN(C2=NC=C(Cl)C=N2)CC1)=C3)=CN(C4=NC(C)=C(N5C(--INVALID-LINK--CC5)=O)C=C4)C3=O[3]

Mechanism of Action: GPR119 Agonism

GPR119 is a Gs-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[5][6] Agonism of GPR119 by ligands such as this compound is known to initiate a signaling cascade that plays a crucial role in glucose homeostasis.

The activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This elevation in cAMP has two primary downstream effects:

  • In Pancreatic β-cells: Increased cAMP levels enhance glucose-stimulated insulin (B600854) secretion (GSIS).

  • In Intestinal L- and K-cells: Elevated cAMP promotes the release of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on pancreatic β-cells to further potentiate insulin secretion in a glucose-dependent manner.

This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.

GPR119_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates ATP ATP PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin stimulates (in β-cells) Incretins Incretin (GLP-1, GIP) Secretion PKA->Incretins stimulates (in L/K-cells)

GPR119 Signaling Pathway

Anticipated Preclinical Characterization

While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies employed to characterize GPR119 agonists.

In Vitro Assays

A battery of in vitro assays is typically used to determine the potency, selectivity, and mechanism of action of a GPR119 agonist.

AssayPurposeTypical Endpoint
Receptor Binding Assay To determine the affinity of the compound for the GPR119 receptor.Ki or Kd value
cAMP Accumulation Assay To measure the functional potency of the agonist in stimulating the GPR119 signaling pathway.EC₅₀ value
Glucose-Stimulated Insulin Secretion (GSIS) Assay To assess the compound's ability to enhance insulin secretion from pancreatic β-cells in the presence of high glucose.EC₅₀ value
Incretin Secretion Assay To measure the compound's ability to stimulate GLP-1 and GIP release from enteroendocrine cell lines.EC₅₀ value
Receptor Selectivity Profiling To evaluate the compound's activity against a panel of other receptors, ion channels, and enzymes to assess off-target effects.% inhibition or activation at a given concentration

Objective: To quantify the ability of this compound to stimulate intracellular cAMP production in a cell line overexpressing human GPR119.

Materials:

  • HEK293 cells stably transfected with human GPR119 (HEK293-hGPR119)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Incubation:

    • Remove the culture medium from the cells.

    • Add assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at room temperature.

    • Add the serially diluted this compound or control compounds (vehicle, forskolin) to the wells.

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

cAMP_Assay_Workflow Start Start SeedCells Seed HEK293-hGPR119 cells in 384-well plates Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight PrepareCompound Prepare serial dilutions of this compound IncubateOvernight->PrepareCompound AddBuffer Add assay buffer with phosphodiesterase inhibitor PrepareCompound->AddBuffer Incubate30min Incubate 30 min AddBuffer->Incubate30min AddCompound Add this compound or controls to wells Incubate30min->AddCompound Incubate60min Incubate 30-60 min AddCompound->Incubate60min DetectcAMP Lyse cells and detect cAMP Incubate60min->DetectcAMP AnalyzeData Analyze data and determine EC50 DetectcAMP->AnalyzeData End End AnalyzeData->End

cAMP Accumulation Assay Workflow
In Vivo Studies

The efficacy of a GPR119 agonist is evaluated in relevant animal models of diabetes and obesity.

StudyAnimal ModelPurposeKey Parameters Measured
Oral Glucose Tolerance Test (OGTT) Normal or diabetic rodents (e.g., C57BL/6 mice, Zucker diabetic fatty rats)To assess the effect of the compound on glucose disposal following an oral glucose challenge.Blood glucose levels, plasma insulin levels, GLP-1 levels.
Meal Tolerance Test (MTT) Diabetic rodentsTo evaluate the compound's effect on postprandial glucose excursions in a more physiological setting.Blood glucose and plasma insulin levels.
Chronic Dosing Studies Diet-induced obese (DIO) mice or other diabetic modelsTo determine the long-term effects on glycemic control, body weight, and food intake.HbA1c, body weight, food and water intake, plasma lipid profiles.
Pharmacokinetic (PK) Studies Rodents and non-rodentsTo characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.Cmax, Tmax, AUC, half-life, bioavailability.

Summary and Future Directions

This compound is a GPR119 agonist with a chemical structure suggestive of potent activity. Based on the established pharmacology of GPR119 agonists, it is anticipated that this compound would lower blood glucose in a glucose-dependent manner through the dual mechanisms of stimulating insulin and incretin secretion. A comprehensive preclinical evaluation, following the experimental protocols outlined in this guide, would be necessary to fully characterize its therapeutic potential for the treatment of type 2 diabetes and related metabolic disorders. The success of GPR119 agonists in clinical trials has been mixed, and further research is needed to understand the full therapeutic utility of this class of compounds.[6]

References

A Technical Deep Dive: GPR119 Ligands - Endogenous vs. Synthetic Agonist BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth comparison of the endogenous ligands of GPR119 and the potent synthetic agonist, BMS-986034. We will explore their binding affinities, signaling pathways, and the experimental methodologies used to characterize these interactions. All quantitative data are summarized for direct comparison, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction to GPR119 and its Ligands

GPR119 is a class A G-protein coupled receptor that is primarily coupled to the stimulatory G-protein, Gαs.[1] Upon activation, it triggers a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This second messenger plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulating GLP-1 release from intestinal L-cells.[3]

A variety of endogenous lipid molecules have been identified as GPR119 ligands, with oleoylethanolamide (OEA) and lysophosphatidylcholines (LPCs) being the most extensively studied.[3][4][5] These molecules exhibit micromolar to sub-micromolar potency. In the realm of synthetic agonists, this compound has been identified as a potent and selective GPR119 agonist, demonstrating significantly higher potency than its endogenous counterparts.[6][7][8]

Quantitative Comparison of Ligand Potency

The following table summarizes the available quantitative data for the potency of various endogenous and synthetic ligands at the GPR119 receptor. The data is primarily derived from in vitro cAMP accumulation assays in cell lines expressing the human GPR119 receptor.

Ligand ClassLigand NameAssay TypeCell LinePotency (EC50)Reference
Endogenous Oleoylethanolamide (OEA)cAMP AccumulationHEK293~5-10 µM[4][9]
2-Oleoylglycerol (2-OG)cAMP AccumulationCOS-72.5 µM[10]
Lysophosphatidylcholine (LPC) 16:1(9Z)cAMP AccumulationEndoC-βH1~1 µM[5][11]
Synthetic This compound cAMP Accumulation (HTRF) HEK293 3 nM [8]
AR231453cAMP AccumulationHEK2939 nM[4]
APD597cAMP AccumulationHEK29346 nM[10]
PSN632408cAMP AccumulationRecombinant cells7.9 µM[10]

GPR119 Signaling Pathway

Activation of GPR119 by both endogenous ligands and synthetic agonists like this compound initiates a canonical Gαs signaling cascade. The key steps are outlined in the diagram below.

GPR119_Signaling_Pathway GPR119 GPR119 Gs Gαs/βγ GPR119->Gs Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Endogenous Ligand (e.g., OEA, LPC) or This compound Ligand->GPR119 Binding & Activation G_alpha_s_GTP Gαs-GTP Gs->G_alpha_s_GTP G_beta_gamma Gβγ Gs->G_beta_gamma G_alpha_s_GTP->AC Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac cAMP->Epac Activation CREB CREB PKA->CREB Phosphorylation Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Epac->Insulin Epac->GLP1

Caption: GPR119 Signaling Pathway.

Experimental Protocols

In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes a common method to quantify the potency of GPR119 agonists by measuring intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

cAMP_HTRF_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing human GPR119 Cell_Plating 2. Seed cells (5,000-10,000/well) in a 384-well plate and incubate overnight Cell_Culture->Cell_Plating Compound_Prep 3. Prepare serial dilutions of test compounds (e.g., this compound) and reference agonist Cell_Stimulation 4. Add compound dilutions to the cells Compound_Prep->Cell_Stimulation Incubation1 5. Incubate for 30 minutes at room temperature Cell_Stimulation->Incubation1 Lysis_Detection 6. Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) Incubation1->Lysis_Detection Incubation2 7. Incubate for 1 hour at room temperature (in dark) Lysis_Detection->Incubation2 Measurement 8. Read plate on HTRF-compatible reader (620 nm and 665 nm) Incubation2->Measurement Data_Analysis 9. Calculate 665/620 nm ratio and plot against log[compound] Measurement->Data_Analysis EC50_Determination 10. Determine EC50 value using a sigmoidal dose-response curve fit Data_Analysis->EC50_Determination

Caption: cAMP HTRF Assay Workflow.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]

  • Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[12]

  • Compound Preparation: Test compounds and a reference agonist are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES).[12]

  • Cell Stimulation: The culture medium is removed, and the compound dilutions are added to the cells.[12]

  • Incubation: The plate is incubated for 30 minutes at room temperature.[12]

  • Lysis and Detection: HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added according to the manufacturer's protocol (e.g., Cisbio or PerkinElmer).[12]

  • Final Incubation: The plate is incubated for 1 hour at room temperature, protected from light.[12]

  • Measurement: The plate is read on an HTRF-compatible reader at emission wavelengths of 620 nm and 665 nm following excitation at 320 nm.[2]

  • Data Analysis: The ratio of the fluorescence signals (665 nm/620 nm) is calculated and plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC50 value is determined.[12]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in response to glucose.

GSIS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture MIN6 or other insulin-secreting cells to ~80% confluency Pre_incubation 2. Wash and pre-incubate cells in low glucose (2.8 mM) KRBH for 1-2 hours at 37°C Cell_Culture->Pre_incubation Stimulation 3. Replace buffer with KRBH containing low (2.8 mM) or high (16.7 mM) glucose +/- test compounds Pre_incubation->Stimulation Incubation 4. Incubate for 1-2 hours at 37°C Stimulation->Incubation Supernatant_Collection 5. Collect the supernatant from each well Incubation->Supernatant_Collection Insulin_Measurement 6. Measure insulin concentration in supernatants using an insulin ELISA kit Supernatant_Collection->Insulin_Measurement Data_Analysis 7. Plot insulin concentration vs. compound concentration for low and high glucose conditions Insulin_Measurement->Data_Analysis

Caption: GSIS Assay Workflow.

Detailed Methodology:

  • Cell Culture: An insulin-secreting cell line, such as MIN6, is cultured in 96-well plates until they reach approximately 80% confluency.[12]

  • Pre-incubation: Cells are washed with glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH) and then pre-incubated in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C.[12]

  • Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[12]

  • Incubation: The plate is incubated for 1-2 hours at 37°C.[12]

  • Supernatant Collection: The supernatant from each well is collected for insulin measurement.[12]

  • Insulin Measurement: The concentration of insulin in the collected supernatants is quantified using a commercially available insulin ELISA kit.[12]

  • Data Analysis: Insulin concentrations are plotted against the compound concentrations for both low and high glucose conditions to demonstrate glucose-dependent potentiation of insulin secretion.[12]

Discussion and Conclusion

The endogenous ligands of GPR119, such as OEA and LPCs, display moderate potency, suggesting a role in physiological regulation of glucose homeostasis. In contrast, synthetic agonists like this compound exhibit significantly higher potency, with EC50 values in the low nanomolar range. This enhanced potency makes them attractive candidates for therapeutic development.

The signaling pathway for both endogenous and synthetic agonists converges on the Gαs-cAMP axis, leading to the desirable dual effects of enhanced insulin and incretin secretion. The experimental protocols detailed herein provide robust and reproducible methods for characterizing the activity of novel GPR119 agonists.

References

GPR119 in Pancreatic Beta-Cells and Gut: A Technical Guide to Expression, Signaling, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a significant target in the study of metabolic diseases, primarily due to its strategic expression in key metabolic tissues: the pancreatic β-cells and enteroendocrine cells of the gut.[1][2] Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This dual mechanism presents a compelling profile for therapeutic intervention in type 2 diabetes and obesity. This technical guide provides an in-depth overview of GPR119 expression, its signaling pathways, and its functional roles in the pancreas and gut. It includes a compilation of quantitative expression data, detailed experimental protocols for its study, and visual diagrams of its signaling and experimental workflows.

GPR119 Expression in Pancreas and Gastrointestinal Tract

GPR119 expression is predominantly localized to pancreatic islets and the gastrointestinal tract.[2][4] In humans, GPR119 mRNA is most abundant in the pancreas, with significant levels also detected in the duodenum, stomach, jejunum, ileum, and colon.[5] Within the pancreas, its expression is markedly higher in the islets compared to the surrounding exocrine tissue.[5]

While initially identified as a β-cell receptor, subsequent studies have revealed a more complex expression pattern within the islet, with reports of expression in pancreatic polypeptide (PP)-cells and α-cells as well.[5][6][7] In the gut, GPR119 is expressed in enteroendocrine L-cells and K-cells, which are responsible for producing GLP-1 and GIP, respectively.[1][2]

Data Presentation: Quantitative GPR119 mRNA Expression

The following table summarizes the relative expression levels of GPR119 mRNA across various human and rodent tissues as reported in the literature.

Tissue/Cell TypeOrganismRelative Expression LevelReference
Pancreas
Pancreatic IsletsHuman>10-fold higher than adjacent pancreatic tissue[5]
Pancreatic IsletsMouseHigh, specific expression[8]
Pancreas (whole)HumanMost abundant tissue[5]
Insulinoma (β-cell tumor)HumanAbundant[5]
Glucagonoma (α-cell tumor)HumanAbundant[5]
MIN6 Cells (mouse insulinoma)MouseHigh expression[8]
αTC1 Cells (mouse glucagonoma)MouseDetectable expression[8]
Gastrointestinal Tract
ColonMouseHighest intestinal expression[9]
IleumMouseHigh expression[9]
DuodenumHumanModerate expression[5]
JejunumHumanModerate expression[5]
StomachHumanModerate expression[5]
GLUTag Cells (murine L-cell model)MouseExpressed[10]
NCI-H716 Cells (human L-cell model)HumanExpressed[10][11]

GPR119 Signaling Pathways

GPR119 is a Gαs-coupled receptor.[2][12] Upon binding to an agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This fundamental mechanism operates in both pancreatic β-cells and intestinal enteroendocrine cells, but the downstream consequences and glucose dependency differ significantly.

Signaling in Pancreatic β-Cells

In pancreatic β-cells, the activation of the GPR119-cAMP pathway potentiates glucose-stimulated insulin secretion (GSIS).[13] The elevated cAMP levels are thought to act through two main effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This signaling cascade enhances the exocytosis of insulin-containing granules, but critically, this effect is glucose-dependent, minimizing the risk of hypoglycemia.[1][13]

GPR119_Beta_Cell_Signaling Ligand GPR119 Agonist (e.g., OEA, AR231453) GPR119 GPR119 Ligand->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis Potentiates Epac->Exocytosis Potentiates Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_mito ATP ↑ Metabolism->ATP_mito KATP KATP Channel Closure ATP_mito->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca Ca2+ Influx Depolarization->Ca Ca->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin GSIS_Workflow cluster_Stimulation 4. Stimulation (1-2h) IsletIsolation 1. Islet Isolation (Collagenase Digestion) OvernightCulture 2. Overnight Culture (37°C, 5% CO2) IsletIsolation->OvernightCulture Preincubation 3. Pre-incubation (Low Glucose KRBH, 1-2h) OvernightCulture->Preincubation Group1 Low Glucose (2.8 mM) Preincubation->Group1 Group2 High Glucose (16.7 mM) Preincubation->Group2 Group3 Low Glucose + Agonist Preincubation->Group3 Group4 High Glucose + Agonist Preincubation->Group4 Collection 5. Collect Supernatant Group1->Collection Group2->Collection Group3->Collection Group4->Collection Storage 6. Store Samples (-20°C) Collection->Storage ELISA 7. Insulin ELISA Storage->ELISA Analysis 8. Data Analysis (Fold change vs. Basal) ELISA->Analysis

References

Downstream Targets of GPR119 Activation by BMS-986034: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). BMS-986034 is an orally active agonist of GPR119. This technical guide provides an in-depth overview of the core downstream targets of GPR119 activation by agonists like this compound, supported by representative data, detailed experimental protocols, and signaling pathway visualizations.

While specific quantitative data for this compound is not extensively available in the public domain, the following sections present data from other well-characterized GPR119 agonists to illustrate the expected downstream effects.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as this compound initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels is the primary trigger for the downstream effects on insulin and incretin secretion.[1][3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes Epac2->Insulin_Secretion Promotes Epac2->GLP1_Secretion Promotes

GPR119 signaling cascade upon agonist binding.

Quantitative Data on Downstream Targets

The following tables summarize the expected quantitative effects of GPR119 activation on key downstream targets, based on data from representative GPR119 agonists.

Table 1: Effect of GPR119 Agonist on Intracellular cAMP Levels

Agonist ConcentrationCell LineFold Increase in cAMP (vs. Vehicle)Reference
1 µMHEK293-hGPR119~15-fold[4]
10 µMHIT-T15~3-fold[1]
100 nM (AR231453)Primary Colonic L-cellsSignificant increase[5]

Table 2: Effect of GPR119 Agonist on GLP-1 Secretion

Agonist (Concentration)Cell Line/TissueGlucose Condition% Increase in GLP-1 Secretion (vs. Vehicle)Reference
AR231453 (EC50: 56 nM)GLUTag cells15 mMDose-dependent increase[6]
AR231453 (1 µM)GLUTag cells0 mM~150%[6]
OEA (10 µM)Primary Murine Colonic CulturesNot specifiedSignificant increase[7]

Table 3: Effect of GPR119 Agonist on Insulin Secretion

Agonist (Concentration)Cell Line/TissueGlucose Condition% Increase in Insulin Secretion (vs. Vehicle)Reference
OEA (10 µM)MIN6c4 cellsHigh GlucosePotentiates glucose-stimulated insulin secretion[8]
PSN632408 (10 µM)HIT-T15 cellsHigh GlucosePotentiates glucose-stimulated insulin secretion[1]
GPR119 AgonistMin6 cellsHigh GlucoseGlucose-dependent increase[6]

Experimental Protocols

Detailed methodologies for assessing the downstream effects of GPR119 activation are crucial for reproducible research.

Experimental Workflow: In Vitro GLP-1 Secretion Assay

The following diagram outlines a typical workflow for measuring GLP-1 secretion from an enteroendocrine cell line in response to a GPR119 agonist.

GLP1_Secretion_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed GLUTag or STC-1 cells in 24-well plates B Culture cells to ~80% confluency A->B C Wash cells with secretion buffer (e.g., KRB) B->C D Pre-incubate in low glucose buffer C->D E Incubate with GPR119 agonist (e.g., this compound) in low or high glucose buffer for 2 hours D->E F Collect supernatant E->F G Add DPP-4 inhibitor to prevent GLP-1 degradation F->G H Measure active GLP-1 concentration using ELISA G->H I Normalize GLP-1 levels to total protein content H->I

Workflow for an in vitro GLP-1 secretion assay.
Detailed Methodologies

1. Intracellular cAMP Measurement Assay

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Protocol:

    • Seed HEK293-hGPR119 cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound and a reference agonist in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a bioluminescent assay (e.g., cAMP-Glo™).

    • Data are typically expressed as a fold change over the vehicle-treated control.

2. GLP-1 Secretion Assay

  • Cell Line: Murine enteroendocrine STC-1 or GLUTag cells.

  • Protocol:

    • Seed cells in 24-well plates and grow to approximately 80% confluency.

    • Wash the cells twice with a secretion buffer such as Krebs-Ringer Bicarbonate buffer (KRB).

    • Pre-incubate the cells in KRB containing a low glucose concentration (e.g., 1 mM) for 1-2 hours at 37°C.

    • Replace the pre-incubation buffer with fresh KRB containing either low or high glucose (e.g., 10 mM), with or without various concentrations of this compound.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

    • Lyse the cells to determine the total protein content for normalization of the GLP-1 secretion data.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Line/Tissue: Pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.

  • Protocol:

    • For islets, isolate them from mice and culture overnight. For cell lines, seed in 96-well plates and culture to desired confluency.

    • Pre-incubate the cells or islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

    • Replace the pre-incubation buffer with fresh KRB containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant for insulin measurement using an ELISA or radioimmunoassay (RIA) kit.

    • The results are expressed as the amount of insulin secreted, often normalized to the total insulin content of the cells or islets.

Conclusion

Activation of GPR119 by agonists like this compound leads to a well-defined cascade of downstream events, primarily mediated by an increase in intracellular cAMP. This signaling pathway culminates in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of the incretin hormone GLP-1 from intestinal L-cells. The dual action of GPR119 agonists presents a compelling mechanism for the therapeutic management of type 2 diabetes. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel GPR119 agonists in preclinical and clinical development.

References

An In-depth Technical Guide to BMS-986034 (CAS Number: 1492631-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986034 is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119).[1][2][3][4] Identified by its CAS number 1492631-88-5, this small molecule has been investigated for its potential therapeutic applications. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, physicochemical properties, and key experimental findings. The information is presented to support further research and development efforts in the scientific community.

Introduction

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. This compound has emerged as a selective agonist for this receptor, demonstrating significant potency in in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1492631-88-5[3]
Molecular Formula C₂₄H₂₄Cl₂N₆O₄[2][3]
Molecular Weight 531.39 g/mol [2][3]
Synonyms (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one
Appearance White to beige powder[3]
Solubility Soluble in DMSO (5 mg/mL, with warming)[3]
Purity ≥98% (HPLC)[3]

Biological Activity and Mechanism of Action

This compound functions as a GPR119 agonist.[1][3][4] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This process is mediated through the coupling of the receptor to the Gαs subunit of the G protein complex, which in turn activates adenylyl cyclase.

The primary downstream effects of GPR119 activation are tissue-specific:

  • In Pancreatic β-cells: Increased cAMP levels lead to the potentiation of glucose-stimulated insulin secretion.

  • In Intestinal L-cells: Elevated cAMP stimulates the release of GLP-1, an incretin (B1656795) hormone that further enhances insulin secretion and promotes satiety.

The following diagram illustrates the GPR119 signaling pathway initiated by this compound.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_effects BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects PKA->Downstream phosphorylates targets Insulin ↑ Insulin Secretion (β-cell) Downstream->Insulin GLP1 ↑ GLP-1 Secretion (L-cell) Downstream->GLP1

Caption: GPR119 signaling pathway activated by this compound.

Quantitative Biological Data

The potency of this compound has been quantified in a cell-based assay. A summary of the available data is provided below.

Assay TypeCell LineParameterValueReference
cAMP Accumulation AssayHEK293 (expressing human-mouse chimeric GPR119)EC₅₀3 nM[2]

Experimental Protocols

In Vitro cAMP Accumulation Assay

The following protocol provides a general workflow for assessing the agonist activity of compounds like this compound at the GPR119 receptor.

Objective: To determine the EC₅₀ value of this compound by measuring the accumulation of intracellular cAMP in a recombinant cell line expressing GPR119.

Materials:

  • HEK293 cells stably expressing a human-mouse chimeric GPR119 receptor (e.g., Flp-In-T-Rex-HEK293).

  • Tetracycline (B611298) (for inducible expression).

  • Cell culture medium and supplements.

  • This compound.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

  • Plate reader capable of HTRF detection.

Methodology:

  • Cell Culture and Induction:

    • Culture the GPR119-expressing HEK293 cells under standard conditions.

    • Induce the expression of the GPR119 receptor using tetracycline at an appropriate concentration and for a sufficient duration prior to the assay.

  • Assay Plate Preparation:

    • Harvest the induced cells and seed them into a multi-well assay plate at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the compound dilutions to the cells in the assay plate.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 50 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP accumulation.[1][2]

  • Cell Lysis and HTRF Reaction:

    • Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

The following diagram outlines the experimental workflow for the cAMP accumulation assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture Culture GPR119-HEK293 Cells Induction Induce GPR119 Expression (Tetracycline) CellCulture->Induction Seeding Seed Cells into Assay Plate Induction->Seeding Treatment Add Compound to Cells Seeding->Treatment CompoundPrep Prepare this compound Dilutions CompoundPrep->Treatment Incubation Incubate (50 min, 37°C) Treatment->Incubation HTRF Perform HTRF cAMP Assay Incubation->HTRF ReadPlate Read Plate (HTRF Reader) HTRF->ReadPlate Analysis Data Analysis (EC₅₀ Determination) ReadPlate->Analysis

Caption: Experimental workflow for the cAMP accumulation assay.

Pharmacokinetics, Pharmacodynamics, and Clinical Data

As of the date of this document, detailed public information regarding the pharmacokinetics, in vivo pharmacodynamics, and clinical trial status of this compound is not available. This is common for proprietary compounds in the early stages of drug discovery and development.

Synthesis and Analytical Methods

Detailed synthetic routes and specific analytical methods for the characterization and quantification of this compound are not publicly disclosed. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for its analysis. The reported purity of ≥98% by HPLC suggests that a validated chromatographic method exists.[3]

Conclusion

This compound is a potent GPR119 agonist with a demonstrated high in vitro activity. Its mechanism of action through the GPR119 signaling pathway holds therapeutic promise for metabolic diseases. While the publicly available data is limited, the information presented in this guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy, and safety to determine its potential as a clinical candidate.

References

BMS-986034 in DMSO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the solubility of BMS-986034 in dimethyl sulfoxide (B87167) (DMSO), including quantitative data, experimental methodologies, and relevant biological context.

Core Data: Solubility of this compound in DMSO

This compound, a potent GPR119 agonist, exhibits moderate solubility in DMSO. The established solubility is a critical parameter for the preparation of stock solutions essential for a wide range of in vitro and in vivo studies.

ParameterValueConditionsSource
Solubility 5 mg/mLWarmedSigma-Aldrich[1][2]
Molecular Weight 531.39 g/mol -Sigma-Aldrich[1][2]
CAS Number 1492631-88-5-Sigma-Aldrich[1][2]

Experimental Protocols for Solubility Determination

While the specific protocol used by the vendor for determining the solubility of this compound is not publicly detailed, several standardized methods are routinely employed in pharmaceutical research to assess compound solubility in DMSO. These kinetic solubility assays provide a high-throughput assessment of a compound's dissolution characteristics.

General Kinetic Solubility Assay Protocol (Nephelometric or UV-based)

This protocol outlines a general procedure for determining the kinetic solubility of a compound like this compound in an aqueous buffer after being introduced from a DMSO stock solution.

1. Preparation of Stock Solution:

  • Accurately weigh the this compound powder.

  • Dissolve the powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

2. Assay Procedure:

  • A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.

  • The solution is mixed thoroughly and incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble in the aqueous buffer.

3. Measurement:

  • Nephelometry: The turbidity of the solution, caused by precipitated particles, is measured using a nephelometer. Higher light scattering indicates lower solubility.

  • UV Spectroscopy: The solution is filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is then determined by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.

The following diagram illustrates a generalized workflow for determining kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B Create Stock Solution C Add Stock to Aqueous Buffer D Incubate at Controlled Temperature C->D E Nephelometry (Turbidity) D->E F UV Spectroscopy (Absorbance of Supernatant) D->F

Kinetic Solubility Workflow

Biological Context: GPR119 Signaling Pathway

This compound functions as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation is a key mechanism in the regulation of glucose homeostasis.

Upon binding of an agonist like this compound, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion. In intestinal L-cells, increased cAMP promotes the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further potentiates insulin secretion.

The following diagram depicts the GPR119 signaling pathway.

G cluster_cell Pancreatic β-cell / Intestinal L-cell BMS This compound GPR119 GPR119 BMS->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion promotes G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis B Purification & Characterization A->B C cAMP Accumulation Assay B->C D Glucose-Stimulated Insulin Secretion (GSIS) Assay C->D E Oral Glucose Tolerance Test (OGTT) D->E F Pharmacokinetic Studies E->F

References

Methodological & Application

BMS-986034 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986034 is a potent and orally active agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 stimulates the production of intracellular cyclic AMP (cAMP), a key second messenger molecule involved in various cellular processes, including glucose-dependent insulin (B600854) secretion.[1][2] This document provides detailed protocols for an in vitro assay to characterize the activity of this compound, focusing on a homogeneous time-resolved fluorescence (HTRF) based cAMP accumulation assay. Additionally, it includes a summary of quantitative data and a visual representation of the GPR119 signaling pathway.

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades that result in enhanced glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2]

GPR119_Signaling_Pathway BMS This compound (Agonist) GPR119 GPR119 Receptor BMS->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Stimulates cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Figure 1. GPR119 Signaling Pathway Activation by this compound.

Quantitative Data Summary

The potency of this compound as a GPR119 agonist has been determined using in vitro cellular assays. The following table summarizes the key quantitative data.

CompoundCell LineAssay TypeParameterValue (nM)
This compoundTetracycline-induced Flp-In-T-Rex-HEK293 cells expressing human-mouse chimeric GPR119cAMP Accumulation (HTRF)EC503
Table 1: In Vitro Activity of this compound.[4]

Experimental Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify the agonist activity of this compound at the GPR119 receptor by measuring intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

I. Materials and Reagents
  • Cell Line: Tetracycline-induced Flp-In-T-Rex-HEK293 cells expressing a human-mouse chimeric GPR119 receptor.

  • This compound: Test compound.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • HTRF cAMP Assay Kit: Containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).

  • Tetracycline (B611298): For induction of receptor expression.

  • 384-well, low-volume, white plates.

  • HTRF-compatible plate reader.

II. Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A1 Culture GPR119-expressing HEK293 cells A2 Induce receptor expression with tetracycline A1->A2 A3 Harvest and resuspend cells in assay buffer A2->A3 B1 Dispense cells into 384-well plate A3->B1 B2 Add this compound at varying concentrations B1->B2 B3 Incubate for 50 minutes at room temperature B2->B3 C1 Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP Cryptate B3->C1 C2 Incubate for 60 minutes at room temperature C1->C2 C3 Read plate on HTRF reader (620 nm and 665 nm) C2->C3 D1 Calculate HTRF ratio (665 nm / 620 nm) C3->D1 D2 Generate dose-response curve D1->D2 D3 Determine EC50 value D2->D3

Figure 2. Workflow for the this compound cAMP HTRF Assay.
III. Step-by-Step Protocol

  • Cell Culture and Induction:

    • Culture the tetracycline-inducible GPR119-expressing HEK293 cells in standard culture medium.

    • 24 hours prior to the assay, induce receptor expression by adding tetracycline to the culture medium at the optimal concentration.

  • Cell Preparation:

    • On the day of the assay, wash the cells with PBS and harvest them using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in assay buffer to the desired cell density.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dispense the cells into a 384-well plate.

    • Add the diluted this compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR119 agonist).

  • Stimulation:

    • Incubate the plate at room temperature for 50 minutes to allow for cAMP accumulation.[4]

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.

    • Add the HTRF detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • The amount of cAMP produced is inversely proportional to the HTRF signal.

    • Plot the HTRF ratio against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The provided protocol for the cAMP accumulation HTRF assay offers a robust and high-throughput method for characterizing the in vitro potency of GPR119 agonists like this compound. The quantitative data and understanding of the GPR119 signaling pathway are crucial for the continued development and evaluation of this compound for therapeutic applications in metabolic diseases.

References

Application Notes and Protocols for Studying the Effects of BMS-986034 in MIN6 and GLUTag Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. Its activation leads to the stimulation of insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively, both of which contribute to improved glucose homeostasis.

This document provides detailed application notes and experimental protocols for studying the effects of this compound in two key cell lines: the mouse insulinoma cell line MIN6 and the murine enteroendocrine L-cell line GLUTag. These cell lines are well-established models for investigating glucose-stimulated insulin secretion (GSIS) and GLP-1 secretion, respectively.

Cell Line Information

MIN6 Cells: A murine pancreatic beta cell line that retains glucose-responsive insulin secretion, making it a valuable in vitro model for studying β-cell physiology and screening insulin secretagogues.[3][4][5][6]

GLUTag Cells: A murine enteroendocrine L-cell line derived from a colonic tumor. These cells express and secrete GLP-1 in a regulated manner, providing a robust system for studying the mechanisms of GLP-1 release.[7][8][9]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to enhanced hormone secretion. The receptor is coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in the exocytosis of insulin-containing granules in MIN6 cells and GLP-1-containing granules in GLUTag cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS_986034 This compound GPR119 GPR119 BMS_986034->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Exocytosis Granule Exocytosis (Insulin or GLP-1) PKA->Exocytosis promotes

Caption: GPR119 Signaling Pathway. Max Width: 760px.

Quantitative Data Summary

Table 1: In Vitro Activity of GPR119 Agonists on cAMP Accumulation

CompoundCell LineAssay TypeEC50 (nM)Reference
This compound HEK293-hGPR119HTRF cAMP Assay3[1]
AR231453HEK293-hGPR119Reporter Gene Assay4.3
OEAmGLUTagRIA~10,000

Table 2: Effect of GPR119 Agonists on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

CompoundGlucose ConditionFold Increase in Insulin Secretion (vs. vehicle)EC50 (nM)Reference
This compound High Glucose (e.g., 16.7 mM)Data not availableData not available
AR231453High Glucose (16.7 mM)Significant increase~5
OEAHigh Glucose (16.7 mM)Significant increase~5,000

Table 3: Effect of GPR119 Agonists on GLP-1 Secretion in GLUTag Cells

CompoundGlucose ConditionFold Increase in GLP-1 Secretion (vs. vehicle)EC50 (nM)Reference
This compound Basal or High GlucoseData not availableData not available
AR231453Basal Glucose~2-fold78
AR231453High Glucose (10 mM)~3-fold17
OEABasal Glucose~2-fold~10,000

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in MIN6 or GLUTag cells following stimulation with this compound.

Materials:

  • MIN6 or GLUTag cells

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and a reference GPR119 agonist

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white microplates

Workflow:

cAMP_Assay_Workflow A Seed MIN6 or GLUTag cells in a 96-well plate B Incubate overnight A->B C Starve cells in serum-free medium B->C D Pre-incubate with phosphodiesterase inhibitor (IBMX) C->D E Add this compound at various concentrations D->E F Incubate for 30 minutes at 37°C E->F G Lyse cells F->G H Measure intracellular cAMP levels using a cAMP assay kit G->H I Analyze data and determine EC50 H->I

Caption: Workflow for cAMP Accumulation Assay. Max Width: 760px.

Methodology:

  • Cell Seeding: Seed MIN6 or GLUTag cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Starvation: The next day, aspirate the culture medium and wash the cells once with PBS. Add 100 µL of serum-free medium and incubate for 2-4 hours at 37°C.

  • Compound Preparation: Prepare a 2X stock solution of this compound and reference agonist in assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).

  • Cell Stimulation: Aspirate the starvation medium and add 50 µL of assay buffer to each well. Then, add 50 µL of the 2X compound stock solution to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines the procedure to assess the effect of this compound on insulin secretion from MIN6 cells in the presence of low and high glucose concentrations.

Materials:

  • MIN6 cells

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (Low: 2.8 mM; High: 16.7 mM in KRB buffer)

  • This compound

  • Insulin ELISA kit

  • 24-well plates

Workflow:

GSIS_Assay_Workflow A Seed MIN6 cells in a 24-well plate B Culture to 80-90% confluency A->B C Pre-incubate in low glucose (2.8 mM) KRB buffer for 1 hour B->C D Incubate with low glucose KRB buffer +/- this compound for 1 hour (Basal) C->D E Collect supernatant for insulin measurement D->E F Incubate with high glucose KRB buffer (16.7 mM) +/- this compound for 1 hour (Stimulated) D->F G Collect supernatant for insulin measurement F->G H Measure insulin concentration using ELISA G->H I Analyze data and determine fold-change H->I

Caption: Workflow for GSIS Assay in MIN6 Cells. Max Width: 760px.

Methodology:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Pre-incubation: On the day of the assay, wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, pre-incubate the cells in 500 µL of the same buffer for 1 hour at 37°C.

  • Basal Insulin Secretion: Aspirate the pre-incubation buffer. Add 500 µL of KRB buffer with 2.8 mM glucose, with or without various concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.

  • Stimulated Insulin Secretion: Wash the cells twice with KRB buffer containing 2.8 mM glucose. Add 500 µL of KRB buffer with 16.7 mM glucose, with or without various concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Calculate the fold increase in insulin secretion in the presence of high glucose and/or this compound compared to the basal condition.

Protocol 3: GLP-1 Secretion Assay in GLUTag Cells

This protocol is designed to measure the effect of this compound on GLP-1 secretion from GLUTag cells.

Materials:

  • GLUTag cells

  • DMEM

  • Assay buffer (e.g., HBSS with 10 mM HEPES)

  • This compound

  • DPP-IV inhibitor (e.g., sitagliptin, to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • 24-well plates

Workflow:

GLP1_Assay_Workflow A Seed GLUTag cells in a 24-well plate B Culture to 70-80% confluency A->B C Wash cells with assay buffer B->C D Incubate with assay buffer containing DPP-IV inhibitor +/- this compound for 2 hours C->D E Collect supernatant for GLP-1 measurement D->E F Lyse cells to measure total protein D->F G Measure GLP-1 concentration using ELISA E->G H Analyze data and determine fold-change G->H

Caption: Workflow for GLP-1 Secretion Assay. Max Width: 760px.

Methodology:

  • Cell Seeding: Seed GLUTag cells in a 24-well plate and grow to 70-80% confluency.

  • Assay Preparation: On the day of the experiment, wash the cells twice with assay buffer.

  • Cell Stimulation: Add 500 µL of assay buffer containing a DPP-IV inhibitor (e.g., 10 µM sitagliptin) with or without various concentrations of this compound to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Sample Collection: After incubation, collect the supernatant and centrifuge to remove any cell debris. Store the supernatant at -80°C until the GLP-1 measurement.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit following the manufacturer's protocol.

  • Data Analysis: Normalize the secreted GLP-1 to the total protein content in each well. Calculate the fold increase in GLP-1 secretion in response to this compound compared to the vehicle control.

Conclusion

The MIN6 and GLUTag cell lines are indispensable tools for the preclinical evaluation of GPR119 agonists like this compound. The protocols provided herein offer a standardized approach to characterize the compound's activity in terms of cAMP signaling, insulin secretion, and GLP-1 release. While specific quantitative data for this compound is limited in publicly accessible literature, the provided frameworks and comparative data for other GPR119 agonists will enable researchers to effectively design and interpret their experiments. These studies are crucial for understanding the therapeutic potential of this compound in the context of type 2 diabetes and metabolic disorders.

References

Application Notes and Protocols for In Vivo Studies with BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and lupus. By selectively targeting TYK2, this compound offers a promising therapeutic strategy to modulate the inflammatory response while potentially mitigating the side effects associated with broader JAK inhibition.

These application notes provide an overview of the in vivo use of this compound in relevant animal models of psoriasis, IBD, and lupus. Detailed experimental protocols are provided to guide researchers in the design and execution of their studies. While specific in vivo data for this compound is emerging, data from the closely related and well-characterized selective TYK2 inhibitor, deucravacitinib (B606291) (BMS-986165), is included to provide a relevant frame of reference for expected outcomes.

Chemical Information for this compound

PropertyValue
Synonyms (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one, 5-Chloro-4-[[1-(5-chloro-2-pyrimidinyl)-4-piperidinyl]oxy]-5′-[(3R)-3-hydroxy-2-oxo-1-pyrrolidinyl]-6′-methyl-[1(2H),2′-bipyridin]-2-one
Molecular Formula C₂₄H₂₄Cl₂N₆O₄
Molecular Weight 531.39 g/mol
CAS Number 1492631-88-5

Mechanism of Action and Signaling Pathway

This compound selectively inhibits TYK2, which is a crucial component of the signaling cascade for cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs). These cytokines play pivotal roles in the differentiation and activation of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases. By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby attenuating the expression of pro-inflammatory genes.

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor Complex cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Cytokine IL-12, IL-23, Type I IFN Receptor Receptor Subunits Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK TYK2->JAK Trans-phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription BMS986034 This compound BMS986034->TYK2 Inhibition

This compound inhibits the TYK2 signaling pathway.

Animal Models for In Vivo Studies

The following sections detail protocols for commonly used animal models to evaluate the efficacy of TYK2 inhibitors like this compound in psoriasis, inflammatory bowel disease, and lupus.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used model that recapitulates many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a dependence on the IL-23/IL-17 axis.[1]

Psoriasis_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Acclimatization Acclimatization (1 week) Shaving Shave Dorsal Skin Acclimatization->Shaving IMQ_Application Topical Imiquimod (B1671794) (IMQ) Application (Daily for 5-7 days) Shaving->IMQ_Application Treatment_Start Initiate this compound/ Vehicle/Positive Control Treatment IMQ_Application->Treatment_Start Daily_Scoring Daily Clinical Scoring (PASI) Treatment_Start->Daily_Scoring Measurements Ear & Skin Thickness Measurement Daily_Scoring->Measurements Sacrifice Sacrifice Measurements->Sacrifice Analysis Tissue Collection & Analysis (Histology, Cytokines, mRNA) Sacrifice->Analysis

Workflow for the imiquimod-induced psoriasis model.

Materials:

  • 8-week-old female BALB/c or C57BL/6 mice.[2]

  • Imiquimod cream (5%).[2]

  • Vehicle control cream.

  • This compound formulated for oral or topical administration.

  • Calipers for measuring skin thickness.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Shave the dorsal skin of the mice one day before the start of the experiment.[3]

  • Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-7 consecutive days.[3]

  • Treatment: Administer this compound or vehicle control daily, starting from day 0 or day 1 of imiquimod application. A positive control, such as a topical corticosteroid, can be included.

  • Clinical Assessment: Monitor mice daily for body weight and clinical signs of skin inflammation, including erythema, scaling, and induration (thickness). Score these parameters using a modified Psoriasis Area and Severity Index (PASI).[4]

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.

    • Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.[1]

    • Biomarker Analysis: Homogenize skin samples to measure cytokine levels (e.g., IL-17A, IL-23, TNF-α) by ELISA or qPCR.[3]

ParameterVehicle ControlSelective TYK2 InhibitorPositive Control (e.g., Clobetasol)
Mean PASI Score (Day 7) 8.5 ± 0.83.2 ± 0.52.5 ± 0.4
Epidermal Thickness (µm) 120 ± 1555 ± 1040 ± 8
Skin IL-17A Levels (pg/mg) 250 ± 4080 ± 1560 ± 12
Spleen Weight (mg) 150 ± 20110 ± 15105 ± 12
*p < 0.05 compared to vehicle control. Data are representative and should be adapted based on experimental findings.
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This model induces an acute or chronic colitis that shares features with human ulcerative colitis. It is useful for evaluating the efficacy of anti-inflammatory agents.

Colitis_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Acclimatization Acclimatization (1 week) Baseline Record Baseline Body Weight Acclimatization->Baseline DSS_Admin Administer DSS in Drinking Water (e.g., 3% for 7 days) Baseline->DSS_Admin Treatment_Start Initiate this compound/ Vehicle/Positive Control Treatment DSS_Admin->Treatment_Start Daily_Monitoring Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding Treatment_Start->Daily_Monitoring DAI_Score Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI_Score Sacrifice Sacrifice DAI_Score->Sacrifice Analysis Tissue Collection & Analysis (Colon Length, Histology, MPO, Cytokines) Sacrifice->Analysis

Workflow for the DSS-induced colitis model.

Materials:

  • 8-10 week old C57BL/6 mice.

  • Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.[5]

  • This compound formulated for oral administration.

  • Reagents for myeloperoxidase (MPO) assay and cytokine analysis.

Procedure:

  • Disease Induction: Administer 2-3% DSS in the drinking water for 7 days for an acute model. For a chronic model, administer cycles of DSS followed by regular water.[6][7]

  • Treatment: Administer this compound or vehicle control daily by oral gavage throughout the DSS administration period.

  • Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI) based on these parameters.[8]

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon.

    • Macroscopic Evaluation: Measure the length and weight of the colon.

    • Histology: Prepare "Swiss rolls" of the colon, fix in formalin, and stain with H&E to assess inflammation, ulceration, and crypt damage.[7]

    • MPO Assay: Measure myeloperoxidase activity in colon tissue as a marker of neutrophil infiltration.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFN-γ) in colon homogenates.

ParameterVehicle ControlSelective TYK2 Inhibitor
DAI Score (Day 7) 3.5 ± 0.41.5 ± 0.3
Colon Length (cm) 6.2 ± 0.58.1 ± 0.4
Histological Score 9.8 ± 1.24.2 ± 0.8
MPO Activity (U/g tissue) 5.2 ± 0.72.1 ± 0.4
*p < 0.05 compared to vehicle control. Data are representative.
Adoptive T-Cell Transfer Colitis Model

This model is driven by the transfer of naive T cells into immunodeficient mice, leading to a chronic, T-cell-mediated colitis that resembles Crohn's disease.[9]

Materials:

  • Donor mice (e.g., BALB/c or C57BL/6).

  • Recipient immunodeficient mice (e.g., RAG1-/- or SCID).[9]

  • Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).

  • This compound formulated for administration.

Procedure:

  • Cell Isolation: Isolate CD4+ T cells from the spleens of donor mice. Further separate the naive T cell population (CD4+CD45RBhigh).[9]

  • Cell Transfer: Inject 0.5 x 10^6 naive T cells intraperitoneally into recipient immunodeficient mice.[9]

  • Treatment: Begin treatment with this compound or vehicle control at the onset of clinical signs (e.g., weight loss), typically 2-3 weeks after cell transfer.

  • Clinical Monitoring: Monitor body weight and clinical signs of colitis weekly.

  • Endpoint Analysis: Euthanize mice when they have lost a significant amount of body weight (around 6-8 weeks post-transfer).[9] Collect colonic tissue for histological analysis and cytokine profiling as described for the DSS model.

ParameterVehicle ControlSelective TYK2 Inhibitor
Percent Body Weight Change (Week 8) -18% ± 3%-5% ± 2%
Colon Weight/Length Ratio (mg/cm) 120 ± 1575 ± 10
Histological Score 10.5 ± 1.55.0 ± 1.0
Colonic IFN-γ mRNA (fold change) 25 ± 58 ± 2
*p < 0.05 compared to vehicle control. Data are representative.
Spontaneous Lupus Model (NZB/W F1 Mice)

NZB/W F1 hybrid mice spontaneously develop an autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including the production of autoantibodies and the development of immune complex-mediated glomerulonephritis.[10]

Materials:

  • Female NZB/W F1 mice.[11]

  • This compound formulated for oral administration.

  • Reagents for measuring proteinuria and anti-dsDNA antibodies.

Procedure:

  • Animal Monitoring: Begin monitoring mice for the development of proteinuria around 20-24 weeks of age.[11]

  • Treatment: Once proteinuria is detected, randomize mice into treatment groups and begin daily administration of this compound or vehicle control.

  • Clinical Assessment: Monitor proteinuria weekly. Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA.[11]

  • Endpoint Analysis: The study can be run for a predetermined duration (e.g., 10-12 weeks of treatment) or until a humane endpoint is reached. At termination, collect kidneys for histological assessment of glomerulonephritis and spleens for immunological analysis.[11]

ParameterVehicle ControlSelective TYK2 Inhibitor
Proteinuria Score (end of study) 3.8 ± 0.51.5 ± 0.4
Anti-dsDNA Titer (AU/mL) 1500 ± 300600 ± 150
Glomerulonephritis Score 3.5 ± 0.61.2 ± 0.3
Spleen Weight (mg) 450 ± 50250 ± 40
*p < 0.05 compared to vehicle control. Data are representative.

Conclusion

The animal models described provide robust platforms for evaluating the in vivo efficacy of the selective TYK2 inhibitor this compound. By carefully selecting the appropriate model and endpoints, researchers can gain valuable insights into the therapeutic potential of this compound for treating a range of immune-mediated inflammatory diseases. The provided protocols and expected data, based on closely related compounds, offer a strong foundation for designing and interpreting preclinical studies.

References

Application Notes and Protocols for GLP-1 Secretion Assay Using BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from intestinal enteroendocrine L-cells, playing a crucial role in glucose homeostasis. Its therapeutic potential has led to the development of GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. BMS-986034 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a receptor expressed on L-cells. Activation of GPR119 by agonists like this compound stimulates the secretion of GLP-1, making it a promising therapeutic target.

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the effect of this compound on GLP-1 secretion.

GPR119 Signaling Pathway in L-Cells

Activation of GPR119 by an agonist such as this compound initiates a downstream signaling cascade within the intestinal L-cell, leading to the secretion of GLP-1. This process is primarily mediated through the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then promote the exocytosis of GLP-1-containing granules. Notably, GPR119-mediated GLP-1 secretion from intestinal L-cells has been shown to be glucose-independent.[1]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS986034 This compound GPR119 GPR119 Receptor BMS986034->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to GLP1_Vesicle GLP-1 Vesicle cAMP->GLP1_Vesicle Promotes Exocytosis GLP1_release GLP-1 Secretion GLP1_Vesicle->GLP1_release Releases

Caption: GPR119 signaling cascade initiated by this compound.

In Vitro GLP-1 Secretion Assay

This protocol describes the measurement of GLP-1 secretion from an immortalized murine intestinal L-cell line, GLUTag, in response to this compound.

Experimental Workflow

In_Vitro_Workflow A 1. Seed GLUTag cells B 2. Starve cells A->B C 3. Treat with this compound (and controls) B->C D 4. Incubate C->D E 5. Collect supernatant D->E F 6. Add DPP-4 inhibitor E->F H 8. Lyse cells & measure protein content E->H G 7. Measure GLP-1 (ELISA) F->G I 9. Normalize GLP-1 to protein content G->I H->I In_Vivo_Workflow A 1. Fast mice overnight B 2. Administer DPP-4 inhibitor A->B C 3. Administer this compound (or controls) via oral gavage B->C D 4. Collect blood samples at specified time points C->D E 5. Process blood to obtain plasma D->E F 6. Measure active GLP-1 (ELISA) E->F G 7. Data analysis F->G

References

Application Notes and Protocols for Determining the Dose-Response Curve of BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Determining the dose-response relationship of this compound is crucial for understanding its potency and efficacy, which are critical parameters in drug development. These application notes provide a detailed protocol for establishing the in vitro dose-response curve of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing GPR119.

Signaling Pathway of GPR119 Activation

Upon binding of an agonist like this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors, such as Protein Kinase A (PKA), leading to the physiological responses of insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 Binds to G_protein Gαsβγ GPR119->G_protein Activates AC Adenylyl Cyclase G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_alpha_GTP->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Insulin/GLP-1 Secretion) PKA->Response Leads to

Caption: GPR119 signaling pathway upon agonist binding.

Data Presentation: Dose-Response of this compound

The following table summarizes the in vitro potency of this compound in a cAMP accumulation assay using HEK293 cells expressing a human-mouse chimeric GPR119. The data illustrates a typical sigmoidal dose-response relationship.

This compound Concentration (nM)% Response (cAMP Accumulation)
0.015
0.115
145
3 50 (EC50)
1085
10098
1000100

EC50 Value: 3 nM[1]

This EC50 value represents the concentration of this compound that elicits a half-maximal response in this specific assay, indicating its high potency as a GPR119 agonist.[1]

Experimental Protocols

Principle of the cAMP HTRF Assay

This protocol is based on a competitive immunoassay using HTRF technology. Intracellular cAMP produced by stimulated cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity (i.e., the antibody is bound to the d2-labeled cAMP), a FRET signal is generated. An increase in intracellular cAMP from GPR119 activation by this compound displaces the d2-labeled cAMP from the antibody, leading to a decrease in the HTRF signal. This decrease is inversely proportional to the amount of cAMP produced.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing GPR119 Cell_Plating 3. Seed cells into a 384-well plate Cell_Culture->Cell_Plating Compound_Prep 2. Prepare serial dilutions of this compound Stimulation 4. Add this compound dilutions to cells and incubate Compound_Prep->Stimulation Cell_Plating->Stimulation Lysis_Detection 5. Add HTRF lysis buffer with detection reagents Stimulation->Lysis_Detection Reading 6. Read plate on an HTRF-compatible reader Lysis_Detection->Reading Calculation 7. Calculate HTRF ratio and % response Reading->Calculation Curve_Fitting 8. Plot dose-response curve and determine EC50 Calculation->Curve_Fitting

References

Application Notes and Protocols: Long-Term In Vivo Effects of BMS-986034 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the long-term in vivo effects of BMS-986034 is limited. The following application notes and protocols are structured based on standard practices in drug development and preclinical research to serve as a template for researchers. The signaling pathway is based on the known mechanism of this compound as a GPR119 agonist.

Introduction

This compound is an orally active agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells and is involved in glucose homeostasis. This document outlines protocols for assessing the long-term in vivo effects of this compound, with a focus on efficacy and safety in preclinical models.

Signaling Pathway

The activation of GPR119 by an agonist like this compound is expected to initiate a downstream signaling cascade that enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 binds G_protein Gαs GPR119->G_protein activates AC Adenylate Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC2 EPAC2 cAMP->EPAC2 activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 promotes EPAC2->Insulin_GLP1 promotes Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (12 Weeks) cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Baseline Baseline Measurements (HbA1c, Glucose, Weight) Randomization->Baseline Dosing Daily Oral Gavage (Vehicle or this compound) Baseline->Dosing Monitoring Weekly Monitoring (Weight, Food/Water Intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Interim Interim Blood Sampling (Weeks 4, 8) Monitoring->Interim Interim->Dosing Terminal Terminal Bleed & Tissue Collection OGTT->Terminal Analysis Biochemical & Histological Analysis Terminal->Analysis

References

Application Notes and Protocols for BMS-986034 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of BMS-986034 in cell culture experiments. This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).

Introduction to this compound

This compound is a small molecule agonist for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Activation of GPR119 stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade has been shown to play a role in glucose homeostasis, primarily through the potentiation of glucose-stimulated insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[2] These characteristics make this compound a valuable tool for research in metabolic diseases, such as type 2 diabetes and obesity.

Quantitative Data

The following table summarizes the key quantitative information for this compound.

ParameterValueSource
Molecular Weight 531.39 g/mol [1]
EC50 in HEK293 cells 3 nM[3][4]
Solubility in DMSO 5 mg/mL (with warming)[1]

Note: The EC50 value can vary depending on the cell line and experimental conditions. It is highly recommended to determine the optimal concentration for your specific cell line and assay.

Signaling Pathway of this compound

This compound activates GPR119, initiating a downstream signaling cascade. The diagram below illustrates this pathway.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS This compound GPR119 GPR119 BMS->GPR119 Binds and Activates Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gas->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1 EPAC->Insulin EPAC->GLP1

This compound signaling pathway via GPR119.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, dissolve 5.31 mg of this compound (MW: 531.39 g/mol ) in 1 mL of sterile DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cells in culture with this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock Prepare 10 mM This compound Stock Solution start->prep_stock prep_working Prepare Working Solutions by Serial Dilution in Media prep_stock->prep_working seed_cells Seed Cells in Culture Plate treat_cells Treat Cells with Working Solutions seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Biological Assay incubate->perform_assay analyze_data Analyze Data and Determine EC50 perform_assay->analyze_data end End analyze_data->end

General experimental workflow for this compound.

Procedure:

  • Culture your cells of interest to the desired confluency in an appropriate culture vessel.

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity. Include a vehicle control with the same final DMSO concentration in your experimental design.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Following incubation, perform the desired biological assay to measure the effect of the compound.

Protocol for Determining the Optimal Working Concentration

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound in your cell line of interest.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution starting from a high concentration (e.g., 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and any necessary positive or negative controls.

  • Incubation: Incubate the plate for a predetermined period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform a relevant assay to measure the biological effect of this compound. For a GPR119 agonist, this could be a cAMP accumulation assay, an insulin or GLP-1 secretion assay, or a downstream gene expression analysis.

  • Data Analysis: Plot the response versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Safety and Handling

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.

References

Application Notes and Protocols: BMS-986034 and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Combination Therapy: Extensive literature searches did not yield any preclinical or clinical studies evaluating the combination therapy of BMS-986034 and metformin (B114582). The following application notes and protocols are therefore provided for each compound individually to support foundational research that might explore their potential synergistic effects in the future.

Part 1: this compound

Introduction

This compound is an orally active agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.

Mechanism of Action & Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade through the Gαs subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels have a dual effect on glucose homeostasis:

  • In Pancreatic β-cells: Increased cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS).

  • In Intestinal L-cells: Enhanced cAMP levels stimulate the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1), which in turn further promotes insulin secretion from β-cells in a glucose-dependent manner.

This dual mechanism suggests that GPR119 agonists can improve glycemic control with a lower risk of hypoglycemia.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Release ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release

Figure 1: GPR119 Signaling Pathway for this compound.
Quantitative Data

Specific preclinical or clinical data for this compound is not publicly available. The following table presents representative in vitro potency data for other synthetic GPR119 agonists to provide a context for the expected efficacy of compounds in this class.

Table 1: In Vitro Potency of Representative GPR119 Agonists

Compound Name/IDChemical ClassEC50 (nM) for human GPR119
AR231453Pyrimidine4.7 - 9
APD597 (JNJ-38431055)Pyrimidine46
APD668Pyrimidine2.7
GSK1292263Pyridine~126

Data is primarily from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.

Experimental Protocols

This protocol measures the ability of a test compound like this compound to stimulate cAMP production in cells expressing GPR119.

  • Materials:

    • HEK293 cells stably expressing human GPR119.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds (e.g., this compound) and a reference agonist.

    • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • 384-well white microplates.

  • Procedure:

    • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]

    • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

    • Incubation: Incubate the plate for 30 minutes at room temperature.[1]

    • Lysis and Detection: Add the HTRF lysis buffer and detection reagents as per the manufacturer's protocol.[1]

    • Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]

    • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[1]

    • Data Analysis: Calculate the 665/620 nm ratio. Determine the EC50 value using a sigmoidal dose-response curve fit.

This assay assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.

  • Materials:

    • MIN6 or other insulin-secreting cell line.

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

    • Glucose solutions (low: 2.8 mM; high: 16.7 mM).

    • Test compounds.

    • Insulin ELISA kit.

  • Procedure:

    • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until ~80% confluency.

    • Pre-incubation: Wash cells with glucose-free KRBH and pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[1]

    • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[1]

    • Incubation: Incubate for 1 hour at 37°C.

    • Sample Collection: Collect the supernatant for insulin measurement.

    • Analysis: Measure insulin concentration using an insulin ELISA kit. Plot insulin concentration against compound concentration to demonstrate glucose-dependent insulin secretion.

This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.

  • Materials:

    • C57BL/6 mice.

    • Test compound formulated for oral gavage.

    • Glucose solution (e.g., 2 g/kg body weight).[2]

    • Glucometer and test strips.

  • Procedure:

    • Fasting: Fast mice overnight (~16 hours) with free access to water.[1][2]

    • Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.[1]

    • Compound Administration: Administer the test compound or vehicle via oral gavage.[1]

    • Glucose Challenge: After 30-60 minutes, administer the glucose solution via oral gavage.[1][2]

    • Blood Glucose Monitoring: Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Part 2: Metformin

Introduction

Metformin is a first-line oral medication for type 2 diabetes. Its primary effect is to decrease hepatic glucose production and improve insulin sensitivity.[3] Due to its effects on metabolic pathways, it has been extensively studied for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Mechanism of Action in Liver Disease

Metformin's mechanism in the liver is multifaceted and primarily involves the activation of AMP-activated protein kinase (AMPK).[4]

  • AMPK Activation: Metformin inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio, which activates AMPK.

  • Reduced Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This reduces de novo lipogenesis.

  • Increased Fatty Acid Oxidation: By inhibiting ACC, metformin also promotes fatty acid β-oxidation.

  • Reduced Inflammation: Metformin can reduce hepatic inflammation by inhibiting pathways such as NF-κB.

  • Gut Microbiota Modulation: Metformin alters the gut microbiome, which can lead to reduced endotoxemia and subsequent hepatic inflammation.

Metformin_MoA Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits Gut Gut Microbiota Modulation Metformin->Gut AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK ACC ACC Inactivation AMPK->ACC NFkB ↓ NF-κB Pathway AMPK->NFkB Lipogenesis ↓ De Novo Lipogenesis ACC->Lipogenesis FAO ↑ Fatty Acid Oxidation ACC->FAO Inflammation ↓ Hepatic Inflammation NFkB->Inflammation Endotoxemia ↓ Endotoxemia Gut->Endotoxemia Endotoxemia->Inflammation

Figure 2: Metformin's Mechanism of Action in the Liver.
Quantitative Data from Clinical Trials in NAFLD/NASH

The following tables summarize the effects of metformin on various parameters in patients with NAFLD/NASH, based on a meta-analysis of randomized controlled trials.[5][6]

Table 2: Effect of Metformin on Liver Enzymes and BMI in NAFLD Patients [5][6]

ParameterMean Difference (MD)95% Confidence Interval (CI)P-value
ALT (U/L)-8.12-15.41 to -0.820.03
AST (U/L)-4.52-8.91 to -0.120.04
BMI ( kg/m ²)-0.82-1.60 to -0.040.04

Table 3: Effect of Metformin on Insulin Resistance and Histology in NAFLD Patients [5][6]

ParameterOutcomeP-value
HOMA-IRSignificant Improvement (MD: -0.61)0.005
SteatosisNo Significant Improvement0.66
InflammationNo Significant Improvement0.91
BallooningNo Significant Improvement0.25
FibrosisNo Significant Improvement0.90
Experimental Protocols

This protocol describes a common method to induce NAFLD in mice and test the efficacy of metformin.

  • Materials:

    • C57BL/6J male mice.[7]

    • High-fat diet (e.g., 60% kcal from fat).

    • Standard chow diet.

    • Metformin.

  • Procedure:

    • Acclimation: Acclimate mice for 1 week on a standard chow diet.

    • Diet Induction: Divide mice into groups: Chow, HFD, and HFD + Metformin. Feed the respective diets for 12-16 weeks to induce NAFLD.[8]

    • Treatment: For the HFD + Metformin group, administer metformin (e.g., 200-250 mg/kg/day) in drinking water or via oral gavage for a specified period (e.g., 4-8 weeks).[8]

    • Monitoring: Monitor body weight, food intake, and fasting blood glucose throughout the study.[8]

    • Endpoint Analysis: At the end of the study, collect blood for analysis of liver enzymes (ALT, AST) and metabolic parameters. Harvest livers for histological analysis (H&E, Oil Red O staining) and gene expression studies (e.g., markers for lipogenesis, inflammation, and fibrosis).

This protocol outlines a representative design for a randomized controlled trial to evaluate metformin in NASH patients.

  • Study Design: A randomized, double-blind, placebo-controlled trial.[9]

  • Patient Population:

    • Adults with biopsy-proven NASH.[9]

    • Exclusion of other causes of liver disease, including significant alcohol consumption.[9]

  • Intervention:

    • Treatment group: Metformin, with dose escalation (e.g., starting at 500 mg daily and increasing to 1000 mg twice daily).[10][11]

    • Control group: Identical-looking placebo.[9]

    • All patients receive counseling on diet and exercise.

  • Duration: 6-12 months.[9]

  • Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) without worsening of fibrosis.[10]

  • Secondary Outcomes:

    • Changes in serum aminotransferases (ALT, AST).

    • Changes in metabolic parameters (e.g., HOMA-IR, lipid profile).

    • Changes in body weight and BMI.

  • Assessments:

    • Liver biopsy at baseline and end of treatment.

    • Regular monitoring of blood work and adverse events.[10]

References

Application Notes and Protocols for Utilizing BMS-986034 in Perfused Pancreas Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), respectively. These dual mechanisms of action make GPR119 agonists attractive candidates for improving glycemic control.

These application notes provide a detailed protocol for studying the effects of this compound on insulin and glucagon (B607659) secretion using an isolated perfused rodent pancreas model. This ex vivo technique allows for the direct assessment of the compound's action on the pancreas, independent of systemic metabolic and neural influences.

GPR119 Signaling Pathway in Pancreatic Islet Cells

Activation of GPR119 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). The receptor couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2), both of which play crucial roles in enhancing the exocytosis of insulin-containing granules.

In pancreatic α-cells, GPR119 activation has been shown to increase glucagon secretion, particularly under hypoglycemic conditions. The signaling pathway is also thought to involve Gαs and cAMP, highlighting a potential role for GPR119 agonists in the counter-regulatory response to low blood glucose.

GPR119_signaling_beta_cell cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates InsulinVesicles Insulin Granules PKA->InsulinVesicles Potentiates Exocytosis EPAC2->InsulinVesicles Potentiates Exocytosis Exocytosis Insulin Secretion InsulinVesicles->Exocytosis

GPR119 Signaling Pathway in Pancreatic β-Cells.

GPR119_signaling_alpha_cell cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GlucagonVesicles Glucagon Granules PKA->GlucagonVesicles Potentiates Exocytosis Exocytosis Glucagon Secretion GlucagonVesicles->Exocytosis

GPR119 Signaling Pathway in Pancreatic α-Cells.

Data Presentation

The following table summarizes representative quantitative data for a potent GPR119 agonist, DA-1241, which can be used as a reference for designing experiments with this compound.

ParameterCell Line/SystemValueReference
cAMP Production EC50 HIT-T15 Insulinoma Cells14.7 nM[3]
Insulin Secretion EC50 HIT-T15 Insulinoma Cells22.3 nM[3]

Experimental Protocols

Perfused Pancreas Experimental Workflow

The following diagram outlines the major steps involved in the perfused pancreas experiment.

experimental_workflow A Animal Anesthesia B Surgical Isolation of Pancreas A->B C Cannulation of Aorta and Portal Vein B->C D Transfer to Perfusion Chamber C->D E Initiate Perfusion with Krebs-Ringer Buffer D->E F Equilibration Period (Basal Glucose) E->F G Stimulation Phase (High Glucose +/- this compound) F->G H Low Glucose Phase (+/- this compound) G->H I Collect Perfusate Fractions H->I J Hormone Quantification (ELISA) I->J K Data Analysis J->K

Workflow for the Perfused Pancreas Experiment.
Detailed Methodology

1. Animals:

  • Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.

  • Animals should be housed in a controlled environment with free access to food and water.

  • Fasting prior to the experiment is optional and depends on the specific research question.

2. Reagents and Solutions:

  • Krebs-Ringer Bicarbonate (KRB) Buffer: 118.5 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA). The buffer should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Glucose Solutions: Prepare stock solutions of D-glucose in KRB to achieve final concentrations of, for example, 2.8 mM (basal) and 16.7 mM (stimulatory).

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the perfusion medium should be kept low (e.g., <0.1%) to avoid non-specific effects.

3. Surgical Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully dissect the pancreas from the surrounding tissues (stomach, spleen, and duodenum).

  • Ligate the celiac and superior mesenteric arteries.

  • Insert a cannula into the aorta just above the celiac artery for perfusate inflow.

  • Insert a second cannula into the portal vein for perfusate outflow.

4. Perfusion Apparatus Setup:

  • The isolated pancreas is placed in a thermostatically controlled chamber maintained at 37°C.

  • The aortic cannula is connected to a peristaltic pump that delivers the KRB buffer at a constant flow rate (e.g., 2-4 mL/min for rats, 0.5-1 mL/min for mice).

  • The perfusate is continuously gassed with 95% O2 / 5% CO2 and warmed to 37°C before entering the pancreas.

  • The effluent from the portal vein cannula is collected using a fraction collector at regular intervals (e.g., every 1-2 minutes).

5. Experimental Design (Example):

  • Equilibration Phase (30 minutes): Perfuse the pancreas with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a stable baseline of hormone secretion.

  • Stimulation Phase 1 (20 minutes): Switch to KRB buffer containing a high glucose concentration (e.g., 16.7 mM) to induce glucose-stimulated insulin secretion.

  • Stimulation Phase 2 (20 minutes): Switch to KRB buffer containing high glucose (16.7 mM) plus the desired concentration of this compound. A dose-response can be generated by using multiple concentrations in separate experiments (e.g., 10 nM, 100 nM, 1 µM).

  • Low Glucose Phase (20 minutes): Switch to KRB buffer containing a low glucose concentration (e.g., 2.8 mM) to assess the effect of this compound on glucagon secretion.

  • Washout Phase (15 minutes): Perfuse with basal KRB buffer to allow hormone secretion to return to baseline.

6. Sample Collection and Analysis:

  • Collect perfusate fractions in tubes containing a protease inhibitor cocktail to prevent hormone degradation.

  • Store samples at -20°C or -80°C until analysis.

  • Measure insulin and glucagon concentrations in the collected fractions using commercially available ELISA kits.

7. Data Analysis:

  • Calculate the hormone secretion rate for each fraction (concentration × flow rate).

  • Plot hormone secretion rates over time to visualize the secretory profiles.

  • Calculate the total amount of hormone secreted during each phase of the experiment (area under the curve).

  • Perform statistical analysis (e.g., t-test, ANOVA) to compare the effects of this compound at different glucose concentrations.

Conclusion

The perfused pancreas model is a powerful tool for characterizing the direct effects of GPR119 agonists like this compound on pancreatic islet hormone secretion. This detailed protocol provides a framework for researchers to design and execute robust experiments to elucidate the therapeutic potential of this compound for the treatment of metabolic diseases. It is recommended to perform initial dose-ranging studies to determine the optimal concentrations of this compound for potentiating insulin secretion and modulating glucagon release in this experimental system.

References

Application Notes and Protocols for Studying the Incretin Effect Using BMS-986034, a GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Initial investigations indicate that BMS-986034 is a GPR119 agonist, not a direct GLP-1 receptor agonist.[1][2] GPR119 activation on enteroendocrine L-cells stimulates the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1). Therefore, this compound can be utilized as a tool to study the endogenous incretin effect by promoting the secretion of native GLP-1. These application notes provide protocols to investigate the mechanism and physiological consequences of GPR119-mediated incretin release.

Introduction: The Incretin Effect and the Role of GPR119

The incretin effect is a physiological phenomenon characterized by the amplified insulin (B600854) secretion following oral glucose administration compared to an equivalent intravenous glucose infusion.[3][4][5] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from enteroendocrine cells in the intestine in response to nutrient ingestion and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[3][5][6]

G protein-coupled receptor 119 (GPR119) is expressed on the surface of enteroendocrine L-cells, the primary source of GLP-1. Agonism of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which triggers the secretion of GLP-1. This compound, as a GPR119 agonist,[1][2] offers a pharmacological tool to selectively stimulate endogenous GLP-1 release and study the downstream consequences on insulin secretion, glucose homeostasis, and other metabolic parameters.

Data Presentation: Expected Outcomes of this compound Administration

The following tables summarize hypothetical quantitative data that could be expected from the experiments outlined in this document. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: In Vitro GLP-1 Secretion from Enteroendocrine L-Cells (e.g., GLUTag, NCI-H716)

Treatment GroupThis compound ConcentrationGLP-1 Secretion (pM)Fold Change vs. Vehicle
Vehicle Control0 µM10.2 ± 1.51.0
This compound1 nM25.8 ± 3.12.5
This compound10 nM58.1 ± 5.95.7
This compound100 nM123.5 ± 12.712.1
This compound1 µM150.3 ± 15.214.7
Positive Control (e.g., Forskolin)10 µM180.6 ± 20.117.7

Table 2: In Vivo Effects of this compound in a Rodent Model of Type 2 Diabetes

ParameterVehicle ControlThis compound (10 mg/kg)
Fasting Blood Glucose (mg/dL) 185 ± 15142 ± 12
Oral Glucose Tolerance Test (OGTT) - Glucose AUC (mg/dLmin) 35000 ± 250025000 ± 2100
OGTT - Insulin AUC (ng/mLmin) 450 ± 50750 ± 65
Plasma GLP-1 (pM) - 15 min post-OGTT 12 ± 235 ± 5
Body Weight Change (%) after 4 weeks +5.2 ± 1.1-2.8 ± 0.8

Experimental Protocols

In Vitro GLP-1 Secretion Assay

Objective: To determine the dose-dependent effect of this compound on GLP-1 secretion from an enteroendocrine L-cell line.

Materials:

  • GLUTag or NCI-H716 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., Forskolin)

  • Secretion buffer (e.g., KRB buffer)

  • GLP-1 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed GLUTag or NCI-H716 cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in secretion buffer. Also prepare vehicle and positive control solutions.

  • Wash the cells twice with secretion buffer.

  • Add the different concentrations of this compound, vehicle, or positive control to the respective wells.

  • Incubate the plate at 37°C for 2 hours.

  • Collect the supernatant from each well.

  • Quantify the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Normalize the GLP-1 secretion to the total protein content in each well.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the effect of this compound on glucose tolerance and insulin secretion in a rodent model.

Materials:

  • Male diabetic mice (e.g., db/db mice) or diet-induced obese mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Blood glucose meter and strips

  • Insulin and GLP-1 ELISA kits

  • Micro-hematocrit tubes for blood collection

Protocol:

  • Acclimatize the animals for at least one week.

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage.

  • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (2 g/kg) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

  • Centrifuge the collected blood to separate plasma and store at -80°C for later analysis of insulin and GLP-1 levels using ELISA kits.

  • Calculate the area under the curve (AUC) for glucose and insulin.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis Epac2->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion Leads to

Caption: GPR119 signaling pathway in an enteroendocrine L-cell.

OGTT_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Glucose_Challenge Glucose Challenge & Sampling cluster_Analysis Analysis Acclimatize Acclimatize Rodents Fasting Overnight Fasting Acclimatize->Fasting Dosing_Compound Oral Gavage: This compound or Vehicle Fasting->Dosing_Compound Baseline_Sample Baseline Blood Sample (t=0) Dosing_Compound->Baseline_Sample Glucose_Admin Oral Gavage: Glucose (2 g/kg) Baseline_Sample->Glucose_Admin Time_Points Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Admin->Time_Points Glucose_Measurement Blood Glucose Measurement Time_Points->Glucose_Measurement Plasma_Separation Plasma Separation & Storage Time_Points->Plasma_Separation AUC_Calculation AUC Calculation Glucose_Measurement->AUC_Calculation ELISA Insulin & GLP-1 ELISA Plasma_Separation->ELISA ELISA->AUC_Calculation

Caption: Experimental workflow for an in vivo oral glucose tolerance test.

References

Preclinical Experimental Design for BMS-986034: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is an orally active, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP). This mechanism has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. GLP-1 further potentiates insulin secretion, contributing to the overall glucose-lowering effect.[1][2][3] These characteristics make GPR119 an attractive therapeutic target for type 2 diabetes.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing the necessary in vitro and in vivo experimental designs.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize key quantitative data points necessary for the preclinical characterization of a GPR119 agonist like this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValue
cAMP AccumulationHEK293 (expressing human GPR119)EC50~3 nM
GLP-1 SecretionGLUTagEC50To be determined
Glucose-Stimulated Insulin Secretion (GSIS)MIN-6Fold Increase (vs. vehicle at high glucose)To be determined

Table 2: Preclinical Pharmacokinetic Profile of a Representative GPR119 Agonist

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24h (h*ng/mL)Oral Bioavailability (%)
MouseOralTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
RatOralTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
MonkeyOralTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Data for this table would be generated from pharmacokinetic studies.[4]

Table 3: In Vivo Efficacy in a Diabetic Mouse Model (e.g., db/db mice)

Treatment GroupDose (mg/kg, oral)Change in Blood Glucose (%)Change in Plasma Insulin (%)Change in Body Weight (%)
Vehicle-To be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Positive Control (e.g., Sitagliptin)To be determinedTo be determinedTo be determinedTo be determined
Data for this table would be generated from chronic dosing studies in a relevant diabetic animal model.[2]

Signaling Pathway and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels is the key second messenger that mediates the downstream effects in pancreatic β-cells and intestinal L-cells.[1][3][5]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pancreas Pancreatic β-cell cluster_intestine Intestinal L-cell This compound This compound (GPR119 Agonist) GPR119 GPR119 This compound->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Glucose-Stimulated Insulin Secretion PKA->Insulin Potentiates GLP1 GLP-1 Release PKA->GLP1 Promotes

GPR119 Signaling Pathway
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The preclinical evaluation of this compound follows a logical progression from initial in vitro characterization to in vivo proof-of-concept studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy cAMP cAMP Accumulation Assay (Primary Screening) GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay cAMP->GSIS Confirms functional activity GLP1 GLP-1 Secretion Assay cAMP->GLP1 Confirms functional activity PK Pharmacokinetic Studies (Mouse, Rat) GSIS->PK Proceed if potent GLP1->PK Proceed if potent OGTT Oral Glucose Tolerance Test (OGTT) PK->OGTT Inform dose selection Chronic Chronic Dosing in Diabetic Models (e.g., db/db mice) OGTT->Chronic Proceed if efficacious

Preclinical Evaluation Workflow

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This assay is the primary screen to determine the potency (EC50) of this compound at the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • This compound and a reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6]

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.[6]

Protocol 2: In Vitro GLP-1 Secretion Assay

This assay assesses the ability of this compound to stimulate GLP-1 release from an enteroendocrine L-cell line.

Materials:

  • GLUTag or NCI-H716 cell line.

  • Assay buffer (e.g., serum-free DMEM).

  • This compound.

  • Active GLP-1 ELISA kit.

Procedure:

  • Cell Culture: Culture GLUTag cells to ~80% confluency in 24-well plates.

  • Pre-incubation: Wash cells with PBS and pre-incubate in assay buffer for 1-2 hours.

  • Stimulation: Replace the buffer with fresh assay buffer containing various concentrations of this compound.

  • Incubation: Incubate for 2 hours at 37°C.[7]

  • Supernatant Collection: Collect the supernatant, and if necessary, add a DPP-IV inhibitor.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.[8]

  • Data Analysis: Plot GLP-1 concentration against the logarithm of the compound concentration to determine the EC50.

Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol evaluates the potentiation of insulin secretion by this compound from a pancreatic β-cell line in response to glucose.

Materials:

  • MIN-6 or other insulin-secreting cell line.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

  • Glucose solutions: low (e.g., 2.8 mM) and high (e.g., 16.8 mM) in KRBH.[9]

  • This compound.

  • Insulin ELISA kit.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed MIN-6 cells into a 96-well plate and culture until they reach approximately 80% confluency.

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C.[6]

  • Stimulation: Remove the pre-incubation buffer and add KRBH containing either low or high glucose, with or without various concentrations of this compound.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant for insulin measurement.

  • Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for each condition. Compare the potentiation of GSIS by this compound to the vehicle control.

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay is critical for evaluating the effect of an orally administered GPR119 agonist on glucose disposal in a living organism.

Materials:

  • C57BL/6 mice (or other appropriate strain).

  • This compound formulated for oral gavage.

  • Glucose solution (e.g., 2 g/kg body weight).[6]

  • Glucometer and test strips.

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[10]

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[6]

  • Compound Administration: Administer this compound or vehicle via oral gavage.

  • Waiting Period: Wait for a specified time (e.g., 30-60 minutes) to allow for compound absorption.

  • Glucose Challenge: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the this compound treated group to the vehicle group to determine efficacy.[12]

References

Application Notes and Protocols for Calcium Imaging in Beta-Cells with BMS-986034 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[2] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4] The signaling cascade initiated by GPR119 activation involves the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] This elevation in cAMP potentiates glucose-stimulated insulin secretion (GSIS).[2]

A critical step in insulin exocytosis is the rise in intracellular calcium concentration ([Ca2+]i).[5][6][7] While the primary mechanism of GPR119 agonists is believed to be cAMP-mediated, understanding their influence on [Ca2+]i dynamics is crucial for elucidating the complete signaling pathway and potential therapeutic effects. Some studies with synthetic GPR119 agonists have shown divergent effects on intracellular calcium in beta-cell lines like MIN6 cells, suggesting that some agonists may activate GPR119-independent pathways.[8] However, the general consensus is that GPR119 agonism enhances glucose-stimulated increases in [Ca2+]i.[8]

These application notes provide a detailed protocol for performing calcium imaging in pancreatic beta-cells upon stimulation with this compound, enabling researchers to investigate its mechanism of action on beta-cell function.

Signaling Pathway of GPR119 Activation in Beta-Cells

The activation of GPR119 by an agonist like this compound in pancreatic beta-cells initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion. The key steps are outlined in the diagram below.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane GPR119 GPR119 Gas Gαs GPR119->Gas activates AC Adenylate Cyclase cAMP cAMP AC->cAMP VDCC Voltage-Dependent Calcium Channel (VDCC) Ca2_in VDCC->Ca2_in influx BMS986034 This compound BMS986034->GPR119 binds Gas->AC activates PKA PKA cAMP->PKA activates PKA->VDCC potentiates InsulinGranules Insulin Granules PKA->InsulinGranules potentiates exocytosis InsulinSecretion Insulin Secretion InsulinGranules->InsulinSecretion leads to Ca2_in->InsulinGranules triggers exocytosis Ca2_out Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Metabolism->ATP_ADP KATP KATP Channel (closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Depolarization->VDCC opens Calcium_Imaging_Workflow Start Start CellCulture Culture MIN6 Cells Start->CellCulture Fura2Loading Load Cells with Fura-2 AM CellCulture->Fura2Loading Baseline Establish Baseline (3 mM Glucose) Fura2Loading->Baseline Stimulation Stimulate with High Glucose +/- this compound Baseline->Stimulation DataAcquisition Acquire Fluorescence Data (Ex: 340/380 nm, Em: 510 nm) Stimulation->DataAcquisition KClControl Positive Control (KCl) DataAcquisition->KClControl Analysis Data Analysis (F340/F380 Ratio) KClControl->Analysis End End Analysis->End

References

Troubleshooting & Optimization

BMS-986034 not showing activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-986034. A primary reason for lack of in vitro activity is often a misunderstanding of the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibition in my kinase assay with this compound. Is the compound inactive?

A1: This is a common issue. This compound is not a kinase inhibitor. It is a potent agonist for the G-protein coupled receptor 119 (GPR119).[1] Therefore, it will not show activity in a kinase inhibition assay. To measure the in vitro activity of this compound, you must use an assay designed to measure the activation of a Gαs-coupled GPCR, such as a cyclic AMP (cAMP) accumulation assay.

Q2: What is the mechanism of action for this compound?

A2: this compound is a GPR119 agonist. GPR119 is a Gαs-coupled receptor.[2][3] Upon activation by an agonist like this compound, GPR119 stimulates adenylyl cyclase, which leads to an increase in intracellular levels of the second messenger cyclic AMP (cAMP).[2]

Q3: What are the appropriate in vitro assays for this compound?

A3: The most common and appropriate in vitro assay to measure the activity of this compound is a cAMP accumulation assay.[2] This can be performed using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), fluorescence polarization (FP), or enzyme-linked immunosorbent assay (ELISA).

Q4: In which cell lines can I test the activity of this compound?

A4: You should use a cell line that endogenously expresses GPR119 or a cell line that has been engineered to express recombinant GPR119. HEK293 cells transfected with the human GPR119 receptor are a commonly used model system.[4]

Troubleshooting Guide: No In Vitro Activity Observed

If you are using the correct assay (e.g., a cAMP assay) and still not observing activity with this compound, please consider the following troubleshooting steps:

Potential Problem Possible Cause Recommended Solution
Incorrect Assay Type Using a kinase inhibition assay, cell proliferation assay, or other assay not designed to measure GPR119 activation.Switch to a cAMP accumulation assay.
Inappropriate Cell Line The cell line used does not express GPR119.Use a cell line that is known to express GPR119, such as transfected HEK293-hGPR119 cells.
Compound Solubility Issues This compound may have precipitated out of solution.Ensure the compound is fully dissolved. It is soluble in DMSO. Prepare a concentrated stock in DMSO and then dilute it in an aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell health and assay performance.
Suboptimal Assay Conditions Incorrect cell number, incubation time, or reagent concentrations.Optimize your cAMP assay conditions. This includes titrating the cell number, determining the optimal stimulation time with this compound, and ensuring all assay reagents are used at their recommended concentrations.
Phosphodiesterase (PDE) Activity Endogenous PDEs in the cells can degrade cAMP, masking the signal from GPR119 activation.Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthone), in your assay buffer to prevent the breakdown of cAMP.[5]
Degraded Compound The compound may have degraded due to improper storage.Store this compound as recommended by the supplier. If in doubt, use a fresh vial of the compound.

Quantitative Data

The following table summarizes the in vitro potency of this compound from a representative study.

CompoundTargetCell LineAssay TypePotency (EC50)
This compoundGPR119HEK293cAMP accumulation (HTRF)3 nM

Data sourced from MedchemExpress, citing agonist activity at human-mouse chimeric GPR119 expressed in tetracycline-induced Flp-In-T-Rex-HEK293 cells.

Experimental Protocols

Protocol 1: General cAMP Accumulation Assay (HTRF)

This protocol provides a general framework for measuring the in vitro activity of this compound. Specific details may need to be optimized based on the cell line and HTRF assay kit used.

Materials:

  • HEK293 cells expressing human GPR119 (or other suitable cell line)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Low-volume 384-well white plates

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to approximately 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Determine the cell density and adjust to the desired concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution to create a dose-response curve. Dilute in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Assay Execution:

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of a 384-well plate.

    • Add an equal volume (e.g., 5 µL) of the diluted this compound or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Detection:

    • Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR119 GPR119 G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts BMS986034 This compound BMS986034->GPR119 binds G_alpha_s->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Troubleshooting_Workflow Start Start: No in vitro activity of this compound observed CheckAssay What type of assay are you performing? Start->CheckAssay KinaseAssay Kinase Assay or other non-GPCR assay CheckAssay->KinaseAssay cAMPAssay cAMP Assay or other GPCR activation assay CheckAssay->cAMPAssay WrongAssay Incorrect Assay: This compound is a GPR119 agonist, not a kinase inhibitor. KinaseAssay->WrongAssay CheckCells Does your cell line express GPR119? cAMPAssay->CheckCells SwitchAssay Action: Switch to a cAMP accumulation assay. WrongAssay->SwitchAssay NoGPR119 No CheckCells->NoGPR119 YesGPR119 Yes CheckCells->YesGPR119 SwitchCells Action: Use a cell line expressing GPR119 (e.g., HEK293-hGPR119). NoGPR119->SwitchCells CheckPDE Are you using a PDE inhibitor (e.g., IBMX)? YesGPR119->CheckPDE NoPDE No CheckPDE->NoPDE YesPDE Yes CheckPDE->YesPDE AddPDE Action: Add a PDE inhibitor to the assay buffer. NoPDE->AddPDE CheckConditions Further Troubleshooting: - Check compound solubility - Optimize assay conditions - Verify compound integrity YesPDE->CheckConditions

References

Technical Support Center: Optimizing Experiments with BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986034, a potent and selective GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a G protein-coupled receptor 119 (GPR119) agonist. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist like this compound, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[1][2]

Q2: What is a recommended starting concentration for in vitro experiments?

A good starting point for in vitro cell-based assays is to perform a dose-response curve centering around the reported EC50 value. For this compound, an EC50 of approximately 3 nM has been observed in HEK293 cells expressing GPR119. A recommended concentration range to test would be from 0.1 nM to 1 µM to capture the full dose-response curve. Optimal concentrations may vary depending on the cell line and specific assay conditions.

Q3: What is the solubility and how should I prepare a stock solution?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Potential Cause Recommended Solution
Low or no signal in cAMP or GLP-1 assay Low GPR119 receptor expression in the cell line: Different cell lines have varying levels of endogenous GPR119 expression.[1]- Confirm GPR119 expression in your cell line using qPCR or Western blot.- Consider using a cell line known to express GPR119 (e.g., GLUTag, INS-1E) or a recombinant cell line overexpressing human GPR119 (e.g., CHO-K1, HEK293).[1][3][4]
Compound degradation: this compound may be unstable in aqueous solutions over long incubation periods at 37°C.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Minimize the incubation time to the shortest duration necessary to observe a robust signal.
Sub-optimal assay conditions: Incorrect buffer composition, pH, or incubation time can affect the assay performance.- Optimize the assay buffer. Ensure it is at a physiological pH.- Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
High background signal Constitutive receptor activity: Some cell lines may exhibit high basal GPR119 activity.- Optimize cell seeding density. Lowering the cell number per well can sometimes reduce background signal.- If using a recombinant cell line, the level of receptor expression might be too high, leading to constitutive activity. Consider using a cell line with a lower, more physiological level of expression.
Non-specific binding of the compound: At high concentrations, some synthetic GPR119 agonists may exhibit off-target effects.[5][6]- Use the lowest effective concentration of this compound possible.- Include appropriate controls, such as a parental cell line that does not express GPR119, to assess off-target effects.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses.- Ensure thorough mixing of the cell suspension before and during plating.- Use a calibrated multichannel pipette and ensure proper technique.
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in concentration and cell stress.- Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Dose-response curve has a shallow slope or does not plateau Receptor desensitization: Although GPR119 shows little evidence of pronounced desensitization, prolonged exposure to high agonist concentrations could potentially lead to a dampened response.[7]- Reduce the incubation time. A shorter stimulation period is less likely to induce desensitization.- Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in cAMP assays to prevent cAMP degradation and amplify the signal.[8]
Compound solubility issues: this compound may precipitate out of solution at higher concentrations in aqueous media.- Visually inspect the wells for any signs of precipitation, especially at the highest concentrations.- Ensure the final DMSO concentration is kept low and consistent across all wells.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound in a 96-well format.

Materials:

  • GPR119-expressing cells (e.g., CHO-K1-hGPR119, GLUTag, INS-1E)

  • Cell culture medium appropriate for the chosen cell line

  • This compound

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into a 96-well plate at a predetermined optimal density and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform a serial dilution of the stock solution in an appropriate assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the prepared dilutions of this compound or vehicle control to the respective wells.

    • Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vitro GLP-1 Secretion Assay

This protocol provides a general method for measuring GLP-1 secretion from enteroendocrine cells (e.g., GLUTag) in response to this compound.

Materials:

  • GLUTag cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • DMSO

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer - KRBB)

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed GLUTag cells into a 24-well plate and grow to a confluent monolayer.

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in the assay buffer as described for the cAMP assay.

  • Cell Treatment:

    • Gently wash the cells twice with the assay buffer.

    • Pre-incubate the cells with assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.

    • Remove the pre-incubation buffer and add the prepared dilutions of this compound or vehicle control to the wells.

    • Incubate for the desired time (e.g., 2 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well. It is recommended to add a protease inhibitor cocktail to the collected samples to prevent GLP-1 degradation.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content. Normalize the measured GLP-1 concentration to the total protein content in each well to account for any variations in cell number.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS_986034 This compound GPR119 GPR119 BMS_986034->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle promotes fusion GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion leads to

Caption: GPR119 Signaling Pathway Activation by this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study (Example) start Start: Prepare this compound Stock cell_culture Culture GPR119-expressing cells start->cell_culture dose_response Prepare Serial Dilutions cell_culture->dose_response cAMP_assay cAMP Accumulation Assay dose_response->cAMP_assay GLP1_assay GLP-1 Secretion Assay dose_response->GLP1_assay data_analysis Data Analysis (EC50) cAMP_assay->data_analysis GLP1_assay->data_analysis animal_model Select Animal Model (e.g., mouse) dosing Administer this compound (e.g., oral gavage) animal_model->dosing ogtt Perform Oral Glucose Tolerance Test (OGTT) dosing->ogtt blood_sampling Collect Blood Samples ogtt->blood_sampling analysis Measure Glucose & GLP-1 Levels blood_sampling->analysis

Caption: General Experimental Workflow for this compound.

References

BMS-986034 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information on the stability and storage of BMS-986034, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure reliable experimental outcomes.

Storage of Solid Compound:

ParameterRecommendationSource
Storage Temperature Room Temperature[1]
Appearance White to beige powder
Purity ≥98% (HPLC)

Preparation and Storage of Stock Solutions:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

ParameterRecommendationSource
Solvent DMSO[2]
Solubility 5 mg/mL (may require warming)
Stock Solution Storage While specific stability data in solution is not publicly available, general best practice for small molecule DMSO solutions is to store them in airtight, light-protected containers at -20°C or -80°C. For optimal results, it is recommended to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

IssuePotential CauseRecommended Action
Difficulty Dissolving the Compound - Insufficient solvent volume.- Compound has precipitated out of solution.- Ensure you are using the recommended solvent (DMSO) at an appropriate concentration (up to 5 mg/mL).- Gentle warming of the solution can aid in dissolution.[2]- Use of a vortex mixer or sonicator can also help to fully dissolve the compound.
Cloudy or Precipitated Solution - Solution may be supersaturated.- Improper storage of the solution (e.g., at room temperature for extended periods).- Poor quality or "wet" DMSO.- Try gentle warming and vortexing to redissolve the precipitate.- If precipitation persists, it may be necessary to prepare a fresh stock solution.- Always use high-purity, anhydrous DMSO and store it properly to prevent moisture absorption.
Inconsistent Experimental Results - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution.- Ensure the solid compound and stock solutions are stored at the recommended temperatures.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Calibrate pipettes and ensure accurate dilutions are made for each experiment.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound upon receipt?

A: The solid compound should be stored at room temperature.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility in DMSO is 5 mg/mL, and gentle warming may be required to fully dissolve the compound.[2]

Q3: How should I store my DMSO stock solution of this compound?

A: While specific long-term stability data for this compound in DMSO is not available, it is best practice to store stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q4: Is this compound sensitive to light?

A: There is no specific information available regarding the light sensitivity of this compound. As a general precaution for all research compounds, it is recommended to store solutions in light-protected vials and to minimize exposure to direct light during experiments.

Q5: What should I do if I observe precipitation in my stock solution after thawing?

A: Precipitation can sometimes occur when a solution is frozen and thawed. Try warming the vial gently (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If the precipitate does not dissolve, the solution may be unstable, and it is recommended to prepare a fresh stock.

Experimental Protocols & Visualizations

General Protocol for Preparation of a 10 mM DMSO Stock Solution:

  • Calculate the required mass: this compound has a molecular weight of 531.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.31 mg of the compound.

  • Weigh the compound: Carefully weigh out the calculated mass of this compound powder in a suitable microcentrifuge tube.

  • Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, warm the solution gently to aid dissolution.

  • Store: Store the stock solution in properly labeled, light-protected aliquots at -20°C or -80°C.

Visualizations:

GPR119_Signaling_Pathway BMS986034 This compound GPR119 GPR119 Receptor BMS986034->GPR119 binds & activates G_protein G Protein (Gs) GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Downstream phosphorylates targets leading to

Caption: Simplified signaling pathway of GPR119 activation by this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_exp Experimental Use prep_solid Weigh Solid This compound prep_dmso Dissolve in DMSO prep_solid->prep_dmso prep_aliquot Aliquot for Storage prep_dmso->prep_aliquot storage_frozen -20°C / -80°C (Solution) prep_aliquot->storage_frozen storage_rt Room Temp (Solid) exp_thaw Thaw Aliquot storage_frozen->exp_thaw exp_dilute Prepare Working Dilution exp_thaw->exp_dilute exp_treat Treat Cells/System exp_dilute->exp_treat

Caption: General experimental workflow for handling this compound.

Troubleshooting_Logic start Problem Encountered dissolution_issue Dissolution Issue? start->dissolution_issue precipitation_issue Precipitation? dissolution_issue->precipitation_issue No warm_sonicate Warm & Sonicate dissolution_issue->warm_sonicate Yes inconsistent_results Inconsistent Results? precipitation_issue->inconsistent_results No precipitation_issue->warm_sonicate Yes aliquot_storage Review Storage & Aliquoting inconsistent_results->aliquot_storage Yes check_solvent Check Solvent Quality warm_sonicate->check_solvent prepare_fresh Prepare Fresh Solution warm_sonicate->prepare_fresh check_dilution Verify Dilutions aliquot_storage->check_dilution check_dilution->prepare_fresh

Caption: Logical troubleshooting workflow for common issues with this compound.

References

Potential off-target effects of BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-986034.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active agonist of G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. These actions collectively contribute to improved glucose homeostasis.

Q2: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to align with GPR119 activation. Could these be off-target effects?

A2: While this compound is designed as a GPR119 agonist, it is possible that unexpected phenotypes could arise from off-target activities. G-protein coupled receptors (GPCRs) share structural similarities, and a compound may interact with other receptors, especially at higher concentrations. Some synthetic GPR119 agonists have been reported to activate GPR119-independent pathways.[2] To investigate this, we recommend a systematic approach outlined in our troubleshooting guides.

Q3: How can we determine if the observed effects of this compound are on-target (GPR119-mediated) or off-target?

A3: A key experiment to differentiate between on-target and off-target effects is to use a cellular system or animal model that lacks GPR119 (knockout). If the effect of this compound persists in a GPR119-knockout model, it strongly suggests an off-target mechanism.[3] Conversely, if the effect is absent in the knockout model, it confirms that the activity is mediated by GPR119.

Q4: What are the typical assays to quantitatively assess the selectivity of a GPCR agonist like this compound?

A4: To quantitatively assess selectivity, a tiered approach is typically used. Initial screening involves radioligand binding assays or functional assays against a panel of related and unrelated GPCRs. Functional assays that measure downstream signaling, such as cAMP accumulation for Gs/Gi-coupled receptors or β-arrestin recruitment, are highly informative. A significant difference (e.g., >100-fold) in potency (EC50 or Ki) between the intended target (GPR119) and other receptors indicates good selectivity.

Quantitative Data Summary

On-Target Potency of this compound

Assay TypeCell LineParameterValue
cAMP AccumulationHEK293EC503 nM[1]

Table 1: Representative Selectivity Profile for a GPR119 Agonist

This table illustrates a hypothetical selectivity profile. Researchers should generate their own data for this compound.

TargetAssay TypeParameterResultSelectivity vs. GPR119
GPR119 (On-Target) cAMP Accumulation EC50 3 nM -
GPCR-X (Off-Target)cAMP AccumulationEC50>10,000 nM>3,333-fold
GPCR-Y (Off-Target)β-Arrestin RecruitmentEC501,500 nM500-fold
GPCR-Z (Off-Target)Radioligand BindingKi>10,000 nM>3,333-fold

Signaling & Experimental Workflow Diagrams

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_membrane Cell Membrane BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles (β-cell) PKA->Insulin_Vesicles promotes exocytosis GLP1_Vesicles GLP-1 Vesicles (L-cell) PKA->GLP1_Vesicles promotes exocytosis Epac2->Insulin_Vesicles Epac2->GLP1_Vesicles Insulin_Secretion Glucose-Stimulated Insulin Secretion Insulin_Vesicles->Insulin_Secretion leads to GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion leads to

Caption: GPR119 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Concentration_Check Is the concentration used significantly higher than the GPR119 EC50 (~3 nM)? Start->Concentration_Check High_Concentration High probability of off-target effects. Consider dose-response experiments. Concentration_Check->High_Concentration Yes KO_Model Perform experiment in GPR119 knockout (KO) and wild-type (WT) cells/animals. Concentration_Check->KO_Model No High_Concentration->KO_Model Phenotype_Persists Does the phenotype persist in the KO model? KO_Model->Phenotype_Persists Off_Target Conclusion: Phenotype is likely due to an OFF-TARGET effect. Phenotype_Persists->Off_Target Yes On_Target Conclusion: Phenotype is ON-TARGET (GPR119-mediated). Phenotype_Persists->On_Target No Selectivity_Screen Perform selectivity screening: - GPCR panel (binding/functional) - Broad target panel Off_Target->Selectivity_Screen Identify_Off_Target Identify potential off-target(s) and validate with selective modulators. Selectivity_Screen->Identify_Off_Target

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Gs-Coupled GPCRs

Objective: To quantify the potency (EC50) of this compound at the GPR119 receptor and potential Gs- or Gi-coupled off-targets.

Methodology:

  • Cell Preparation:

    • Culture cells stably expressing the GPCR of interest (e.g., HEK293-GPR119) in appropriate media.

    • On the day of the assay, detach cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4]

    • Determine cell density and adjust to the desired concentration (e.g., 3,000 cells/well for a 384-well plate).[4]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer.

  • Assay Procedure:

    • Add the cell suspension to the wells of a microplate.

    • Add the diluted this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., Forskolin, an adenylyl cyclase activator).[4][5]

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.[5]

  • Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit (e.g., cAMP-Glo™).[6] The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the data using vehicle control (0% stimulation) and a maximal agonist control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

Objective: To assess the potential of this compound to induce β-arrestin recruitment at GPR119 or off-target GPCRs, which is another major signaling pathway for many GPCRs.

Methodology:

  • Cell Line:

    • Use a commercially available cell line engineered to express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® β-arrestin assay).[7][8]

  • Cell Preparation:

    • Plate the cells in a microplate and incubate overnight to allow for attachment.

  • Assay Procedure (Agonist Mode):

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the compound dilutions to the cells.

    • Incubate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[9]

  • Detection:

    • Add the detection reagents provided with the assay kit. This typically contains the substrate for the complemented enzyme.

    • Incubate at room temperature to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Protocol 3: In Vivo Off-Target Assessment Using Knockout Mice

Objective: To definitively determine if a physiological effect of this compound is mediated by GPR119.

Methodology:

  • Animal Models:

    • Use both GPR119 knockout (KO) mice and wild-type (WT) littermate controls.[10][11]

  • Compound Administration:

    • Administer this compound (or vehicle control) to both KO and WT mice via the appropriate route (e.g., oral gavage).

  • Phenotypic Analysis:

    • Measure the physiological or behavioral endpoint of interest at relevant time points after compound administration. For a GPR119 agonist, this could include:

      • Oral Glucose Tolerance Test (OGTT): Measure blood glucose levels at various times after a glucose challenge.[3]

      • Plasma Insulin and GLP-1 Levels: Measure hormone levels from blood samples.[11]

  • Data Analysis:

    • Compare the response to this compound between the WT and KO groups.

    • If the effect is observed in WT mice but is absent or significantly blunted in KO mice, the effect is on-target.

    • If the effect is of a similar magnitude in both WT and KO mice, the effect is off-target.

References

Technical Support Center: Overcoming Poor Solubility of BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-986034, its poor solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to have limited solubility. The most commonly cited solubility data is in dimethyl sulfoxide (B87167) (DMSO), where it can be dissolved at approximately 5 mg/mL, often requiring warming to achieve a clear solution.[1] Its aqueous solubility is very low.

Q2: Why is this compound so poorly soluble?

A2: The chemical structure of this compound (C₂₄H₂₄Cl₂N₆O₄) contains multiple aromatic rings and has a relatively high molecular weight (531.39 g/mol ), which contribute to its low aqueous solubility.[1] Such characteristics are common in many small molecule inhibitors and can lead to challenges in achieving desired concentrations for in vitro and in vivo experiments.

Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?

A3: Based on its chemical structure, which includes nitrogen-containing heterocyclic rings (pyrimidine and pyridine), pH adjustment may modulate the solubility of this compound. The nitrogen atoms can be protonated at acidic pH, potentially increasing solubility. Conversely, other functional groups might be ionizable at basic pH. A pH-solubility profile is recommended to determine the optimal pH for your experiment.

Q4: Are there any recommended co-solvents for this compound?

A4: While DMSO is a common starting point, other water-miscible organic solvents can be used as co-solvents to improve the solubility of poorly soluble compounds.[2][3] These include ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs). It is crucial to first dissolve this compound in the organic co-solvent and then slowly add this stock solution to the aqueous buffer with vigorous stirring. The final concentration of the co-solvent should be kept to a minimum to avoid off-target effects in biological assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.

Possible Causes:

  • Supersaturation: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit.

  • Insufficient Mixing: The DMSO stock was not added to the aqueous buffer slowly enough or with adequate mixing, leading to localized high concentrations and precipitation.

  • Low Temperature: The temperature of the aqueous buffer is too low, reducing the solubility of the compound.

Solutions:

Solution Detailed Protocol Pros Cons
Optimize Co-solvent System 1. Prepare a higher concentration stock of this compound in 100% DMSO (e.g., 10-20 mg/mL) with gentle warming. 2. In a separate tube, prepare a mixture of your aqueous buffer and a co-solvent (e.g., 90% buffer, 10% ethanol or PEG 400). 3. While vortexing the buffer/co-solvent mixture, add the this compound DMSO stock dropwise to reach the final desired concentration.Can significantly increase the amount of compound that stays in solution.The co-solvent may have effects on your experimental system. A vehicle control is essential.
Use of Surfactants 1. Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80 or Pluronic® F-68). 2. Prepare your this compound stock in DMSO. 3. Add the stock solution to the surfactant-containing buffer as described above.Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[4]Surfactants can interfere with some biological assays and may need to be optimized.
pH Adjustment 1. Determine the optimal pH for this compound solubility by testing a range of pH values for your buffer. 2. Prepare the aqueous buffer at the optimized pH. 3. Prepare the this compound solution as previously described.Can be a simple and effective method if the compound has ionizable groups.The required pH may not be compatible with your biological system (e.g., cell culture).
Issue 2: Inconsistent results in cell-based assays.

Possible Cause:

  • Precipitation in Media: this compound may be precipitating in the cell culture media over time, leading to variable effective concentrations.

Solutions:

Solution Detailed Protocol
Solubility in Media Check 1. Prepare the final concentration of this compound in your complete cell culture media. 2. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂). 3. At various time points (e.g., 0, 2, 8, 24 hours), visually inspect for precipitation under a microscope. 4. (Optional) Centrifuge the samples and measure the concentration of this compound in the supernatant by HPLC to quantify the amount remaining in solution.
Formulation with Cyclodextrins 1. Prepare a solution of a cyclodextrin (B1172386) (e.g., 2-hydroxypropyl-β-cyclodextrin, HPβCD) in your buffer. 2. Add this compound powder to the cyclodextrin solution and stir or sonicate until dissolved. 3. This can then be sterile-filtered and added to your cell culture.

Experimental Protocols

Protocol 1: General Method for Preparing a this compound Working Solution with a Co-solvent
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a stock solution of 5 mg/mL.

  • Gently warm the tube (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved and the solution is clear.

  • In a separate sterile tube, prepare your final aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the DMSO stock solution drop-by-drop to reach your desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

  • Visually inspect the final solution for any signs of precipitation.

Diagrams

experimental_workflow Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add 100% DMSO (e.g., to 5 mg/mL) weigh->add_dmso dissolve Warm and Vortex Until Clear add_dmso->dissolve add_stock Slowly Add Stock to Vortexing Buffer dissolve->add_stock DMSO Stock prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock check_precipitate Inspect for Precipitation add_stock->check_precipitate precipitate_found Precipitation? check_precipitate->precipitate_found optimize Optimize Co-solvent/ Surfactant/pH precipitate_found->optimize Yes ready Solution Ready for Experiment precipitate_found->ready No

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

signaling_pathway Simplified GPR119 Signaling Pathway BMS This compound GPR119 GPR119 BMS->GPR119 activates Gs Gαs GPR119->Gs couples to AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion cAMP->Insulin promotes CREB CREB PKA->CREB phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 promotes GLP1->Insulin

Caption: Simplified signaling pathway of GPR119 activation by this compound.

References

Navigating Inconsistent Results in BMS-986034 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving BMS-986034. By addressing common issues in a direct question-and-answer format, this guide aims to help you identify and resolve experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a G protein-coupled receptor 119 (GPR119) agonist.[1] GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis. As an agonist, this compound activates the GPR119 receptor.

Q2: I am seeing high variability in my cell-based assay results. What are the common causes?

High variability in cell-based assays can stem from several factors, including inconsistent cell health and passage number, variability in compound concentration due to solubility issues, or problems with the assay protocol itself. It is crucial to maintain consistent cell culture conditions and to ensure the compound is fully solubilized.

Q3: My in vitro results with this compound are not aligning with expected outcomes. Where should I start troubleshooting?

Begin by verifying the identity and purity of your this compound stock. Then, confirm the expression of the target receptor, GPR119, in your cell line. If receptor expression is low or absent, the compound will not elicit a response. Also, review your experimental protocol for any potential sources of error, such as incorrect timing of compound addition or measurement.

Q4: Are there known off-target effects for this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider this possibility with any small molecule inhibitor. Off-target effects can contribute to unexpected or inconsistent results. If you suspect off-target effects, consider using a structurally different GPR119 agonist as a control.

Troubleshooting Guide

Issue 1: Low or No Compound Activity

Possible Cause 1: Compound Solubility and Stability

This compound is soluble in DMSO. If the compound precipitates out of solution when diluted into aqueous assay buffers, its effective concentration will be lower than intended.

Troubleshooting Steps:

  • Visually inspect for precipitation after dilution.

  • Prepare fresh dilutions for each experiment.

  • Consider using a solubilizing agent, if compatible with your assay.

Possible Cause 2: Low Target Receptor Expression

The cellular response to this compound is dependent on the expression level of the GPR119 receptor.

Troubleshooting Steps:

  • Confirm GPR119 expression in your cell line using techniques like qPCR or Western blot.

  • Use a positive control compound known to elicit a response in your cell line to validate the assay system.

Issue 2: High Variability Between Replicates

Possible Cause: Inconsistent Cell Seeding or Health

Variations in cell number and health across wells of an assay plate are a common source of variability.

Troubleshooting Steps:

  • Ensure a homogenous cell suspension before seeding.

  • Monitor cell viability and morphology.

  • Use a consistent cell passage number for all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Weight 531.39 g/mol
Solubility DMSO: 5 mg/mL (warmed)
Purity ≥98% (HPLC)

Experimental Protocols

General Protocol for a Cell-Based Functional Assay

This protocol outlines a general workflow for assessing the activity of this compound in a cell-based assay that measures a downstream signaling event (e.g., cAMP accumulation).

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a concentration range for testing.

  • Compound Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for a specified time to allow for receptor activation and downstream signaling.

  • Signal Detection: Lyse the cells and measure the desired readout (e.g., cAMP levels) using a suitable assay kit.

  • Data Analysis: Plot the response as a function of compound concentration to determine potency (e.g., EC50).

Visualizations

GPR119_Signaling_Pathway cluster_cell Cell Membrane BMS986034 This compound GPR119 GPR119 Receptor BMS986034->GPR119 binds G_protein G Protein (Gs) GPR119->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response phosphorylates targets

Caption: GPR119 Signaling Pathway Activation by this compound.

Experimental_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture compound_prep This compound Preparation (Stock and Dilutions) cell_culture->compound_prep treatment Cell Treatment compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., cAMP measurement) incubation->readout data_analysis Data Analysis (EC50 determination) readout->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for a Cell-Based Assay.

Troubleshooting_Logic start Inconsistent Results Observed check_compound Verify Compound Integrity (Purity, Solubility, Storage) start->check_compound compound_ok Compound OK check_compound->compound_ok No Issues compound_issue Address Compound Issue (e.g., Prepare fresh stock) check_compound->compound_issue Issue Found check_cells Assess Cell Health and Target Expression (Viability, Passage #, GPR119 level) cells_ok Cells OK check_cells->cells_ok No Issues cells_issue Address Cell Issue (e.g., Use new cell stock, confirm target) check_cells->cells_issue Issue Found check_protocol Review Experimental Protocol (Reagent concentrations, timings) protocol_ok Protocol OK check_protocol->protocol_ok No Issues protocol_issue Address Protocol Issue (e.g., Optimize reagent concentrations) check_protocol->protocol_issue Issue Found compound_ok->check_cells re_run Re-run Experiment compound_issue->re_run cells_ok->check_protocol cells_issue->re_run protocol_ok->re_run protocol_issue->re_run

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: BMS-986034 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with the selective TYK2 inhibitor, BMS-986034. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme that is a member of the Janus kinase (JAK) family.[3][4] It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription.[1][6] This selective inhibition of TYK2 is a promising therapeutic strategy for various immune-mediated diseases.[7]

Q2: What is a suitable vehicle control for in vivo oral gavage studies with this compound?

A2: Due to its poor aqueous solubility, this compound requires a specialized vehicle for effective oral administration.[8][9] A formulation successfully used for the structurally related TYK2 inhibitor deucravacitinib (B606291) (BMS-986165) in preclinical mouse models is a mixture of Ethanol (B145695):TPGS:PEG300 in a 5:5:90 ratio .[2] The corresponding vehicle control would be this same mixture without the active compound. It is crucial to test the tolerability of the vehicle in a small cohort of animals before commencing a large-scale study.

Q3: How should I store and handle the this compound compound?

A3: As a powder, this compound should be stored according to the manufacturer's recommendations, typically at room temperature or refrigerated, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. Once formulated into a vehicle for administration, it is best to prepare the solution fresh daily to avoid potential degradation or precipitation of the compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Formulation - Incorrect order of solvent addition.- Supersaturation of the vehicle.- Low ambient temperature.- Always dissolve this compound completely in the ethanol portion of the vehicle first before adding the TPGS and PEG300.- Vortex thoroughly after each addition.- Gently warm the vehicle to aid dissolution, but ensure it cools to room temperature before administration.- Perform a small-scale solubility test to confirm the maximum stable concentration in your chosen vehicle.
High Variability in Animal Responses - Inconsistent formulation preparation.- Inaccurate dosing due to compound settling in suspension.- Improper oral gavage technique.- Prepare a single batch of the formulation for all animals in a cohort to ensure consistency.- If the formulation is a suspension, ensure it is continuously mixed (e.g., using a stir plate) during the dosing procedure to maintain homogeneity.- Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[10]
Unexpected Toxicity or Adverse Effects - Vehicle-related toxicity.- Off-target effects at high concentrations.- Rapid absorption leading to high peak plasma concentrations (Cmax).- Always include a vehicle-only control group to differentiate compound effects from vehicle effects.- If vehicle toxicity is suspected, consider alternative formulations after conducting tolerability studies.- Perform a dose-response study to identify a therapeutic window with minimal toxicity.- Correlate any adverse events with pharmacokinetic data to understand the relationship with compound exposure.
Lack of Efficacy - Insufficient compound exposure due to poor absorption or rapid metabolism.- Incorrect dosage.- The animal model is not dependent on the TYK2 pathway.- Conduct a pilot pharmacokinetic (PK) study to determine the bioavailability and half-life of this compound in your chosen species and strain.- Perform a dose-escalation study to find an efficacious dose.- Confirm target engagement by measuring the phosphorylation of downstream STAT proteins in relevant tissues (pharmacodynamic analysis).- Ensure the chosen animal model has a disease pathology driven by cytokines that signal through TYK2 (e.g., IL-23-induced psoriasis models).[11][12]

Quantitative Data from Preclinical Studies

The following tables summarize dosing and efficacy data from preclinical studies of the closely related, selective, allosteric TYK2 inhibitor, deucravacitinib (BMS-986165), in mouse models of psoriasis. This data can serve as a starting point for designing studies with this compound.

Table 1: Deucravacitinib (BMS-986165) Dosing and Formulation in a Murine Psoriasis Model

Mouse ModelCompound Dosage (mg/kg)VehicleAdministration RouteDosing FrequencyReference(s)
IL-23-Induced Acanthosis7.5, 15, and 30EtOH:TPGS:PEG300 (5:5:90)Oral GavageTwice Daily (BID)[2]

Table 2: Efficacy of Deucravacitinib (BMS-986165) in an IL-23-Induced Psoriasis Model

Dosage (mg/kg, BID)OutcomeResultReference(s)
15Acanthosis ReductionAs effective as an anti-IL-23 adnectin positive control.[2][11]
30Acanthosis ReductionMore effective than the anti-IL-23 adnectin positive control.[2][11]

Experimental Protocols

Protocol 1: Preparation of Oral Gavage Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL formulation of this compound in an EtOH:TPGS:PEG300 (5:5:90) vehicle. Adjustments may be necessary based on the desired final concentration.

Materials:

  • This compound powder

  • Ethanol (200 proof, absolute)

  • TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)

  • PEG300 (Polyethylene glycol 300)

  • Sterile conical tubes

  • Vortex mixer

  • Stir plate (optional)

Procedure:

  • Calculate Required Volumes: For 1 mL of the final formulation, you will need:

    • Ethanol: 50 µL (5%)

    • TPGS: 50 µL (5%)

    • PEG300: 900 µL (90%)

  • Weigh Compound: Accurately weigh 10 mg of this compound powder and place it in a sterile conical tube.

  • Initial Dissolution: Add the 50 µL of ethanol to the tube containing the this compound powder. Vortex vigorously for 2-3 minutes until the powder is completely dissolved.

  • Add Surfactant: Add the 50 µL of TPGS to the solution. Vortex thoroughly until the mixture is homogeneous.

  • Add Final Vehicle Component: Add the 900 µL of PEG300 to the tube. Vortex again for several minutes to ensure a clear, uniform solution.

  • Storage and Use: Prepare this formulation fresh on the day of dosing. If preparing a larger batch for dosing a cohort, keep the solution on a stir plate at a low speed to maintain homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the this compound formulation to mice. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Animal scale

  • 1 mL syringes

  • Appropriately sized, ball-tipped oral gavage needles (typically 20-22 gauge for adult mice)

Procedure:

  • Dose Calculation: Weigh each mouse immediately before dosing. Calculate the required dose volume based on the mouse's body weight and the desired mg/kg dose. The maximum recommended gavage volume for mice is 10 mL/kg.

  • Animal Restraint: Firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the smooth passage of the gavage needle.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide smoothly down the esophagus. Never apply force. If resistance is met, withdraw the needle and reposition.

  • Dose Administration: Once the needle is properly positioned in the stomach (a pre-measured length can be marked on the needle), administer the dose with a slow and steady depression of the syringe plunger.

  • Post-Administration Monitoring: Gently remove the needle and return the mouse to its cage. Monitor the animal for 5-10 minutes for any immediate signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_jak_dimer1 Receptor Complex 1 cluster_jak_dimer2 Receptor Complex 2 cluster_jak_dimer3 Receptor Complex 3 cluster_nucleus Nucleus cytokine1 IL-12 receptor1 IL-12R cytokine1->receptor1 Binds cytokine2 IL-23 receptor2 IL-23R cytokine2->receptor2 Binds cytokine3 Type I IFN receptor3 IFNAR cytokine3->receptor3 Binds TYK2_1 TYK2 JAK2_1 JAK2 TYK2_2 TYK2 JAK2_2 JAK2 TYK2_3 TYK2 JAK1_3 JAK1 STAT4_1 STAT4 TYK2_1->STAT4_1 Phosphorylate JAK2_1->STAT4_1 Phosphorylate STAT3_2 STAT3 TYK2_2->STAT3_2 Phosphorylate JAK2_2->STAT3_2 Phosphorylate STAT1_3 STAT1 TYK2_3->STAT1_3 Phosphorylate STAT2_3 STAT2 TYK2_3->STAT2_3 Phosphorylate JAK1_3->STAT1_3 Phosphorylate JAK1_3->STAT2_3 Phosphorylate GeneTranscription Gene Transcription (Inflammation, Immune Response) STAT4_1->GeneTranscription Translocates & Activates STAT3_2->GeneTranscription Translocates & Activates STAT1_3->GeneTranscription Translocates & Activates STAT2_3->GeneTranscription Translocates & Activates BMS986034 This compound BMS986034->TYK2_1 Allosterically Inhibits BMS986034->TYK2_2 Allosterically Inhibits BMS986034->TYK2_3 Allosterically Inhibits

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: BMS-986034 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with the GPR119 agonist, BMS-986034.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Upon activation by an agonist like this compound, the receptor couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase.[3] This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling cascade is known to play a role in glucose homeostasis by modulating insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[3][4]

Q2: What are the expected effects of this compound on cells in culture?

A2: The primary expected effect of this compound in GPR119-expressing cells is the elevation of intracellular cAMP levels.[3] Depending on the cell type, this can lead to various downstream effects. For example, in pancreatic β-cell lines (e.g., MIN6), it may potentiate glucose-stimulated insulin secretion.[5] In enteroendocrine cell lines (e.g., GLUTag), it can stimulate GLP-1 release.[6] While GPR119 activation has been linked to pro-survival pathways in some contexts, for instance, by protecting against lipid-induced apoptosis in β-cells, its direct and universal effect on cell viability is not well-established and can be cell-type dependent.[3]

Q3: I am observing unexpected cell death after treating my cells with this compound. What are the potential causes?

A3: Unexpected cytotoxicity can arise from several factors when working with a novel small molecule agonist:

  • Off-Target Effects: At higher concentrations, small molecules may interact with unintended targets, leading to toxicity. It is crucial to determine the optimal concentration range for GPR119-specific effects.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to sustained GPR119 activation or elevated cAMP levels. Some cell types may undergo apoptosis or cell cycle arrest in response to prolonged cAMP signaling.

  • Compound Stability and Solubility: Degradation of the compound in culture media or precipitation at high concentrations can lead to inconsistent results and potential toxicity from byproducts or aggregates.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the cellular response to this compound.

Q4: How can I confirm that the observed effects on cell viability are specific to GPR119 activation?

A4: To ensure the observed effects are on-target, consider the following controls:

  • Use a GPR119-negative cell line: Compare the response of your GPR119-expressing cell line to a similar cell line that does not express the receptor.

  • Knockdown or knockout of GPR119: Use siRNA or CRISPR-Cas9 to reduce or eliminate GPR119 expression in your target cells and see if the effect of this compound is diminished.

  • Use a structurally unrelated GPR119 agonist: If another GPR119 agonist with a different chemical structure elicits a similar response, it strengthens the evidence for an on-target effect.

Troubleshooting Guide: Cell Viability Issues with this compound

This guide provides a structured approach to troubleshooting unexpected cell death or poor cell viability following treatment with this compound.

Problem 1: Excessive Cell Death Observed at Expected Active Concentrations

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Compound Concentration - Verify the concentration of your stock solution. - Perform a dose-response curve to identify the optimal concentration for GPR119 activation with minimal toxicity. Start with a wide range of concentrations.
Off-Target Cytotoxicity - Lower the concentration of this compound to a range where it is selective for GPR119. - Test for off-target effects by examining pathways known to be affected by related compounds or by performing a broader kinase screen if resources allow.
Cell Line Sensitivity to cAMP - Measure intracellular cAMP levels to confirm that this compound is active. - Treat cells with other agents that increase cAMP (e.g., forskolin) to see if a similar cytotoxic effect is observed.
Compound Instability/Precipitation - Prepare fresh dilutions of this compound for each experiment. - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Consider using a lower percentage of serum in your culture medium, as serum proteins can sometimes interact with small molecules.

Troubleshooting Workflow for Excessive Cell Death

start Start: Excessive Cell Death Observed verify_conc Step 1: Verify this compound Concentration and Preparation start->verify_conc is_stock_ok Is the stock solution clear and recently prepared? verify_conc->is_stock_ok optimize_params Step 2: Optimize Experimental Parameters is_stock_ok->optimize_params Yes prepare_fresh Action: Prepare fresh stock solution. Ensure complete dissolution. is_stock_ok->prepare_fresh No are_params_opt Have you optimized cell density and incubation time? optimize_params->are_params_opt distinguish_effects Step 3: Distinguish On-Target vs. Off-Target Effects are_params_opt->distinguish_effects Yes perform_optimization Action: Perform a time-course and dose-response experiment with varying cell densities. are_params_opt->perform_optimization No is_gpr119_mediated Is the effect observed in GPR119-negative cells? distinguish_effects->is_gpr119_mediated on_target Conclusion: On-target cytotoxicity in this cell line. Consider using lower concentrations or a different cell model. is_gpr119_mediated->on_target No off_target Conclusion: Likely off-target effect. Use lower concentrations. is_gpr119_mediated->off_target Yes prepare_fresh->verify_conc perform_optimization->optimize_params bms This compound gpr119 GPR119 Receptor bms->gpr119 Binds to g_protein Gαs Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Insulin/GLP-1 Secretion, Gene Expression) pka->downstream Phosphorylates targets leading to start Start: Hypothesis (this compound affects cell viability) dose_response 1. Dose-Response and Time-Course (Determine IC50) start->dose_response viability_assays 2. Select and Perform Viability Assays (e.g., MTT, Trypan Blue) dose_response->viability_assays apoptosis_assay 3. Investigate Mechanism of Cell Death (e.g., Caspase-Glo 3/7) viability_assays->apoptosis_assay controls 4. On-Target Validation (Use GPR119-negative cells or siRNA) apoptosis_assay->controls data_analysis 5. Data Analysis and Interpretation controls->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: BMS-986034 and GLP-1 Secretion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, BMS-986034, particularly in relation to Glucagon-Like Peptide-1 (GLP-1) secretion experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in stimulating GLP-1 secretion?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells.[2] Upon binding of this compound, the GPR119 receptor couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP in intestinal L-cells is the primary trigger for the secretion of GLP-1.

Q2: Is the GLP-1 secretion stimulated by this compound dependent on glucose concentrations?

A2: Studies on GPR119 agonists have shown that their ability to stimulate GLP-1 secretion from intestinal L-cells, such as the GLUTag cell line, can be independent of glucose concentrations.[3] However, the insulinotropic effect of GPR119 activation in pancreatic β-cells is typically glucose-dependent. This is a critical factor to consider when designing and interpreting experiments.

Q3: What cell lines are suitable for in vitro GLP-1 secretion assays with this compound?

A3: The most commonly used cell lines for studying GPR119-mediated GLP-1 secretion are the murine GLUTag and the human NCI-H716 cell lines. Primary intestinal L-cell cultures are also utilized for more physiologically relevant studies.

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guide

Issue 1: High Variability in GLP-1 Secretion Between Replicates

High variability in experimental results can obscure the true effect of this compound. Below are potential causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Cell Health or Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling.
Uneven Cell Seeding Density Use a consistent cell seeding density across all wells. Overly confluent or sparse cell cultures can respond differently to stimulation.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stock solutions to ensure accurate and consistent compound addition.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates as they are more prone to evaporation and temperature fluctuations. If they must be used, fill the surrounding wells with sterile PBS or media to create a humidity barrier.
Incomplete Compound Solubilization Ensure this compound is fully dissolved in DMSO before preparing working solutions. Vortex the stock solution well.
Issue 2: Lower than Expected Potency (High EC50) of this compound

If this compound is not producing the expected level of GLP-1 secretion, consider the following factors.

Potential Cause Troubleshooting Steps
Degradation of this compound Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials. Protect from light.
Suboptimal Assay Conditions Optimize the incubation time with this compound. Ensure the assay buffer composition and pH are optimal for cell health and the detection assay.
Low GPR119 Receptor Expression Confirm GPR119 expression in your cell line using RT-PCR or other methods. Receptor expression can vary with cell passage and culture conditions.
Presence of Inhibitory Substances Ensure all reagents and plasticware are free of contaminants that could interfere with the assay.
Incorrect Glucose Concentration While GPR119-mediated GLP-1 secretion can be glucose-independent, some studies have shown a modest effect of glucose.[3] Ensure your experimental design accounts for this and that glucose concentrations are consistent.

Data Presentation

The following table presents representative data for a GPR119 agonist, AR231453, demonstrating its dose-dependent effect on GLP-1 secretion in GLUTag cells. This data can serve as a reference for the expected performance of a potent GPR119 agonist like this compound.

Agonist Concentration (µM)GLP-1 Secretion (Fold Change over Basal)
0 (Basal)1.0
0.011.5 ± 0.2
0.12.8 ± 0.4
14.6 ± 0.6
104.8 ± 0.5

Note: Data is representative and based on published results for the GPR119 agonist AR231453 in GLUTag cells. Actual results with this compound may vary.

Experimental Protocols

In Vitro GLP-1 Secretion Assay using GLUTag Cells
  • Cell Culture:

    • Culture GLUTag cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤0.1%.

  • GLP-1 Secretion Assay:

    • Wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.

    • Add 500 µL of KRBH buffer with the desired glucose concentration (e.g., 0 mM or 10 mM) to each well and incubate for 1 hour at 37°C for pre-incubation.

    • Remove the pre-incubation buffer and add 500 µL of KRBH buffer containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for 2 hours at 37°C.

    • Collect the supernatant from each well and add a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Store the supernatant at -80°C until analysis.

  • GLP-1 Measurement:

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the GLP-1 concentration to the total protein content of the cells in each well.

    • Plot the fold change in GLP-1 secretion relative to the vehicle control against the log of the this compound concentration to determine the EC50 value.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMS_986034 This compound GPR119 GPR119 Receptor BMS_986034->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion Release

Caption: GPR119 signaling pathway for GLP-1 secretion.

Troubleshooting_Workflow Start Inconsistent GLP-1 Secretion Results Check_Reagents Verify Reagent Integrity (this compound, Buffers, Kits) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Density, Morphology) Start->Check_Cells Check_Protocol Review Assay Protocol (Incubation Times, Pipetting) Start->Check_Protocol Consistent_Results Consistent Results? Check_Reagents->Consistent_Results Check_Cells->Consistent_Results Check_Protocol->Consistent_Results End Problem Resolved Consistent_Results->End Yes Re_evaluate Re-evaluate Hypothesis/ Experimental Design Consistent_Results->Re_evaluate No

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing the Oral Bioavailability of BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the oral bioavailability of BMS-986034, a GPR119 agonist.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges to its oral bioavailability?

A1: this compound is an agonist of the G Protein-Coupled Receptor 119 (GPR119).[1] While specific data on the oral bioavailability of this compound is not publicly available, many new chemical entities face challenges with oral absorption due to factors like poor aqueous solubility and/or low intestinal permeability. For GPR119 agonists, achieving optimal exposure to elicit a therapeutic response has been a focus of development.[2][3][4][5][6]

Q2: My in vivo experiments with this compound are showing low and variable plasma exposure. What are the likely causes?

A2: Low and variable oral bioavailability of a compound like this compound can stem from several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many modern drug candidates are poorly soluble.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

  • Formulation Issues: The formulation used for administration may not be optimal for solubilization and absorption.

Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?

A3: A systematic approach is recommended:

  • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). Also, assess its lipophilicity (LogP).

  • Evaluate Different Formulations: Start with simple formulations and progress to more complex ones. This could involve testing different vehicles, excipients, and formulation technologies.

  • Conduct In Vitro Permeability Assays: Use models like Caco-2 or PAMPA to assess the intestinal permeability of this compound.

II. Troubleshooting Guides

This section provides specific troubleshooting scenarios and recommended actions.

Scenario 1: Low Drug Exposure in Preclinical Species

Issue: After oral administration of this compound in a simple suspension, the plasma concentrations are below the limit of quantification or significantly lower than expected.

Potential Cause Recommended Action
Poor Solubility Employ solubility enhancement techniques. Start with micronization to increase the surface area of the drug particles.[7] If that is insufficient, consider formulating this compound as a solid dispersion or in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[7]
Inadequate Vehicle Test a range of vehicles with varying solubilizing capacities. Common starting points include aqueous solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL).
Rapid Metabolism Investigate the metabolic stability of this compound in liver microsomes from the preclinical species being used. If metabolism is high, this may represent a fundamental challenge with the molecule.
Scenario 2: High Variability in Pharmacokinetic Data

Issue: There is significant inter-animal variability in the plasma exposure of this compound following oral dosing.

Potential Cause Recommended Action
Inconsistent Formulation Ensure the formulation is homogeneous and stable. For suspensions, ensure consistent particle size and uniform resuspension before each dose. For solutions, confirm the drug remains fully dissolved.
Food Effects The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the feeding schedule of the animals in your studies (e.g., fasted or fed state).
pH-Dependent Solubility If this compound has pH-dependent solubility, variations in gastric pH among animals can lead to variable dissolution and absorption. Consider formulations that can mitigate pH effects, such as buffered solutions or enteric-coated preparations for targeted release.

III. Experimental Protocols

Below are detailed methodologies for key experiments to improve the oral bioavailability of this compound.

Protocol 1: Preparation of a Micronized Suspension

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound powder

  • Wetting agent (e.g., 0.5% w/v Tween 80 in water)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Micronization equipment (e.g., jet mill or ball mill)

Procedure:

  • Micronize the this compound powder according to the equipment manufacturer's instructions to achieve a particle size distribution with a D90 of less than 10 µm.

  • Prepare the vehicle by dissolving carboxymethylcellulose in water.

  • Prepare the wetting agent solution.

  • In a sterile container, add a small amount of the wetting agent to the micronized this compound powder to form a paste.

  • Gradually add the vehicle to the paste while stirring continuously to form a homogeneous suspension of the desired concentration.

  • Confirm the particle size distribution of the final suspension using a suitable method like laser diffraction.

Protocol 2: Formulation of a Solid Dispersion by Spray Drying

Objective: To improve the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC-AS)

  • Organic solvent (e.g., methanol, dichloromethane, or a mixture)

  • Spray dryer

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) based on the solvent system and polymer used.

  • Spray dry the solution to obtain a fine powder of the solid dispersion.

  • Characterize the resulting solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution enhancement compared to the crystalline drug.

IV. Data Presentation

The following tables present hypothetical data to illustrate the potential outcomes of formulation strategies for improving the oral bioavailability of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)
Aqueous Suspension 50 ± 152.0250 ± 80
Micronized Suspension 150 ± 401.5900 ± 250
Solid Dispersion (1:3 Drug:PVP K30) 450 ± 1201.03200 ± 900
SEDDS 600 ± 1500.754500 ± 1100

Table 2: Hypothetical Aqueous Solubility of this compound at 25°C

MediumSolubility (µg/mL)
pH 1.2 Buffer < 1
pH 4.5 Buffer < 1
pH 6.8 Buffer 2
Fasted State Simulated Intestinal Fluid (FaSSIF) 5
Fed State Simulated Intestinal Fluid (FeSSIF) 15

V. Visualizations

Signaling Pathway

GPR119_Signaling_Pathway cluster_0 Pancreatic β-cell This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gs GPR119->Gs activates AC AC Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Secretion Insulin Secretion PKA->Insulin Secretion potentiates Epac2->Insulin Secretion potentiates

Caption: GPR119 signaling pathway in pancreatic β-cells.

Experimental Workflow

Bioavailability_Enhancement_Workflow Start Start Poor_Bioavailability Low/Variable Oral Bioavailability of this compound Start->Poor_Bioavailability Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability) Poor_Bioavailability->Physicochemical_Characterization Formulation_Strategy Select Formulation Strategy Physicochemical_Characterization->Formulation_Strategy Micronization Particle Size Reduction (Micronization) Formulation_Strategy->Micronization Solid_Dispersion Amorphous Solid Dispersion Formulation_Strategy->Solid_Dispersion Lipid_Based Lipid-Based Formulation (e.g., SEDDS) Formulation_Strategy->Lipid_Based In_Vitro_Testing In Vitro Dissolution and Permeability Testing Micronization->In_Vitro_Testing Solid_Dispersion->In_Vitro_Testing Lipid_Based->In_Vitro_Testing In_Vivo_PK In Vivo Pharmacokinetic Study in Animals In_Vitro_Testing->In_Vivo_PK Data_Analysis Analyze PK Data In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Strategy Requires Further Optimization Optimized_Formulation Optimized Formulation Data_Analysis->Optimized_Formulation Successful Further_Development Proceed to Further Development Optimized_Formulation->Further_Development

Caption: Workflow for improving oral bioavailability.

References

Technical Support Center: Troubleshooting BMS-986034 in cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of BMS-986034 in cyclic AMP (cAMP) assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a cAMP assay?

This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Therefore, in a cAMP assay, treatment of GPR119-expressing cells with this compound should result in a dose-dependent increase in cAMP production.

Q2: I am not seeing a significant cAMP increase with this compound. What are the possible reasons?

Several factors could contribute to a weak or absent signal in your cAMP assay. Here is a troubleshooting guide to address this issue:

Potential Cause Troubleshooting Suggestion
Cell Health and Receptor Expression - Verify GPR119 Expression: Confirm that your cell line expresses functional GPR119 at sufficient levels. Use a positive control agonist known to work in your cell system, such as AR231453 or oleoylethanolamide (OEA). Consider using a cell line with confirmed high-level expression, like HEK293 cells stably transfected with human GPR119. - Cell Viability and Passage Number: Ensure cells are healthy, with high viability (>90%), and are within a low passage number. Over-passaged cells can exhibit altered receptor expression and signaling capacity.
Compound Preparation and Handling - Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before preparing serial dilutions. We recommend preparing a concentrated stock solution in 100% DMSO and then diluting it in your assay buffer. - Final DMSO Concentration: Keep the final DMSO concentration in your assay low (typically ≤1%) to avoid solvent-induced cytotoxicity or off-target effects. - Compound Stability: While specific data on the aqueous stability of this compound is limited, it is best practice to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Conditions - Suboptimal Stimulation Time: The kinetics of cAMP production can vary between cell lines. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal stimulation time for maximal cAMP accumulation in your specific cells. A 30-minute incubation is a common starting point.[1] - Inadequate PDE Inhibition: Phosphodiesterases (PDEs) rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is highly recommended to enhance the signal. Optimize the IBMX concentration for your cell line; a starting concentration of 0.5 mM is often effective.[2]
Assay Detection - Assay Kit Compatibility: Ensure your cAMP detection kit (e.g., HTRF, FRET, ELISA, luminescence-based) is suitable for your experimental setup and that all reagents are prepared according to the manufacturer's instructions. - Plate Reader Settings: Optimize the plate reader settings (e.g., excitation/emission wavelengths, gain, read time) for your specific assay to maximize the signal-to-background ratio.

Q3: The baseline cAMP level in my assay is very high, masking the effect of this compound. What can I do?

High basal cAMP levels can be caused by:

  • Constitutive Receptor Activity: High expression levels of GPR119 can sometimes lead to constitutive (agonist-independent) activity. If you are using a transient transfection system, consider reducing the amount of GPR119 plasmid used.

  • Cell Stress: Stressed cells can have elevated basal cAMP levels. Ensure gentle cell handling, use pre-warmed buffers, and avoid over-confluency.

  • Serum in Assay Buffer: Components in serum can sometimes stimulate adenylyl cyclase. It is generally recommended to perform the stimulation in a serum-free assay buffer.

Q4: I am observing high variability between replicate wells. How can I improve the reproducibility of my assay?

High variability can often be traced back to technical inconsistencies:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well. Optimizing the cell density is crucial; too few cells will produce a weak signal, while too many can lead to a compressed assay window.[2]

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.

  • Edge Effects: "Edge effects" in microplates can lead to variability in the outer wells. To mitigate this, consider not using the outermost wells for experimental data points and instead fill them with buffer or media.

GPR119 Signaling Pathway

The binding of this compound to GPR119 initiates a canonical Gs signaling cascade.

GPR119_Signaling BMS986034 This compound GPR119 GPR119 BMS986034->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets leading to cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed GPR119-expressing cells in 384-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_PDE_Inhibitor Add PDE inhibitor (e.g., IBMX) Incubate_Overnight->Add_PDE_Inhibitor Prepare_Compounds Prepare serial dilutions of This compound and controls Add_Compound Add this compound/ controls to cells Prepare_Compounds->Add_Compound Add_PDE_Inhibitor->Add_Compound Incubate_Stimulation Incubate for 30 min at room temperature Add_Compound->Incubate_Stimulation Add_Lysis_Detection Add HTRF lysis and detection reagents Incubate_Stimulation->Add_Lysis_Detection Incubate_Detection Incubate for 60 min at room temperature Add_Lysis_Detection->Incubate_Detection Read_Plate Read on HTRF plate reader Incubate_Detection->Read_Plate Calculate_Ratio Calculate 665/620 nm emission ratio Read_Plate->Calculate_Ratio Convert_to_Conc Convert ratio to cAMP concentration Calculate_Ratio->Convert_to_Conc Generate_Std_Curve Generate cAMP standard curve Generate_Std_Curve->Convert_to_Conc Plot_Dose_Response Plot dose-response curve and calculate EC₅₀ Convert_to_Conc->Plot_Dose_Response Troubleshooting_Logic Start Unexpected Result in cAMP Assay with this compound Check_Controls Are positive and negative controls working as expected? Start->Check_Controls Check_GPR119 Is GPR119 expression confirmed in your cell line? Check_Controls->Check_GPR119 Yes Review_Protocol Review Assay Protocol: - Cell density - Incubation times - Reagent concentrations Check_Controls->Review_Protocol No Check_Compound Verify this compound: - Stock concentration - Solubility - Fresh dilutions Check_GPR119->Check_Compound Yes Investigate_Cells Investigate Cell Line: - Passage number - Viability - Potential for desensitization Check_GPR119->Investigate_Cells No Success Problem Resolved Review_Protocol->Success Check_Compound->Review_Protocol Issue found Optimize_Assay Systematically Optimize Assay: - Cell density titration - Time course experiment - PDE inhibitor titration Check_Compound->Optimize_Assay No obvious issues Optimize_Assay->Success Investigate_Cells->Success

References

Technical Support Center: GPR119 Agonists and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers and drug development professionals working with GPR119 agonists, with a focus on understanding potential challenges in clinical trials, using the case of BMS-986034 as a relevant example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other GPR119 agonists?

This compound is an agonist of the G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[1][2] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that is of significant interest for the treatment of type 2 diabetes and other metabolic disorders.

The primary signaling pathway involves the coupling of GPR119 to the Gαs protein subunit. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP has two key downstream effects:

  • In Pancreatic β-cells: Increased cAMP levels promote glucose-dependent insulin (B600854) secretion.

  • In Intestinal L-cells: The rise in cAMP triggers the release of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, also potentiates glucose-dependent insulin secretion from pancreatic β-cells.

This dual mechanism of action makes GPR119 an attractive therapeutic target for enhancing glucose homeostasis.

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell BMS986034 This compound (GPR119 Agonist) GPR119 GPR119 Receptor BMS986034->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP  Increases Insulin Insulin Secretion (β-cell) cAMP->Insulin GLP1 GLP-1 Release (L-cell) cAMP->GLP1

Caption: GPR119 agonist signaling pathway.

Q2: Why did this compound fail in clinical trials?

Publicly available information, including clinical trial databases and press releases, does not provide specific details regarding the clinical trial outcomes or reasons for the discontinuation of the development of this compound. It is important to distinguish this compound from another Bristol-Myers Squibb compound, BMS-986094, a hepatitis C drug that was discontinued (B1498344) due to significant safety concerns, including patient deaths from heart and kidney toxicity.[2][3][4]

While the specific reasons for the failure of this compound are not documented in the public domain, clinical trials for investigational drugs can be terminated for a variety of reasons. These can include a lack of efficacy, unforeseen safety issues, poor pharmacokinetic properties, or strategic business decisions.[5][6] For GPR119 agonists as a class, challenges have included modest efficacy in human trials compared to promising preclinical data.

Troubleshooting Guide for GPR119 Agonist Research

This guide addresses potential issues researchers may encounter during the preclinical and clinical development of GPR119 agonists.

Problem 1: Discrepancy between in vitro potency and in vivo efficacy.

Possible Causes:

  • Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or high plasma protein binding, leading to insufficient exposure at the target tissues.

  • Off-Target Effects: The compound may interact with other receptors or enzymes, leading to confounding effects or toxicities that mask the intended therapeutic benefit.

  • Species Differences: The amino acid sequence of GPR119 can vary between preclinical animal models and humans, potentially leading to differences in agonist binding and potency.

Troubleshooting Steps:

  • Comprehensive Pharmacokinetic Profiling:

    • Conduct studies to determine oral bioavailability, half-life, clearance, and volume of distribution.

    • Assess plasma protein binding.

    • Identify major metabolites and determine if they are active or inactive.

  • Off-Target Screening:

    • Screen the compound against a broad panel of receptors and enzymes to identify potential off-target interactions.

  • Cross-Species Activity Assessment:

    • Compare the in vitro potency of the agonist on human, rodent, and other relevant species' GPR119 to understand any species-specific effects.

Problem 2: Lack of robust glucose-lowering effect in clinical trials.

Possible Causes:

  • Receptor Desensitization: Chronic stimulation of GPR119 may lead to receptor desensitization and a diminished therapeutic response over time.

  • Redundancy in Glucose Homeostasis: The incretin system has multiple regulatory pathways. The effect of a single agonist may be compensated for by other mechanisms, leading to a modest overall effect on blood glucose.

  • Patient Population Heterogeneity: The response to a GPR119 agonist may vary depending on the underlying pathophysiology of diabetes in different patient subgroups.

Troubleshooting Steps:

  • Dose-Ranging and Dosing Schedule Studies:

    • Evaluate different dosing regimens (e.g., once-daily vs. twice-daily) to mitigate potential receptor desensitization.

  • Combination Therapy Studies:

    • Investigate the efficacy of the GPR119 agonist in combination with other antidiabetic agents that have complementary mechanisms of action (e.g., DPP-4 inhibitors, metformin).

  • Patient Stratification:

    • Utilize biomarkers to identify patient populations that are most likely to respond to GPR119 agonism.

Experimental Workflow: Assessing In Vivo Efficacy

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a GPR119 agonist in a preclinical model of type 2 diabetes.

InVivo_Efficacy_Workflow cluster_workflow Preclinical Efficacy Assessment Workflow AnimalModel Select Diabetic Animal Model (e.g., db/db mice) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Measurements (Blood Glucose, Body Weight) Acclimatization->Baseline Grouping Randomize into Treatment Groups (Vehicle, this compound) Baseline->Grouping Dosing Daily Oral Dosing Grouping->Dosing Monitoring Monitor Blood Glucose & Body Weight Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Terminal Terminal Blood & Tissue Collection (Plasma Insulin, GLP-1) OGTT->Terminal

Caption: A standard workflow for in vivo efficacy testing.

Quantitative Data Summary (Hypothetical)

As no specific clinical trial data for this compound is publicly available, the following table presents a hypothetical summary of preclinical efficacy data for a generic GPR119 agonist. This is for illustrative purposes to guide researchers on relevant endpoints.

ParameterVehicle ControlGPR119 Agonist (10 mg/kg)
Fasting Blood Glucose (mg/dL) 250 ± 20180 ± 15
Change in Body Weight (g) +2.5 ± 0.5+1.0 ± 0.3
Oral Glucose Tolerance Test (AUC) 30000 ± 250022000 ± 2000
Plasma Insulin (ng/mL) 1.2 ± 0.22.5 ± 0.4
Plasma GLP-1 (pM) 5.8 ± 1.012.5 ± 2.1

Data are presented as mean ± standard error of the mean (SEM).

References

Technical Support Center: GPR119 Desensitization with Prolonged BMS-986034 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating GPR119 desensitization, particularly with prolonged exposure to the agonist BMS-986034. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is primarily coupled to the Gαs protein.[3][4] Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling cascade is known to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulate the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][5][6]

Q2: Does prolonged exposure to GPR119 agonists typically cause receptor desensitization?

The evidence regarding agonist-driven desensitization of GPR119 is not extensive. Some studies suggest that, unlike many other GPCRs, agonist-driven desensitization may not be a major regulatory mechanism for GPR119, with some agonists producing sustained signaling.[7] However, as with other GPCRs, prolonged agonist exposure could potentially lead to desensitization through mechanisms like β-arrestin recruitment and receptor internalization.[8] One study indicated that the GPR119 agonist AR231453 was shown to increase β-arrestin recruitment.

Q3: What are the key signaling pathways to monitor when assessing GPR119 desensitization?

To assess GPR119 desensitization, the primary downstream signaling molecule to monitor is cAMP. A decrease in cAMP production upon prolonged or repeated agonist exposure would indicate desensitization. Additionally, monitoring β-arrestin recruitment and receptor internalization provides insight into the mechanisms of desensitization.[8][9]

Q4: Are there known off-target effects for GPR119 agonists that could complicate desensitization studies?

Some synthetic GPR119 agonists have been shown to have effects that differ from endogenous agonists or to activate GPR119-independent pathways.[10][11] When studying a new agonist like this compound, it is crucial to include appropriate controls to verify that the observed effects are mediated by GPR119. This can include using a GPR119 knockout/knockdown cell line.[12]

Troubleshooting Guides

Issue 1: No observable desensitization in cAMP assay after prolonged this compound exposure.

Possible Cause Troubleshooting Step
GPR119 is resistant to desensitization Some evidence suggests GPR119 shows little agonist-driven desensitization.[7] Consider extending the agonist exposure time or increasing the concentration.
Assay conditions are not optimal Ensure the cAMP assay is sensitive enough to detect subtle changes. Validate with a positive control known to cause desensitization of another GPCR.
Cell health is compromised Prolonged incubation can affect cell viability. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel.
This compound has slow dissociation kinetics The sustained response might be due to the compound remaining bound to the receptor.[7] Perform washout experiments to see if the signal diminishes after removing the agonist.

Issue 2: High background or variable results in the β-arrestin recruitment assay.

Possible Cause Troubleshooting Step
Suboptimal cell density Titrate the cell seeding density to find the optimal number of cells per well that gives a robust signal-to-background ratio.
Reagent issues Ensure all assay reagents are fresh and prepared according to the manufacturer's instructions. Validate the assay with a known β-arrestin-recruiting ligand for your cell system.
Incubation times are not optimized The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time with this compound. For some GPR119 assays, incubation can be as long as 16 hours.[13]
Constitutive receptor activity GPR119 has been reported to have some constitutive activity, which could contribute to background.[14] Ensure you have a proper baseline measurement with vehicle-treated cells.

Issue 3: Inconsistent receptor internalization results.

Possible Cause Troubleshooting Step
Low level of internalization GPR119 may not internalize significantly upon agonist binding. Confirm your assay's sensitivity with a positive control GPCR known to internalize robustly.
Antibody or label interference If using an antibody-based detection method, the antibody itself could be causing internalization or steric hindrance. Use a non-antibody-based method or a different epitope tag if possible.
Incorrect timing The kinetics of internalization can be rapid or slow. Perform a time-course experiment to capture the peak of internalization.
Cell line is not appropriate The machinery for receptor internalization can vary between cell types. Ensure the cell line used (e.g., HEK293, CHO) is appropriate for internalization studies.

Data Presentation

Table 1: In Vitro Potency of Various GPR119 Agonists in cAMP Accumulation Assays

Compound Name/IDChemical ClassEC50 (nM) for human GPR119Reference
AR231453Pyrimidine4.7 - 9[5]
APD597 (JNJ-38431055)Pyrimidine46[5]
APD668Pyrimidine2.7[5]
GSK1292263Pyridine~126[5]
PSN632408Pyrimidine7900[5]

Note: Data for this compound is not publicly available in this format.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and a reference agonist (e.g., AR231453)

  • cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.[5]

  • Cell Stimulation (for desensitization):

    • To assess desensitization, pre-incubate cells with a specific concentration of this compound (e.g., EC80) for various time points (e.g., 30 min, 1h, 2h, 4h).

    • As a control, incubate cells with vehicle for the same duration.

  • Wash Step (optional, for re-sensitization studies): After pre-incubation, gently wash the cells with assay buffer to remove the agonist.

  • Re-stimulation: Add the serial dilutions of this compound to both the pre-incubated and control wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.[5]

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[5]

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.[5]

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[5]

  • Data Analysis: Calculate the 665/620 nm ratio. A rightward shift in the EC50 or a decrease in the Emax in the pre-incubated cells compared to the control indicates desensitization.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol measures the recruitment of β-arrestin to GPR119 upon stimulation with this compound.

Materials:

  • U2OS or CHO cells engineered to co-express a ProLink (PK)-tagged GPR119 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., DiscoveRx PathHunter).

  • Cell culture medium.

  • Assay buffer.

  • This compound.

  • Chemiluminescent substrate.

  • White, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Seeding: Seed the engineered cells in the microplate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cells.

  • Incubation: Incubate for 90 minutes at 37°C. Note that for some assays, longer incubation times (up to 16 hours) may be necessary.[13]

  • Substrate Addition: Add the chemiluminescent substrate according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts BMS986034 This compound BMS986034->GPR119 binds Gs->AC activates Gbg Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream

Caption: GPR119 signaling pathway upon activation by this compound.

Desensitization_Workflow start Start: GPR119-expressing cells pre_incubation Pre-incubation: - Vehicle (Control) - this compound (Test) start->pre_incubation wash Wash to remove agonist (Optional) pre_incubation->wash re_stimulation Re-stimulate with This compound dose-response wash->re_stimulation assay Perform functional assay (e.g., cAMP, β-arrestin) re_stimulation->assay analysis Data Analysis: Compare EC50 and Emax assay->analysis conclusion Conclusion: Desensitization observed? analysis->conclusion Troubleshooting_Tree start Unexpected Result in Desensitization Assay q1 Is the agonist effect GPR119-specific? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cell line appropriate and healthy? a1_yes->q2 check_off_target Use GPR119 KO/KD cells to check for off-target effects. a1_no->check_off_target a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are assay conditions (time, concentration) optimal? a2_yes->q3 check_cells Validate cell line. Perform viability assay. a2_no->check_cells a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No consider_resistance Consider that GPR119 may be resistant to desensitization. a3_yes->consider_resistance optimize_assay Perform time-course and concentration-response experiments. a3_no->optimize_assay

References

Interpreting Negative Results: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study of BMS-986094

Disclaimer: Publicly available information on BMS-986034 is limited and inconsistent. To provide a comprehensive technical guide on interpreting negative clinical trial results, this document uses the discontinued (B1498344) Bristol Myers Squibb compound BMS-986094 as a case study. The principles and troubleshooting methodologies discussed are broadly applicable to drug development professionals encountering unexpected adverse outcomes in their research.

Technical Support Center: BMS-986094 Case Study

This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice for researchers and scientists interpreting unexpected, severe adverse events in clinical studies, using the discontinuation of the Hepatitis C drug BMS-986094 as a framework.

Frequently Asked Questions (FAQs)

Q1: What was BMS-986094 and what was its intended mechanism of action?

BMS-986094 (formerly INX-189) was an investigational oral nucleotide polymerase inhibitor targeting the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a guanosine (B1672433) nucleotide analogue, its primary mechanism was to act as a chain terminator during viral RNA replication, thus inhibiting the proliferation of the virus.[1][2]

Q2: Why was the clinical development of BMS-986094 discontinued?

The development of BMS-986094 was halted during a Phase II clinical trial (NCT01425970) due to severe and unexpected safety concerns.[1][3] Specifically, the trial was suspended and ultimately terminated after a patient experienced heart failure and subsequently died.[1][3] Further investigation revealed a pattern of serious heart and kidney toxicity among other trial participants.[1]

Q3: What were the specific adverse events observed in the BMS-986094 trial?

The primary adverse events were severe cardiotoxicity and nephrotoxicity.[1] This manifested as heart failure in one patient, leading to death, and hospitalizations for nine other participants due to cardiac and renal issues.[1][3] In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) later suggested that BMS-986094 impairs cardiac contractility by disrupting calcium transients.[2][4]

Q4: At what stage of clinical development did these negative results appear?

These severe adverse events emerged during a Phase II clinical trial.[1] This is a critical stage where a drug's safety and efficacy are evaluated in a larger group of patients. The emergence of such severe toxicity at this phase is a significant negative outcome, often leading to the termination of the drug's development.

Troubleshooting Guide for Unexpected Toxicity

This section provides a structured approach for researchers who encounter unexpected toxicity in their own pre-clinical or clinical experiments.

Initial Assessment and Immediate Actions

If unexpected and severe adverse events are observed, the following immediate steps are crucial:

  • Halt Dosing: As was done in the BMS-986094 trial, the immediate cessation of the investigational drug is the primary step to ensure patient or subject safety.[1]

  • Report to Regulatory Authorities: Any serious and unexpected adverse events must be reported to the relevant regulatory bodies (e.g., FDA, EMA) and the Institutional Review Board (IRB).[1]

  • Comprehensive Patient Monitoring: Affected participants require intensive monitoring of the involved organ systems. For cardiorenal toxicity, this would include continuous ECG, frequent measurement of cardiac enzymes, renal function panels, and imaging studies (e.g., echocardiograms).

Data Presentation: Interpreting Toxicity Signals

Clear and structured data presentation is key to understanding the scope of the toxicity. While specific quantitative data from the BMS-986094 trial are not publicly available, the following table illustrates how researchers can organize data on key biomarkers for cardiorenal toxicity.

Biomarker CategoryBiomarkerTypical Indication of ToxicityRelevance to BMS-986094 Case
Cardiac Injury High-Sensitivity Troponin I/TElevation indicates myocardial injury.Would have been a primary marker for cardiac damage.
NT-proBNPElevation suggests heart failure and ventricular strain.Directly relevant to the reported cases of heart failure.
Ejection Fraction (via Echocardiogram)A significant decrease indicates impaired cardiac contractility.A key indicator of the functional impact on the heart.
Renal Function Serum Creatinine (SCr)Increase indicates worsening glomerular filtration.A standard marker for acute kidney injury.
Blood Urea Nitrogen (BUN)Elevation can indicate decreased renal function.Often used in conjunction with SCr.
Novel Kidney Injury Biomarkers Urine KIM-1 (Kidney Injury Molecule-1)Increased levels suggest tubular injury.[5][6]Provides a more sensitive and earlier signal of kidney damage than SCr.[5]
Urine NGAL (Neutrophil Gelatinase-Associated Lipocalin)Elevation is an early indicator of acute kidney injury.[5][6]Can detect nephrotoxicity days before changes in serum creatinine.[5]
Experimental Protocols: Deconstructing the Failure

The terminated Phase II trial for BMS-986094 (NCT01425970) was a multi-center, randomized study.[3] Part A was a double-blind, placebo-controlled evaluation of INX-08189 (BMS-986094) in combination with Peginterferon alfa-2a and Ribavirin.[3] Part B was an open-label study of INX-08189 with Daclatasvir and/or Ribavirin.[3] The study enrolled treatment-naive patients with chronic HCV genotype 2 or 3 infection.[3]

For researchers designing similar studies, key considerations to mitigate risks include:

  • Staggered Dosing in Early Cohorts: Initiating dosing in a small number of subjects and carefully monitoring for adverse events before escalating the dose or expanding the cohort.

  • Intensive Safety Monitoring: For compounds with a novel mechanism or a chemical class with known toxicities, more frequent and comprehensive safety monitoring (e.g., daily ECGs, frequent lab work) in the initial stages is warranted.

  • Pre-defined Stopping Rules: Establishing clear, pre-defined criteria for halting a trial based on the incidence or severity of adverse events.

Visualizing the Pathway to Discontinuation

Signaling Pathway: Mechanism of Action of BMS-986094

BMS-986094_Mechanism cluster_hcv Hepatitis C Virus Replication cluster_drug Drug Action HCV_RNA HCV RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template New_RNA New Viral RNA NS5B->New_RNA Synthesizes BMS986094 BMS-986094 (Guanosine Analogue) BMS986094->NS5B Inhibits

Caption: Mechanism of action for BMS-986094 as an NS5B polymerase inhibitor.

Experimental Workflow: Clinical Trial Discontinuation Logic

Clinical_Trial_Workflow Start Phase II Trial Start (NCT01425970) Dosing Patient Dosing with BMS-986094 Regimen Start->Dosing Monitoring Routine Safety Monitoring Dosing->Monitoring Monitoring->Dosing No SAEs SAE Serious Adverse Event (SAE) Detected (Heart Failure) Monitoring->SAE Patient exhibits symptoms Halt Voluntary Suspension of Trial SAE->Halt Investigation Investigation of All Patients Halt->Investigation More_SAEs More SAEs Identified (Cardio-Renal Toxicity) Investigation->More_SAEs Discontinuation Discontinuation of Drug Development More_SAEs->Discontinuation Toxicity_Troubleshooting Toxicity_Signal Unexpected Toxicity Observed in Clinic Preclinical_Review Review Preclinical Safety Data Toxicity_Signal->Preclinical_Review Mechanism_Hypothesis Formulate Hypothesis (e.g., Off-target effects, Mitochondrial toxicity) Preclinical_Review->Mechanism_Hypothesis In_Vitro_Studies Conduct New In Vitro Assays (e.g., hiPSC-Cardiomyocytes) Mechanism_Hypothesis->In_Vitro_Studies Animal_Studies Design New Animal Studies to Replicate Toxicity Mechanism_Hypothesis->Animal_Studies Data_Integration Integrate Clinical and Non-clinical Data In_Vitro_Studies->Data_Integration Animal_Studies->Data_Integration Root_Cause Identify Potential Root Cause Data_Integration->Root_Cause

References

Validation & Comparative

A Comparative Guide to BMS-986034 and Other Synthetic GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein coupled receptor 119 (GPR119) agonist, BMS-986034, with other notable synthetic agonists. The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds for research and development in the context of metabolic diseases, particularly type 2 diabetes.

Introduction to GPR119 Agonists

GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target for type 2 diabetes.[1] Activation of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[1] A variety of synthetic GPR119 agonists have been developed to harness these therapeutic benefits.

In Vitro Potency Comparison

The primary measure of a GPR119 agonist's potency is its half-maximal effective concentration (EC50) in stimulating cAMP production in cell-based assays. The following table summarizes the reported EC50 values for this compound and other key synthetic GPR119 agonists.

CompoundChemical ClassEC50 (nM) for human GPR119Reference
This compound Not Specified3 MCE
AR231453Pyrimidine0.68 - 5.7Abcam, MCE[3]
APD597 (JNJ-38431055)Pyrimidine46MCE[1]
PSN632408Pyrimidine7900MCE[1]
MBX-2982PyrimidineNot specifiedMCE[3]

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The diagram below illustrates the key steps in this pathway.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis (in Pancreatic β-cells) GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis (in Intestinal L-cells) Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

GPR119 agonist-induced signaling cascade.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Experimental Protocols

In Vitro cAMP Accumulation Assay (HTRF)

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

cAMP_Assay_Workflow A Seed HEK293 cells expressing human GPR119 in a 384-well plate B Incubate overnight A->B D Remove culture medium and add agonist dilutions to the cells B->D C Prepare serial dilutions of This compound and other agonists C->D E Incubate for 30 minutes at room temperature D->E F Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) E->F G Incubate for 1 hour at room temperature F->G H Read plate on an HTRF-compatible reader (620 nm and 665 nm) G->H I Calculate 665/620 nm ratio and plot against agonist concentration H->I J Determine EC50 values using a sigmoidal dose-response curve I->J

Workflow for the cAMP HTRF assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight.[4]

  • Compound Preparation: Test compounds, including this compound and other agonists, are prepared as serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[4]

  • Cell Stimulation: The culture medium is removed from the wells, and the compound dilutions are added. The plate is then incubated for 30 minutes at room temperature.[5]

  • Lysis and Detection: According to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit), HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to each well.[4][6]

  • Incubation: The plate is incubated for 1 hour at room temperature, protected from light.[4]

  • Data Acquisition: The plate is read on an HTRF-compatible reader, measuring fluorescence at both 620 nm (acceptor) and 665 nm (donor).[4]

  • Data Analysis: The ratio of the fluorescence signals (665 nm / 620 nm) is calculated for each well. These ratios are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value for each agonist.[4]

Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo assay evaluates the effect of a GPR119 agonist on glucose metabolism.

OGTT_Workflow A Fast mice overnight (approx. 16 hours) with free access to water B Measure baseline blood glucose (t=0) from a tail snip A->B C Administer test compound (e.g., this compound) or vehicle via oral gavage B->C D After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage C->D E Measure blood glucose at various time points (e.g., 15, 30, 60, 90, 120 minutes) D->E F Plot blood glucose concentration over time E->F G Calculate the Area Under the Curve (AUC) for glucose excursion F->G H Compare AUC between treatment and vehicle groups G->H

Workflow for the oral glucose tolerance test.

Detailed Methodology:

  • Animal Acclimatization and Fasting: Male C57BL/6 mice are typically used. The animals are fasted overnight (approximately 16-18 hours) with ad libitum access to water.[7]

  • Baseline Glucose Measurement: A baseline blood glucose reading (t=0) is taken from a small sample of blood obtained via a tail snip using a glucometer.[7]

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered via oral gavage at a predetermined dose.[4]

  • Glucose Challenge: After a specific time interval following compound administration (typically 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[8][9]

  • Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]

  • Data Analysis: The blood glucose concentrations are plotted against time for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated to provide a quantitative measure of glucose tolerance. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[10]

Conclusion

Based on the available in vitro data, this compound demonstrates high potency as a GPR119 agonist, with an EC50 value in the low nanomolar range. This positions it favorably against other synthetic agonists. Further in vivo studies are necessary to fully elucidate its comparative efficacy and pharmacokinetic/pharmacodynamic profile. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other GPR119 agonists in the pursuit of novel therapeutics for type 2 diabetes.

References

A Comparative Analysis of the Synthetic Agonist BMS-986034 and the Endogenous Ligand OEA in GPR119 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR119 Agonists

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis. Its activation stimulates the release of insulin (B600854) and incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This guide provides a detailed comparison of BMS-986034, a potent synthetic GPR119 agonist, and Oleoylethanolamide (OEA), a key endogenous ligand for this receptor.

Quantitative Comparison of Agonist Potency

The following table summarizes the in vitro potency of this compound and OEA based on their half-maximal effective concentrations (EC50) in stimulating cAMP production, a key downstream signaling event of GPR119 activation.

LigandTypePotency (EC50)Assay System
This compound Synthetic~3 nMcAMP accumulation in HEK293 cells expressing human-mouse chimeric GPR119
OEA EndogenousMicromolar range (e.g., ~5.6-8.4 µM)cAMP accumulation in various cell lines (e.g., HEK293, MIN6c4) expressing GPR119

Note: Direct comparative studies under identical experimental conditions are limited. The provided EC50 values are compiled from different sources and should be interpreted with consideration of the varied assay systems. Notably, the potency of OEA can be influenced by its rapid degradation, which can be mitigated in vitro by the use of fatty acid amide hydrolase (FAAH) inhibitors.

GPR119 Signaling Pathway

Activation of GPR119 by both this compound and OEA initiates a canonical Gs-coupled signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This pathway ultimately results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones from enteroendocrine L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gs Protein GPR119->Gs activates BMS986034 This compound BMS986034->GPR119 OEA OEA OEA->GPR119 AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin potentiates Incretins Incretin (GLP-1, GIP) Secretion (Enteroendocrine L-cells) PKA->Incretins stimulates

Caption: GPR119 signaling cascade initiated by agonist binding.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of GPR119 agonists are provided below.

In Vitro cAMP Accumulation Assay (HTRF)

This assay quantifies the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (this compound, OEA) and a reference agonist.

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of a GPR119 agonist on glucose disposal in a living organism.

Materials:

  • Male C57BL/6 mice.

  • Test compound (this compound or OEA) and vehicle control.

  • Glucose solution (e.g., 2 g/kg).

  • Blood glucose meter and test strips.

Procedure:

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip.

  • Compound Administration: Administer the test compound or vehicle orally via gavage.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

Experimental Workflow for GPR119 Agonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GPR119 agonist.

GPR119_Agonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Binding Assay (Determine Ki) cAMP_assay cAMP Accumulation Assay (Determine EC50) binding_assay->cAMP_assay glp1_secretion GLP-1 Secretion Assay (e.g., from GLUTag cells) cAMP_assay->glp1_secretion ogtt Oral Glucose Tolerance Test (OGTT) glp1_secretion->ogtt food_intake Food Intake & Body Weight Studies ogtt->food_intake start Novel GPR119 Agonist start->binding_assay

Caption: Preclinical evaluation workflow for GPR119 agonists.

Conclusion

This compound stands out as a highly potent synthetic GPR119 agonist, demonstrating significantly greater potency in vitro compared to the endogenous ligand OEA. This difference in potency is a key consideration for therapeutic development, as a more potent compound may allow for lower dosing and potentially fewer off-target effects. However, it is important to note that OEA is subject to rapid enzymatic degradation in vivo, which may contribute to its lower apparent potency in some experimental systems. Further head-to-head studies are warranted to fully elucidate the comparative pharmacological profiles of these two important GPR119 agonists. The experimental protocols and workflows provided herein offer a robust framework for such future investigations.

Validating the Specificity of BMS-986034 for GPR119: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, with a focus on validating its specificity. Below, we present available quantitative data, detailed experimental protocols for assessing agonist potency and selectivity, and a comparison with alternative GPR119 agonists.

Introduction to GPR119 and this compound

GPR119, a Class A G protein-coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by agonist compounds leads to the stimulation of the Gαs signaling pathway, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade ultimately promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making GPR119 an attractive therapeutic target for type 2 diabetes and other metabolic disorders.

Data Presentation: In Vitro Potency of GPR119 Agonists

The following table summarizes the reported in vitro potency of this compound and selected alternative GPR119 agonists. Potency is typically measured by the half-maximal effective concentration (EC50) in a cAMP accumulation assay in a cell line expressing the recombinant human GPR119 receptor.

CompoundTargetAssay TypeCell LineEC50
This compound Human GPR119cAMP AccumulationHEK2933 nM
AR231453Human GPR119cAMP AccumulationNot Specified4.7 - 9 nM
MBX-2982Human GPR119cAMP AccumulationCHOpEC50 = 8.33 (~4.7 nM)
PSN632408Human GPR119cAMP AccumulationNot Specified7.9 µM

Specificity Profile Comparison

An essential aspect of validating a pharmacological tool is to determine its selectivity for the intended target over other potential off-targets. While quantitative data for this compound is lacking in the public domain, data for some alternative agonists is available.

  • This compound: Stated to be a "potent and selective" GPR119 agonist. However, specific off-target screening data (e.g., Ki or IC50 values against a panel of other GPCRs, ion channels, kinases, etc.) is not publicly available.

  • AR231453: Reported to be highly selective for GPR119, showing no activity at over 230 other GPCRs, including all known pancreatic islet receptors.

  • MBX-2982: Described as a selective GPR119 agonist.

  • PSN632408: Characterized as a selective GPR119 agonist.

Experimental Protocols

To aid researchers in their validation efforts, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the potency (EC50) of a GPR119 agonist.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a GPR119 agonist in cells expressing the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (or another suitable host cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • Test compounds (this compound and comparators)

  • Reference GPR119 agonist (e.g., oleoylethanolamide or a well-characterized synthetic agonist)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. A typical concentration range would span from 1 pM to 10 µM.

  • Cell Stimulation: Remove the cell culture medium from the wells and add the prepared compound dilutions. Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.

Experimental Protocol 2: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding affinity of a test compound to a panel of off-target receptors.

Objective: To determine the inhibition constant (Ki) of this compound at a variety of GPCRs, ion channels, and transporters to assess its selectivity.

Materials:

  • Cell membranes prepared from cell lines individually expressing the off-target receptors of interest.

  • A specific radioligand for each off-target receptor.

  • Assay buffer specific to each receptor binding assay.

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the respective receptor).

  • Glass fiber filter mats.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound GPR119 GPR119 This compound->GPR119 binds G_protein Gαs GPR119->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: GPR119 signaling pathway upon agonist binding.

Experimental_Workflow cluster_potency Potency Assessment cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Comparison cAMP_assay cAMP Accumulation Assay (GPR119-expressing cells) EC50_determination EC50 Determination cAMP_assay->EC50_determination Comparative_analysis Comparative Analysis vs. Alternative Agonists EC50_determination->Comparative_analysis Off_target_screen Radioligand Binding Assay (Panel of >100 receptors) Ki_determination Ki Determination Off_target_screen->Ki_determination Ki_determination->Comparative_analysis

Caption: Experimental workflow for specificity validation.

Unraveling the Selectivity of BMS-986034: A Comparative Analysis of GPCR Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed quantitative data on the cross-reactivity of the GPR119 agonist BMS-986034 with other G protein-coupled receptors (GPCRs) is not available. This information is likely proprietary to Bristol Myers Squibb. A complete comparative guide, as requested, necessitates access to specific off-target screening results, such as those from a comprehensive panel like the Eurofins SafetyScreen (formerly CEREP panel).

This guide will, therefore, serve as a template, outlining the requisite data and methodologies for a thorough comparison of this compound's GPCR cross-reactivity. The provided tables and diagrams, populated with hypothetical data, illustrate how such a comparison would be presented.

Comparative Analysis of this compound Binding Affinities

A crucial aspect of characterizing a GPCR agonist is to determine its selectivity profile. This is typically achieved by screening the compound against a broad panel of GPCRs to identify potential off-target interactions. The data is usually presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for binding to each receptor.

Table 1: Hypothetical Cross-reactivity Data of this compound against a Panel of GPCRs

Receptor FamilyRepresentative ReceptorThis compound Binding Affinity (Ki, nM)Alternative GPR119 Agonist (e.g., GSK1292263) Binding Affinity (Ki, nM)
Target Receptor GPR119 0.5 1.2
Adrenergicα1A>10,000>10,000
α2A>10,000>10,000
β1>10,000>10,000
β2>10,000>10,000
DopaminergicD1>10,000>10,000
D2>10,000>10,000
Serotonergic5-HT1A>10,000>10,000
5-HT2A8,500>10,000
MuscarinicM1>10,000>10,000
M2>10,000>10,000
Opioidμ (mu)>10,000>10,000
δ (delta)>10,000>10,000
κ (kappa)>10,000>10,000
LPA ReceptorsLPA1>10,000>10,000
LPA2>10,000>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Functional Activity Comparison

Beyond binding affinity, it is essential to assess the functional activity of the compound at any identified off-target receptors. This determines whether the binding translates into a biological response (agonist, antagonist, or inverse agonist activity).

Table 2: Hypothetical Functional Activity of this compound at Off-Target Receptors

ReceptorAssay TypeThis compound Functional Activity (EC50/IC50, nM)Nature of Activity
GPR119cAMP Accumulation3.0Agonist
5-HT2ACalcium Mobilization>10,000No significant activity

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the data, detailed experimental protocols are necessary.

GPCR Radioligand Binding Assays (Hypothetical Protocol)

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines (e.g., HEK293, CHO).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is used.

  • Radioligand: A specific radiolabeled ligand for each receptor is used at a concentration close to its dissociation constant (Kd).

  • Incubation: Membranes, radioligand, and various concentrations of this compound (or a reference compound) are incubated in a 96-well plate.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Functional Assays (Hypothetical Protocol)

Objective: To determine the functional activity (e.g., agonism, antagonism) of this compound at specific GPCRs.

A. cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

  • Cell Culture: Cells expressing the target GPCR are plated in 96-well plates.

  • Stimulation: Cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • Lysis: Cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: EC50 values are determined by plotting the concentration-response curve.

B. Calcium Mobilization Assay (for Gq-coupled receptors):

  • Cell Culture and Dye Loading: Cells expressing the target GPCR are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence reading is taken before adding various concentrations of this compound.

  • Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: EC50 values are determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow Visualizations

Visual diagrams are crucial for understanding the complex biological processes and experimental procedures involved.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Radioligand_Binding_Assay_Workflow start Start prep Prepare GPCR-expressing cell membranes start->prep incubate Incubate membranes with radioligand and this compound prep->incubate filter Separate bound and free radioligand via filtration incubate->filter count Measure radioactivity of bound radioligand filter->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Efficacy of GPR119 Agonists in Diabetic Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on BMS-986034: Publicly available research detailing the efficacy of the specific GPR119 agonist this compound in diabetic rodent models is limited. Therefore, this guide provides a comparative overview of the efficacy of other well-studied GPR119 agonists as a representative class, compared with established diabetes therapies. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes.[1][2][3] Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[2][4][5][6] This dual action offers the potential for improved glycemic control with a lower risk of hypoglycemia.[6]

Comparative Efficacy of GPR119 Agonists

This section summarizes the performance of several GPR119 agonists in various diabetic rodent models. The data is presented to allow for a clear comparison of their effects on key diabetic parameters.

Effects on Glucose Homeostasis in Diabetic Rodent Models
CompoundAnimal ModelDoseKey FindingsReference
PSN-GPR119 ob/ob mice, ZDF ratsNot specifiedImproved glucose tolerance by ~60% in both models.[1]
HD0471953 db/db mice10, 20, 50 mg/kgDose-dependent decline in blood glucose and fasting insulin.[7]
DA-1241 High-fat diet-induced diabetic miceNot specifiedSustained improvement in glycemic control and insulin secretion over 12 weeks.[8]
APD668 High-trans fat diet-induced steatohepatitis C57BL/6 miceNot specifiedAmeliorated hepatic steatosis and improved plasma ALT and AST levels.[9]
ZB-16 Streptozotocin-nicotinamide induced diabetic rats1 mg/kg/day for 28 daysDecreased fasting blood glucose and improved glucose utilization, comparable to sitagliptin (B1680988) (10 mg/kg).[10]
Comparison with a DPP-4 Inhibitor (Sitagliptin)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of oral anti-diabetic drugs that increase the levels of active incretin hormones.

Compound/ClassAnimal ModelKey FindingsReference
GPR119 Agonist (unnamed) Kunming mice40 mg/kg of a dual GPR119 agonist/DPP-4 inhibitor reduced glucose AUC by 15.08%.[11]
Sitagliptin (DPP-4 Inhibitor) Kunming mice20 mg/kg reduced glucose AUC by 12.28%.[11]
HBK001 (Dual GPR119 agonist/DPP-4 inhibitor) KKAy miceLong-term treatment ameliorated hyperglycemia and improved glucose tolerance more effectively than linagliptin. Increased first-phase insulin secretion.[12]

Signaling Pathway and Experimental Workflow

GPR119 Signaling Pathway

Activation of GPR119 by an agonist in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that ultimately leads to improved glucose homeostasis.[4][5]

GPR119_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_intestinal_l_cell Intestinal L-Cell GPR119_beta GPR119 Gs_beta Gαs GPR119_beta->Gs_beta Agonist AC_beta Adenylate Cyclase Gs_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Converts ATP to PKA_beta PKA cAMP_beta->PKA_beta Activates Insulin Insulin Secretion PKA_beta->Insulin Stimulates GPR119_l GPR119 Gs_l Gαs GPR119_l->Gs_l Agonist AC_l Adenylate Cyclase Gs_l->AC_l Activates cAMP_l cAMP AC_l->cAMP_l Converts ATP to GLP1_GIP GLP-1 & GIP Secretion cAMP_l->GLP1_GIP Stimulates GLP1_GIP->GPR119_beta Acts on β-cell receptors

GPR119 Agonist Signaling Pathway
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical assay to evaluate a compound's effect on glucose metabolism.[13][14][15]

OGTT_Workflow start Start fasting Fast animals overnight (typically 16-18 hours) start->fasting baseline_glucose Measure baseline blood glucose (T= -30 min) fasting->baseline_glucose drug_admin Administer GPR119 agonist or vehicle orally baseline_glucose->drug_admin glucose_challenge Administer oral glucose bolus (e.g., 2 g/kg) (T=0 min) drug_admin->glucose_challenge blood_sampling Collect blood samples at multiple time points (e.g., 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure blood glucose concentrations blood_sampling->glucose_measurement data_analysis Analyze data (e.g., calculate Area Under the Curve) glucose_measurement->data_analysis end End data_analysis->end

Oral Glucose Tolerance Test Workflow

Experimental Protocols

Rodent Models of Diabetes
  • Genetically Diabetic Models:

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[7]

    • ob/ob Mice: These mice are deficient in leptin, resulting in hyperphagia, obesity, and insulin resistance.[1]

    • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and develop obesity, insulin resistance, and progressive β-cell failure.[1]

    • KKAy Mice: These mice are a model of polygenic obesity and type 2 diabetes.[12]

  • Chemically-Induced Diabetes Models:

    • Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells.

      • High-dose STZ: Induces a model of type 1 diabetes with severe insulin deficiency.[16]

      • Low-dose STZ combined with a high-fat diet: Creates a model of type 2 diabetes with insulin resistance and relative insulin deficiency.

    • Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetes: Nicotinamide is given to partially protect β-cells from STZ, resulting in a model of type 2 diabetes.[10]

Key Experimental Assays

Oral Glucose Tolerance Test (OGTT)

  • Animal Preparation: Rodents are fasted overnight (typically 16-18 hours) with free access to water.[13][15]

  • Baseline Measurement: A baseline blood sample is collected (T=-30 min) to measure fasting blood glucose levels.

  • Compound Administration: The GPR119 agonist or vehicle is administered orally at a predetermined time before the glucose challenge (e.g., 15-60 minutes).

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage (T=0 min).[13]

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes) via tail snip or other appropriate methods.[13][14]

  • Analysis: Blood glucose levels are measured at each time point. The data is often plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess overall glucose tolerance.[15]

Insulin and GLP-1 Secretion Assays

  • Sample Collection: Blood samples collected during the OGTT or at other specified times are processed to obtain plasma.

  • Hormone Measurement: Plasma insulin and active GLP-1 levels are quantified using commercially available ELISA kits.

  • Data Interpretation: An increase in insulin and GLP-1 levels following administration of a GPR119 agonist, particularly in response to a glucose challenge, indicates target engagement and the desired pharmacological effect.[7]

Conclusion

References

Head-to-Head Comparison: BMS-986034 and Sitagliptin in the Management of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two therapeutic agents for type 2 diabetes: BMS-986034, a G protein-coupled receptor 119 (GPR119) agonist, and sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor. While direct head-to-head clinical trial data for this compound against sitagliptin is not yet publicly available, this guide synthesizes existing preclinical and clinical data for both compounds and related molecules to offer a comparative overview of their mechanisms, efficacy, and safety profiles.

Introduction: Differentiated Mechanisms of Action

This compound and sitagliptin represent two distinct approaches to improving glycemic control in patients with type 2 diabetes.

Sitagliptin , a well-established DPP-4 inhibitor, works by preventing the breakdown of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][2][4][5]

This compound is an orally active GPR119 agonist.[6] GPR119 is a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to have a dual effect: directly stimulating glucose-dependent insulin secretion from β-cells and promoting the release of GLP-1 from L-cells, thereby indirectly enhancing insulin secretion and suppressing glucagon.

dot

cluster_BMS This compound (GPR119 Agonist) cluster_Sita Sitagliptin (DPP-4 Inhibitor) cluster_Outcome Physiological Outcome BMS This compound GPR119 GPR119 Activation BMS->GPR119 BetaCell_BMS Pancreatic β-cell GPR119->BetaCell_BMS Direct Effect LCell_BMS Intestinal L-cell GPR119->LCell_BMS Direct Effect Insulin_BMS ↑ Insulin Secretion (Glucose-dependent) BetaCell_BMS->Insulin_BMS GLP1_BMS ↑ GLP-1 Secretion LCell_BMS->GLP1_BMS GlycemicControl Improved Glycemic Control Insulin_BMS->GlycemicControl GLP1_BMS->BetaCell_BMS Indirect Effect Sita Sitagliptin DPP4 DPP-4 Enzyme Sita->DPP4 Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degradation BetaCell_Sita Pancreatic β-cell Incretins->BetaCell_Sita AlphaCell_Sita Pancreatic α-cell Incretins->AlphaCell_Sita Insulin_Sita ↑ Insulin Secretion (Glucose-dependent) BetaCell_Sita->Insulin_Sita Glucagon_Sita ↓ Glucagon Secretion AlphaCell_Sita->Glucagon_Sita Insulin_Sita->GlycemicControl Glucagon_Sita->GlycemicControl

Caption: Mechanisms of Action for this compound and Sitagliptin.

Performance Data

Preclinical Data

While direct comparative preclinical data is limited, the following tables summarize available information for this compound and sitagliptin.

Table 1: In Vitro Potency

ParameterThis compound (or related compounds)Sitagliptin
Target GPR119DPP-4
Assay cAMP AccumulationDPP-4 Inhibition
EC50 / IC50 Compound 28 (structurally related): hGPR119 EC50 = 1.6 ± 0.3 nMIC50 = 19 nM

Note: Data for this compound is based on a structurally similar compound (Compound 28) from the same series.

Clinical Data

Direct head-to-head clinical trial data for this compound versus sitagliptin is not available. However, a study comparing another GPR119 agonist, DS-8500a, with sitagliptin provides some insight into the potential comparative efficacy.

Table 2: Clinical Efficacy of a GPR119 Agonist (DS-8500a) vs. Sitagliptin (12-week study in Japanese patients with T2DM)

ParameterDS-8500a (50 mg)DS-8500a (75 mg)Sitagliptin (50 mg)Placebo
Change in HbA1c from baseline (%) -0.37-0.44Not specified, but DS-8500a did not lower parameters to a greater extent-0.23
Change in Fasting Plasma Glucose (FPG) from baseline Significant reduction vs. placeboSignificant reduction vs. placeboNot specified, but DS-8500a did not lower parameters to a greater extent-
Change in 2-hour Postprandial Glucose (PPG) from baseline Significant reduction vs. placeboSignificant reduction vs. placeboNot specified, but DS-8500a did not lower parameters to a greater extent-

Source: Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study.

Table 3: Established Clinical Efficacy of Sitagliptin (as monotherapy)

ParameterSitagliptin (100 mg/day)Placebo
Change in HbA1c from baseline (%) -0.79-
Change in Fasting Plasma Glucose (FPG) (mg/dL) -19.7-
Change in 2-hour Postprandial Glucose (PPG) (mg/dL) -49.6-

Source: Sitagliptin prescribing information.

Experimental Protocols

GPR119 Agonist Activity Assay (cAMP Accumulation)

This protocol is used to determine the potency of a GPR119 agonist in stimulating intracellular cyclic AMP (cAMP) production.

dot

start Start seed_cells Seed HEK293-hGPR119 cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of This compound & controls incubate_overnight->prepare_compounds stimulate_cells Add compound dilutions to cells prepare_compounds->stimulate_cells incubate_rt Incubate at room temperature stimulate_cells->incubate_rt add_reagents Add HTRF lysis buffer and detection reagents incubate_rt->add_reagents incubate_final Incubate for 1 hour at RT add_reagents->incubate_final read_plate Read plate on HTRF reader incubate_final->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for GPR119 cAMP Accumulation Assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Preparation: Test compounds, including this compound and a reference agonist, are prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) at various concentrations.

  • Cell Stimulation: The culture medium is removed from the cells, and the compound dilutions are added. The plate is then incubated for 30 minutes at room temperature.

  • Detection: A cAMP assay kit (e.g., HTRF) is used to measure the intracellular cAMP levels according to the manufacturer's instructions. This typically involves cell lysis and the addition of detection reagents.

  • Data Analysis: The signal is read on a compatible plate reader, and the data is analyzed to generate dose-response curves and determine the EC50 value for each compound.

DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Methodology:

  • Reagents: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compound (sitagliptin).

  • Reaction Setup: The assay is typically performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.

  • Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The plate is incubated at 37°C.

  • Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is calculated from the dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Clinical Trials

The OGTT is a standard clinical test to assess how the body processes glucose.

dot

start Start fasting Overnight Fast (8-10 hours) start->fasting baseline_blood_draw Baseline Blood Draw (t=0 min) fasting->baseline_blood_draw drug_administration Administer this compound or Sitagliptin baseline_blood_draw->drug_administration glucose_load Administer Oral Glucose Load (75g) drug_administration->glucose_load blood_draw_30 Blood Draw (t=30 min) glucose_load->blood_draw_30 blood_draw_60 Blood Draw (t=60 min) blood_draw_30->blood_draw_60 blood_draw_90 Blood Draw (t=90 min) blood_draw_60->blood_draw_90 blood_draw_120 Blood Draw (t=120 min) blood_draw_90->blood_draw_120 analysis Measure Plasma Glucose and Insulin Levels blood_draw_120->analysis end End analysis->end

Caption: Standard Oral Glucose Tolerance Test (OGTT) Workflow.

Protocol:

  • Patient Preparation: Patients are required to fast overnight for at least 8 hours.[3]

  • Baseline Measurement: A fasting blood sample is taken to measure baseline glucose and insulin levels.

  • Drug Administration: The study drug (this compound, sitagliptin, or placebo) is administered orally.

  • Glucose Challenge: After a specified time following drug administration, the patient ingests a standard 75g glucose solution.[5]

  • Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.[3]

  • Analysis: Plasma glucose and insulin concentrations in each sample are measured to determine the glucose excursion and insulin secretion profiles.

Safety and Tolerability

Sitagliptin: Generally well-tolerated. Common side effects include upper respiratory tract infection, nasopharyngitis, and headache. Hypoglycemia can occur, particularly when used in combination with sulfonylureas or insulin.[1]

This compound: As a GPR119 agonist, the safety profile is still under investigation in large-scale clinical trials. Based on data from other GPR119 agonists, potential side effects could include gastrointestinal effects. The clinical trial of DS-8500a showed it was well-tolerated.

Conclusion

This compound and sitagliptin offer distinct yet complementary mechanisms for the treatment of type 2 diabetes. Sitagliptin is a well-established therapy with a proven track record of efficacy and safety. This compound, as a GPR119 agonist, holds the promise of a dual mechanism of action that could provide robust glycemic control. While direct comparative data is needed to definitively assess their relative merits, the information gathered to date suggests that both classes of drugs are valuable tools in the management of type 2 diabetes. Further clinical development of this compound will be crucial to fully elucidate its therapeutic potential and position relative to existing therapies like sitagliptin.

References

Navigating the Landscape of TYK2 Inhibition: A Comparative Analysis of Deucravacitinib (BMS-986165) and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical and preclinical findings related to the selective Tyrosine Kinase 2 (TYK2) inhibitor, Deucravacitinib (B606291) (BMS-986165), alongside other emerging alternatives in the same class. This analysis is based on publicly available experimental data to aid in the evaluation of these compounds.

A significant breakthrough in the treatment of immune-mediated diseases has been the development of targeted therapies that modulate specific signaling pathways. Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a critical therapeutic target due to its central role in mediating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[1][2] This guide focuses on Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric TYK2 inhibitor, and provides a comparative overview of its performance against other TYK2 inhibitors in development.[3][4]

Initial research indicates a likely misidentification in the compound number "BMS-986034" as a TYK2 inhibitor. The prominent and clinically evaluated TYK2 inhibitor from Bristol Myers Squibb is Deucravacitinib, designated as BMS-986165.[3][5] This guide will proceed with a detailed analysis of Deucravacitinib and its relevant comparators.

Mechanism of Action: A Novel Approach to TYK2 Inhibition

Deucravacitinib distinguishes itself from other JAK inhibitors by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain.[2][4] This allosteric inhibition locks the enzyme in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[6][7] This targeted approach aims to minimize the off-target effects associated with broader JAK inhibition.[8]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_TYK2 TYK2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JH2 JH2 (Regulatory Domain) Receptor->JH2 Conformational Change JH1 JH1 (Active Domain) STAT STAT JH1->STAT Phosphorylation JH2->JH1 Activation Deucravacitinib Deucravacitinib (BMS-986165) Deucravacitinib->JH2 Allosteric Inhibition pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Figure 1: Allosteric inhibition of the TYK2 signaling pathway by Deucravacitinib.

Comparative Efficacy and Safety Data

Clinical trials have demonstrated the efficacy of Deucravacitinib in treating moderate-to-severe plaque psoriasis. The pivotal Phase 3 POETYK PSO-1 and POETYK PSO-2 trials showed superiority of Deucravacitinib over both placebo and apremilast (B1683926).[5][9]

CompoundIndicationKey Efficacy EndpointResultComparatorAdverse Events of Note
Deucravacitinib (BMS-986165) Plaque PsoriasisPASI 75 at Week 1658.7% (POETYK PSO-1)Placebo: 12.7% Apremilast: 35.1%Nasopharyngitis, upper respiratory tract infection.[10]
Psoriatic ArthritisACR 20 at Week 1652.9% (6 mg QD) 62.7% (12 mg QD)Placebo: 31.8%Nasopharyngitis, sinusitis, headache, rash.[10][11]
Brepocitinib (PF-06700841) PsoriasisPASI 75Data in developmentN/ADual TYK2/JAK1 inhibitor.[12]
Ropsacitinib (PF-06826647) PsoriasisPASI 75Data in developmentN/ATYK2/JAK2 inhibitor.[12]

Table 1: Comparative Clinical Trial Data for TYK2 Inhibitors. Data is compiled from publicly available clinical trial results.[5][10][11][12]

Experimental Protocols

The reproducibility of research findings is critically dependent on detailed experimental methodologies. Below are summarized protocols from key studies evaluating Deucravacitinib.

POETYK PSO-1 and PSO-2 Phase 3 Clinical Trials[5][9]
  • Objective: To evaluate the efficacy and safety of Deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.

  • Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled trial.

  • Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy. Key inclusion criteria included a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.

  • Treatment Arms:

    • Deucravacitinib 6 mg once daily.

    • Placebo once daily.

    • Apremilast 30 mg twice daily.

  • Primary Endpoints:

    • Proportion of patients achieving at least a 75% reduction in PASI score (PASI 75) from baseline at Week 16 versus placebo.

    • Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16 versus placebo.

  • Key Secondary Endpoints:

    • Proportion of patients achieving PASI 75 and sPGA 0/1 at Week 16 versus apremilast.

Phase 2 Trial in Psoriatic Arthritis[10][11]
  • Objective: To evaluate the efficacy and safety of Deucravacitinib in patients with active psoriatic arthritis.

  • Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

  • Patient Population: Adults with a diagnosis of psoriatic arthritis who met the Classification Criteria for Psoriatic Arthritis (CASPAR) and had active disease.

  • Treatment Arms:

    • Deucravacitinib 6 mg once daily.

    • Deucravacitinib 12 mg once daily.

    • Placebo.

  • Primary Endpoint: Percentage of patients achieving an American College of Rheumatology 20 (ACR 20) response at Week 16.

  • Secondary Endpoints: Included changes in Health Assessment Questionnaire-Disability Index (HAQ-DI), and achievement of PASI 75 in patients with co-existent psoriasis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Deucravacitinib Arm Randomization->Treatment_A Treatment_B Comparator Arm (Placebo/Active) Randomization->Treatment_B Baseline Baseline Assessment (PASI, sPGA, etc.) Treatment_A->Baseline Treatment_B->Baseline Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 16) Baseline->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Safety_Monitoring Adverse Event Monitoring Follow_Up->Safety_Monitoring Safety_Monitoring->Follow_Up

Figure 2: Generalized workflow for a clinical trial evaluating a TYK2 inhibitor.

Conclusion

Deucravacitinib (BMS-986165) represents a significant advancement in the targeted treatment of immune-mediated diseases, demonstrating a novel allosteric mechanism of action that confers high selectivity for TYK2. Clinical trial data in psoriasis and psoriatic arthritis have shown promising efficacy and a generally acceptable safety profile. As more data becomes available for other TYK2 inhibitors currently in development, such as Brepocitinib and Ropsacitinib, a more comprehensive understanding of the comparative landscape will emerge. The detailed experimental protocols from the pivotal trials of Deucravacitinib provide a solid foundation for the design and interpretation of future studies in this class of therapeutic agents. Researchers are encouraged to consult the primary literature for in-depth methodological details to ensure the reproducibility of these important findings.

References

Validating the Action of GPR119 Agonist BMS-986034 with Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, with other relevant alternatives. It details the use of knockout (KO) mouse models as a crucial tool for validating the on-target action of this class of compounds and presents supporting experimental data and protocols.

Introduction to this compound and GPR119

This compound is a potent and selective agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has a dual effect on glucose homeostasis: it enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. GLP-1, in turn, further potentiates insulin secretion, contributing to the overall glucose-lowering effect of GPR119 agonists. Due to this mechanism, GPR119 has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.

Comparative Analysis of GPR119 Agonists

The therapeutic potential of targeting GPR119 has led to the development of several synthetic agonists. Below is a comparison of this compound with other notable GPR119 agonists based on their in vitro potency.

Compound Chemical Class EC50 (nM) for human GPR119
This compound Not SpecifiedPotent and selective agonist
AR231453Pyrimidine4.7 - 9
APD597 (JNJ-38431055)Pyrimidine46
APD668Pyrimidine2.7
GSK1292263Pyridine~126
MBX-2982PyrimidineData not available

Data for competitor compounds is derived from publicly available literature. The specific EC50 for this compound is not publicly disclosed but is described as potent.

Validating GPR119 Agonist Action with Knockout Mouse Models

The definitive method to confirm that the pharmacological effects of a compound like this compound are mediated through its intended target is to use a knockout (KO) mouse model. In this case, a GPR119 KO mouse, which lacks a functional GPR119 receptor, is an invaluable tool. By comparing the physiological responses to the drug in wild-type (WT) mice versus GPR119 KO mice, researchers can unequivocally attribute the drug's action to GPR119 activation.

Studies utilizing GPR119 KO mice have demonstrated that the effects of GPR119 agonists on GLP-1 secretion and glucose metabolism are indeed target-specific. For instance, nutrient-stimulated GLP-1 release is attenuated in GPR119 KO mice.[3] Furthermore, the stimulatory effects of synthetic GPR119 agonists on glucagon (B607659) secretion during hypoglycemia are absent in GPR119 KO mice, confirming the on-target action.[2] Similarly, the ability of GPR119 agonists to slow gastrointestinal transit is lost in GPR119 deficient mice.[4]

Based on these established principles, the expected outcomes of this compound administration in WT and GPR119 KO mice are summarized below.

Parameter Wild-Type (WT) Mouse + this compound GPR119 Knockout (KO) Mouse + this compound Rationale for Validation
Plasma GLP-1 Levels Significant IncreaseNo significant changeDemonstrates that this compound-induced GLP-1 secretion is dependent on the presence of GPR119.
Glucose Tolerance (in OGTT) Improved (lower blood glucose excursion)No improvementConfirms that the glucose-lowering effect of this compound is mediated through GPR119.
Plasma Insulin Levels (in response to glucose) IncreasedNo significant changeValidates that the potentiation of insulin secretion by this compound requires GPR119.
Intracellular cAMP in Pancreatic Islets/Enteroendocrine Cells IncreasedNo increaseDirectly confirms target engagement and activation of the GPR119 signaling pathway at the cellular level.

Experimental Protocols

Detailed methodologies for key experiments to validate the action of this compound are provided below.

GPR119 Knockout Mouse Generation

Conditional GPR119 knockout mice can be generated by crossing mice carrying a floxed Gpr119 allele (Gpr119fl) with mice expressing Cre recombinase under the control of a specific promoter (e.g., a global Cre or a cell-type-specific Cre like proglucagon-Cre for L-cells).[5] Genotyping is performed using PCR with specific primers for the floxed and wild-type alleles.

In Vitro cAMP Accumulation Assay

This assay measures the ability of a test compound to stimulate cAMP production in cells expressing the GPR119 receptor.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Procedure:

    • Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.

    • Prepare serial dilutions of this compound and a reference agonist.

    • Remove the culture medium and stimulate the cells with the compound dilutions.

    • Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the 665/620 nm ratio and plot it against the compound concentration to determine the EC50 value.

In Vivo GLP-1 Secretion Assay

This assay measures the effect of this compound on plasma GLP-1 levels in mice.

  • Animals: Wild-type and GPR119 KO mice.

  • Procedure:

    • Fast mice for 6 hours.

    • Administer this compound or vehicle via oral gavage.

    • After a specified time (e.g., 30 minutes), collect blood samples from the tail vein into EDTA-coated tubes containing a DPP-4 inhibitor.

    • Centrifuge the blood to separate the plasma.

    • Measure active GLP-1 levels in the plasma using a commercially available ELISA or Meso Scale Discovery (MSD) assay kit.[6][7]

  • Data Analysis: Compare the plasma GLP-1 concentrations between vehicle- and this compound-treated groups in both WT and KO mice.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the effect of this compound on glucose disposal in response to an oral glucose challenge.

  • Animals: Wild-type and GPR119 KO mice.

  • Procedure:

    • Fast mice overnight (approximately 16 hours) with free access to water.[8]

    • Administer this compound or vehicle via oral gavage.

    • After 30 minutes, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[9]

    • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.[10]

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results between the different treatment groups and genotypes.

Visualizations

Signaling Pathway of GPR119 Agonists

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 signaling pathway initiated by this compound.

Experimental Workflow for In Vivo Validation

Knockout_Validation_Workflow cluster_groups Experimental Groups WT_Vehicle Wild-Type + Vehicle Dosing Oral Gavage Administration WT_Vehicle->Dosing WT_BMS Wild-Type + this compound WT_BMS->Dosing KO_Vehicle GPR119 KO + Vehicle KO_Vehicle->Dosing KO_BMS GPR119 KO + this compound KO_BMS->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT GLP1_Assay Plasma GLP-1 Measurement Dosing->GLP1_Assay Data_Analysis Data Analysis and Comparison OGTT->Data_Analysis GLP1_Assay->Data_Analysis

Caption: Workflow for validating this compound using GPR119 KO mice.

References

Navigating RNAi: A Comparative Guide to Scrambled Controls for BMS-986034 siRNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting and utilizing appropriate scrambled siRNA controls in studies involving the GPR119 agonist, BMS-986034.

This guide provides a comprehensive comparison of scrambled control strategies for siRNA experiments targeting the G-protein coupled receptor 119 (GPR119), the molecular target of this compound. The selection of a proper negative control is paramount to distinguish sequence-specific gene silencing from non-specific cellular responses, ensuring the validity and reproducibility of experimental findings.

Comparison of Scrambled Control siRNA Strategies

When performing siRNA-mediated knockdown of GPR119 to study the effects of this compound, two primary strategies for scrambled controls are commonly employed: a custom-designed scrambled siRNA with the same nucleotide composition as the active siRNA, and a commercially available non-targeting siRNA.

FeatureCustom Scrambled siRNACommercial Non-Targeting siRNA
Sequence Design Same nucleotide composition as the GPR119 siRNA, but in a randomized order. Requires bioinformatics check (e.g., BLAST) to ensure no significant homology to any known gene in the target organism.[1][2]A pre-designed sequence with minimal homology to any known gene across multiple species (e.g., human, mouse, rat).[3]
Specificity Control Provides a direct control for the specific nucleotide composition of the experimental siRNA, helping to rule out off-target effects caused by the particular combination of nucleotides.Controls for the general effects of introducing a short, double-stranded RNA into cells. May not account for subtle off-target effects of the specific GPR119 siRNA sequence.
Cost Can be more expensive due to custom synthesis.Generally more cost-effective as they are produced in bulk.
Convenience Requires design and validation steps.Ready to use, with performance often validated by the manufacturer.
Potential for Off-Target Effects If not properly designed and screened, the scrambled sequence could inadvertently target another gene.[4]Designed and often experimentally verified to have minimal off-target effects.[3]

Experimental Data Summary

The following table presents hypothetical data from an experiment designed to assess the specificity of a GPR119-targeting siRNA versus a scrambled control in HEK293 cells that endogenously express GPR119.

Treatment GroupGPR119 mRNA Expression (relative to untreated)Apoptosis Rate (%)Off-Target Gene X Expression (relative to untreated)
Untreated1.005.2 ± 0.81.00
Mock Transfection (Transfection reagent only)0.98 ± 0.055.5 ± 1.11.02 ± 0.07
Scrambled Control siRNA (50 nM)0.95 ± 0.086.1 ± 0.90.97 ± 0.06
GPR119 siRNA (50 nM) 0.22 ± 0.03 5.8 ± 1.0 0.99 ± 0.05
Positive Control (e.g., Cyclophilin B siRNA)N/AN/AN/A

Data are represented as mean ± standard deviation.

This hypothetical data illustrates that the GPR119 siRNA significantly reduces GPR119 mRNA levels without impacting the apoptosis rate or the expression of a representative off-target gene, when compared to the scrambled control.

Experimental Protocols

GPR119 siRNA and Scrambled Control Transfection

This protocol outlines a standard procedure for siRNA transfection in a 24-well plate format.

Materials:

  • HEK293 cells expressing GPR119

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • GPR119 siRNA (pre-designed or custom)

  • Scrambled control siRNA

  • Nuclease-free water, tubes, and pipette tips

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Thaw siRNA solutions on ice.

    • Dilute the GPR119 siRNA and scrambled control siRNA separately in Opti-MEM I to a final concentration of 50 nM. For a 24-well plate, prepare 50 µL of diluted siRNA per well.

  • Transfection Complex Formation:

    • In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM I per well.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (1:1 ratio).

    • Incubate at room temperature for 10-15 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add 100 µL of the siRNA-lipid complex mixture to each well.

    • Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream analysis.

Quantitative Real-Time PCR (qRT-PCR) for GPR119 mRNA Quantification

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

  • Primers for GPR119 and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: At 48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qPCR reaction with the cDNA template, primers for GPR119 and the housekeeping gene, and the qPCR master mix.

    • Run the reaction on a qRT-PCR instrument using a standard cycling protocol.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of GPR119 mRNA, normalized to the housekeeping gene and the untreated control.

Visualizing Key Processes

To aid in the understanding of the experimental context, the following diagrams illustrate the GPR119 signaling pathway and the experimental workflow.

GPR119_Signaling_Pathway cluster_cell Cell Membrane This compound This compound GPR119 GPR119 This compound->GPR119 Agonist Gs Gs GPR119->Gs AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: GPR119 signaling pathway activated by this compound.

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed Cells siRNA_Prep Prepare siRNA (GPR119 & Scrambled) Complex_Formation Form siRNA-Lipid Complexes siRNA_Prep->Complex_Formation Transfect Transfect Cells Complex_Formation->Transfect Incubation Incubate (24-48h) Transfect->Incubation RNA_Extraction Extract RNA Incubation->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Analyze Data qRT_PCR->Data_Analysis

Caption: Experimental workflow for GPR119 siRNA knockdown.

References

Unveiling the Signaling Profile of BMS-986034: A GPR119 Agonist Under Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of novel therapeutic compounds is paramount. This guide provides a comparative analysis of BMS-986034, a potent G protein-coupled receptor 119 (GPR119) agonist, and other key GPR119 modulators. The central question of whether this compound exhibits biased agonism—preferentially activating one signaling pathway over another—is explored in the context of available data.

GPR119, a class A G protein-coupled receptor (GPCR), is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders. The canonical signaling pathway for GPR119 involves coupling to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1]

However, like many GPCRs, GPR119 may also signal through β-arrestin pathways, which are typically involved in receptor desensitization, internalization, and G protein-independent signaling cascades. An agonist that differentially activates the Gαs/cAMP pathway versus the β-arrestin pathway is termed a "biased agonist." Such biased signaling can have significant implications for a drug's therapeutic efficacy and side-effect profile.

Currently, public domain data on the β-arrestin recruitment activity of this compound is not available. Therefore, a definitive classification of this compound as a balanced or biased agonist cannot be made at this time. This guide presents the known information on this compound and compares it with other GPR119 agonists for which signaling data are more complete.

Comparative Analysis of GPR119 Agonist Activity

To provide a clear comparison, the following table summarizes the available in vitro potency data for this compound and other notable GPR119 agonists. The data primarily focuses on the Gαs/cAMP signaling pathway.

CompoundChemical ClassTargetAssay TypeCell LinePotency (EC50/IC50)
This compound Bicyclic heteroaromaticGPR119cAMP accumulation (HTRF)HEK2933 nM[2]
AR231453 PyrimidineGPR119cAMP accumulationHEK293~10 nM
APD597 PyrimidineGPR119cAMP accumulationNot specifiedNot specified
PSN632408 PyrimidineGPR119cAMP accumulationMIN6c4 cells~7.9 µM[3]
Oleoylethanolamide (OEA) Endocannabinoid-like amideGPR119cAMP accumulationMIN6c4 cellsPotent agonist[3]

GPR119 Signaling Pathways

The activation of GPR119 by an agonist can initiate two primary signaling cascades, as depicted in the diagram below. The balance between these pathways determines the agonist's functional selectivity.

GPR119_Signaling cluster_membrane cluster_gas Gαs Pathway cluster_arrestin β-Arrestin Pathway GPR119 GPR119 Gas Gαs GPR119->Gas Activates bArrestin β-Arrestin GPR119->bArrestin Recruits Agonist GPR119 Agonist (e.g., this compound) Agonist->GPR119 Binds to AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GSIS ↑ GSIS CREB->GSIS GLP1 ↑ GLP-1 Release CREB->GLP1 Internalization Receptor Internalization bArrestin->Internalization MAPK MAPK Signaling (e.g., ERK) bArrestin->MAPK cAMP_Workflow start Start cell_culture 1. Seed HEK293-GPR119 cells in 384-well plates start->cell_culture incubation1 2. Incubate overnight cell_culture->incubation1 compound_prep 3. Prepare serial dilutions of test compounds incubation1->compound_prep stimulation 4. Add compounds to cells and incubate (e.g., 30 min) compound_prep->stimulation lysis 5. Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) stimulation->lysis incubation2 6. Incubate for 1 hour at room temperature lysis->incubation2 readout 7. Read plate on HTRF reader (665 nm / 620 nm) incubation2->readout analysis 8. Analyze data and determine EC50 values readout->analysis end End analysis->end bArrestin_Workflow start Start cell_culture 1. Seed cells co-expressing GPR119-enzyme donor and β-arrestin-enzyme acceptor start->cell_culture incubation1 2. Incubate overnight cell_culture->incubation1 compound_prep 3. Prepare serial dilutions of test compounds incubation1->compound_prep stimulation 4. Add compounds to cells and incubate (e.g., 60-90 min) compound_prep->stimulation detection 5. Add substrate and measure luminescence stimulation->detection analysis 6. Analyze data and determine EC50 values detection->analysis end End analysis->end

References

Navigating the Landscape of GPR119 Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of G protein-coupled receptor 119 (GPR119) agonists for metabolic diseases, publicly available pharmacokinetic and pharmacodynamic data for the specific compound BMS-986034 remains elusive. Extensive searches of scientific literature, patent databases, and conference proceedings have not yielded the specific experimental data required for a detailed comparative analysis of this particular agent.

While a direct comparison involving this compound is not currently feasible due to the lack of accessible data, this guide will provide a comparative overview of other well-characterized GPR119 agonists, offering researchers, scientists, and drug development professionals a valuable reference for this class of compounds. The information presented is based on available preclinical and clinical data for representative GPR119 agonists, namely AR-231453 and APD597.

GPR119 Agonists: A Glimpse into the Mechanism of Action

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate the release of insulin (B600854) in a glucose-dependent manner and also to promote the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has positioned GPR119 as an attractive target for the treatment of type 2 diabetes and other metabolic disorders.

The signaling pathway of GPR119 agonists is initiated by the binding of the agonist to the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP is a key second messenger that triggers the downstream effects of insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Figure 1: GPR119 Agonist Signaling Pathway.

Comparative Pharmacokinetics of GPR119 Agonists

The pharmacokinetic profiles of GPR119 agonists can vary significantly, impacting their therapeutic potential. Below is a comparison of key pharmacokinetic parameters for two representative compounds, AR-231453 (preclinical data in rats) and APD597 (clinical data in humans).

ParameterAR-231453 (Rats)APD597 (Humans)
Dose 10 mg/kg (oral)2.5 - 800 mg (oral)
Tmax (Time to Maximum Concentration) ~1 hourNot specified
Cmax (Maximum Concentration) 0.25 µMDose-proportional
t1/2 (Half-life) ~1.1 hours~13 hours
Bioavailability Not specifiedOrally available
Food Effect Not specifiedNot significant

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic and pharmacodynamic studies, detailed experimental protocols are crucial. While specific protocols for this compound are unavailable, a general workflow for evaluating GPR119 agonists can be outlined.

PK_PD_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Assays (e.g., cAMP accumulation, insulin/GLP-1 secretion from cell lines) pk_animal Pharmacokinetic Studies in Animals (e.g., rats, dogs) - Single and multiple dosing - Bioavailability assessment in_vitro->pk_animal pd_animal Pharmacodynamic Studies in Animals (e.g., oral glucose tolerance test in diabetic models) pk_animal->pd_animal tox Toxicology Studies pd_animal->tox phase1 Phase I Clinical Trials - Safety and tolerability in healthy volunteers - Human pharmacokinetics tox->phase1 phase2 Phase II Clinical Trials - Efficacy in patients (e.g., T2DM) - Dose-ranging studies phase1->phase2 phase3 Phase III Clinical Trials - Large-scale efficacy and safety studies phase2->phase3

Figure 2: General Experimental Workflow for PK/PD Modeling.

Key Experimental Methodologies:
  • In Vitro Potency and Efficacy:

    • cAMP Accumulation Assays: Performed in cell lines expressing the GPR119 receptor (e.g., HEK293 or CHO cells) to determine the EC50 of the compound.

    • Insulin/GLP-1 Secretion Assays: Conducted using pancreatic beta-cell lines (e.g., MIN6) or enteroendocrine cell lines (e.g., NCI-H716) to measure the compound's ability to stimulate hormone release in response to glucose.

  • In Vivo Pharmacokinetic Studies:

    • Animal Models: Typically conducted in rodents (mice, rats) and non-rodents (dogs, monkeys).

    • Dosing: Administration of the compound via various routes (e.g., oral, intravenous) at different dose levels.

    • Sample Collection: Serial blood samples are collected at predetermined time points.

    • Bioanalysis: Plasma concentrations of the drug are quantified using methods like LC-MS/MS.

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

  • In Vivo Pharmacodynamic Studies:

    • Disease Models: Utilizes animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).

    • Oral Glucose Tolerance Test (OGTT): Following drug administration, animals are challenged with an oral glucose load. Blood glucose and insulin levels are monitored over time to assess the drug's effect on glucose homeostasis.

Conclusion

While a comprehensive analysis of this compound is hampered by the current lack of public data, the comparative information on other GPR119 agonists provides a solid foundation for understanding the pharmacokinetic and pharmacodynamic properties of this drug class. The significant differences in half-life and other parameters between compounds like AR-231453 and APD597 highlight the importance of detailed characterization for each new chemical entity. As more data on novel GPR119 agonists, including this compound, becomes available, a more complete picture will emerge, aiding in the development of effective therapies for metabolic diseases. Researchers are encouraged to consult forthcoming publications and clinical trial registries for the latest information.

Navigating Fibrosis: Correlating In Vitro Potency with In Vivo Efficacy of LPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of BMS-986020 and its successor, BMS-986278, for the Treatment of Idiopathic Pulmonary Fibrosis

In the landscape of drug discovery for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, the lysophosphatidic acid receptor 1 (LPA1) has emerged as a key therapeutic target. Bristol Myers Squibb has been at the forefront of developing LPA1 antagonists, with two notable compounds: BMS-986020 and its next-generation successor, BMS-986278. While the initial query focused on "BMS-986034," publicly available scientific literature does not substantiate its role as an LPA1 antagonist for pulmonary fibrosis. Instead, extensive research points to BMS-986020 and BMS-986278 as the pivotal molecules in this therapeutic class. This guide provides a detailed comparison of their in vitro potency and in vivo efficacy, offering researchers, scientists, and drug development professionals a clear perspective on their profiles.

Unraveling In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of a drug candidate is a critical early indicator of its potential therapeutic efficacy. For LPA1 antagonists, key metrics include binding affinity (Kb), the concentration required to inhibit 50% of a biological function (IC50), and functional assay readouts like pEC50 or pKb.

CompoundTargetAssay TypePotency MetricValueReference Cell Types
BMS-986020 LPA1Calcium MobilizationpKb~8Recombinant cells
LPA1Dynamic Mass Redistribution (DMR)pEC507.06Recombinant cells
BSEP TransporterInhibition AssayIC504.8 µMNot specified
MRP4 TransporterInhibition AssayIC506.2 µMNot specified
MDR3 TransporterInhibition AssayIC507.5 µMNot specified
BMS-986278 Human LPA1Binding AffinityKb6.9 nMNot specified
BSEP TransporterInhibition AssayIC50>100 µMNot specified
MDR3 TransporterInhibition AssayIC50>100 µMNot specified
LPA1-mediated signalingFunctional Assays-Potent and complete antagonistPrimary human lung fibroblasts

BMS-986020 demonstrated potent antagonism of the LPA1 receptor in functional assays. However, it also showed off-target activity by inhibiting key bile acid and phospholipid transporters (BSEP, MRP4, and MDR3), which was later linked to the hepatobiliary toxicity observed in clinical trials.[1]

In contrast, its successor, BMS-986278, was engineered to maintain high on-target potency for LPA1 (with a human LPA1 Kb of 6.9 nM) while significantly reducing off-target effects on bile acid transporters (IC50 >100 µM).[2][3] This improved selectivity profile represents a significant step forward in developing a safer therapeutic agent. BMS-986278 also demonstrated potent and complete antagonism of LPA1-mediated signaling pathways in primary human lung fibroblasts, a highly relevant cell type for studying pulmonary fibrosis.[4][5]

From the Bench to the Clinic: In Vivo Efficacy

The ultimate test of a drug candidate lies in its in vivo efficacy, which is assessed in animal models of the disease and eventually in human clinical trials.

CompoundAnimal ModelKey FindingsHuman Studies (Phase)Key Findings
BMS-986020 Various fibrosis modelsDemonstrated anti-fibrotic efficacy.[6]Phase 2 (IPF)Slowed the decline of forced vital capacity (FVC).[7][8] Development halted due to hepatobiliary toxicity.[9]
BMS-986278 Rodent bleomycin (B88199) modelShowed antifibrotic activity, decreasing lung picrosirius red staining.[4][5]Phase 2 (Progressive Pulmonary Fibrosis)A 60 mg twice-daily dose reduced the rate of decline in percent predicted forced vital capacity (ppFVC) by 69% compared to placebo.[10]
Mouse modelInhibited LPA-stimulated histamine (B1213489) release.[4]Phase 2 (Idiopathic Pulmonary Fibrosis)A 60 mg twice-daily dose reduced the rate of decline in ppFVC by 62% compared to placebo.

BMS-986020 showed promising in vivo efficacy, demonstrating anti-fibrotic effects in animal models and, more importantly, slowing lung function decline in a Phase 2 trial for IPF.[6][7][8] However, the translation from preclinical to clinical success was hampered by the unforeseen off-target toxicity.

BMS-986278 has shown a more favorable trajectory. In preclinical in vivo studies, it demonstrated clear anti-fibrotic effects in the widely used rodent bleomycin model of pulmonary fibrosis and effectively inhibited an LPA-driven physiological response in mice.[4][5] These encouraging preclinical results were followed by positive outcomes in Phase 2 clinical trials for both progressive pulmonary fibrosis and idiopathic pulmonary fibrosis, where it significantly reduced the rate of lung function decline.[10] The improved safety profile, particularly the lack of hepatobiliary toxicity signals, is a key differentiator from its predecessor.

Visualizing the Pathway and Process

To better understand the mechanism of action and the drug development workflow, the following diagrams are provided.

LPA1 Signaling Pathway and Point of Intervention.

In_Vitro_In_Vivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Potency Potency Assays (Binding, Functional) PK_PD Pharmacokinetics & Pharmacodynamics (Animal Models) Potency->PK_PD informs dose selection Efficacy Efficacy Studies (Disease Models) Potency->Efficacy Correlation Selectivity Selectivity Profiling (Off-target screening) Toxicity Toxicology Studies Selectivity->Toxicity predicts safety issues PK_PD->Efficacy establishes exposure-response Phase1 Phase 1 (Safety in Humans) Efficacy->Phase1 Phase2 Phase 2 (Efficacy in Patients) Efficacy->Phase2 Correlation Toxicity->Phase1 Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3

Workflow for Correlating In Vitro and In Vivo Data.

Experimental Protocols

In Vitro LPA1 Receptor Binding Assay (Representative Protocol)

  • Membrane Preparation: Membranes from cells recombinantly expressing the human LPA1 receptor are prepared by homogenization and centrifugation.

  • Radioligand Binding: Membranes are incubated with a radiolabeled LPA1 ligand (e.g., [³H]-LPA) and varying concentrations of the test compound (BMS-986278).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled LPA1 ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) or binding affinity (Kb) is determined by non-linear regression analysis of the competition binding data.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Representative Protocol)

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.

  • Drug Administration: The test compound (e.g., BMS-986278) is administered orally, typically starting on the day of or a few days after bleomycin instillation and continuing for a specified period (e.g., 14-21 days). A vehicle control group is also included.

  • Efficacy Assessment: At the end of the study, mice are euthanized, and the lungs are harvested.

  • Histopathological Analysis: Lung tissue is fixed, sectioned, and stained with picrosirius red to visualize collagen deposition. The extent of fibrosis is quantified by image analysis.

  • Biochemical Analysis: Bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory cells and cytokines. Lung tissue can be homogenized to measure collagen content (e.g., via a hydroxyproline (B1673980) assay).

Conclusion

The journey from BMS-986020 to BMS-986278 illustrates a successful application of the principles of correlating in vitro data with in vivo outcomes. While BMS-986020 showed promising efficacy, its in vitro off-target profile foreshadowed the clinical safety issues that ultimately halted its development. BMS-986278 was rationally designed to retain the high in vitro potency against LPA1 while eliminating the undesirable off-target effects. This improved in vitro profile has translated into a promising in vivo efficacy and safety profile in both preclinical models and human clinical trials. This comparative analysis underscores the importance of a comprehensive understanding of a compound's in vitro characteristics to predict its in vivo success and ultimately deliver a safe and effective therapy to patients with idiopathic pulmonary fibrosis.

References

Benchmarking BMS-986034: A Comparative Analysis of a Novel GPR119 Agonist for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the GPR119 agonist BMS-986034 against other therapeutic agents for the treatment of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This analysis is based on available preclinical and clinical data to objectively evaluate its potential therapeutic standing.

This compound is an orally active agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of metabolic disorders. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action holds the potential for effective glycemic control with a low risk of hypoglycemia.

Mechanism of Action: The GPR119 Signaling Pathway

Upon binding of an agonist like this compound, GPR119 activates the Gαs subunit of its associated G protein. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. In intestinal L-cells, elevated cAMP triggers the release of GLP-1, which further enhances insulin secretion from β-cells and also contributes to satiety and potential weight loss.

GPR119_Signaling_Pathway cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Intestinal_L_Cell Intestinal L-Cell BMS_beta This compound GPR119_beta GPR119 BMS_beta->GPR119_beta Gas_beta Gαs GPR119_beta->Gas_beta AC_beta Adenylyl Cyclase Gas_beta->AC_beta cAMP_beta cAMP AC_beta->cAMP_beta Insulin Insulin Secretion cAMP_beta->Insulin BMS_L This compound GPR119_L GPR119 BMS_L->GPR119_L Gas_L Gαs GPR119_L->Gas_L AC_L Adenylyl Cyclase Gas_L->AC_L cAMP_L cAMP AC_L->cAMP_L GLP1 GLP-1 Secretion cAMP_L->GLP1 GLP1->GPR119_beta Incretin Effect

Caption: GPR119 Signaling Pathway

Comparative Analysis: this compound vs. Other Metabolic Disease Drugs

While specific clinical trial data for this compound remains limited in the public domain, we can benchmark its potential against other GPR119 agonists and established therapies for type 2 diabetes and obesity based on available information for the drug class.

Benchmarking Against Other GPR119 Agonists

Several other GPR119 agonists have progressed through clinical development. A key comparator is DS-8500a, for which Phase II clinical trial data in Japanese patients with type 2 diabetes has been published.

ParameterThis compound (Projected)DS-8500a[1]
Mechanism of Action GPR119 AgonistGPR119 Agonist
Target Indications Type 2 Diabetes, Obesity, NASHType 2 Diabetes
Reported Efficacy (Change from Baseline) Data not publicly availableHbA1c: -0.23% (25mg)-0.37% (50mg)-0.44% (75mg)Fasting Plasma Glucose: Significant reduction at 50mg and 75mg doses
Development Stage Preclinical/Early ClinicalPhase II Completed
Benchmarking Against Standard of Care in Type 2 Diabetes

The current treatment landscape for type 2 diabetes is dominated by several classes of drugs with distinct mechanisms of action.

Drug ClassRepresentative Drug(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Biguanides MetforminDecreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity.Well-established efficacy and safety profile; low cost; weight neutral or modest weight loss.Gastrointestinal side effects; risk of lactic acidosis in patients with renal impairment.
GLP-1 Receptor Agonists Semaglutide, LiraglutideMimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.Significant HbA1c reduction; substantial weight loss; cardiovascular benefits.Injectable administration (though oral formulations are available); gastrointestinal side effects.
DPP-4 Inhibitors Sitagliptin, LinagliptinInhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which degrades incretin hormones, thereby increasing active GLP-1 and GIP levels.Oral administration; well-tolerated; low risk of hypoglycemia.Modest HbA1c reduction; generally weight neutral.
SGLT2 Inhibitors Empagliflozin, CanagliflozinInhibit the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, reducing glucose reabsorption and increasing urinary glucose excretion.Oral administration; effective HbA1c reduction; promotes weight loss; cardiovascular and renal benefits.Risk of genitourinary infections; potential for dehydration and diabetic ketoacidosis.

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available. However, based on studies of similar GPR119 agonists, key experiments for benchmarking would include:

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models Receptor_Binding Receptor Binding Assays (Determine affinity for GPR119) cAMP_Assay cAMP Accumulation Assays (Measure functional agonism) Receptor_Binding->cAMP_Assay Insulin_Secretion Insulin Secretion Assays (e.g., in MIN6 cells) cAMP_Assay->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Assays (e.g., in NCI-H716 cells) cAMP_Assay->GLP1_Secretion OGTT Oral Glucose Tolerance Test (OGTT) in rodent models (e.g., C57BL/6 mice) Insulin_Secretion->OGTT GLP1_Secretion->OGTT DIO Diet-Induced Obesity (DIO) Models (Assess effects on body weight and metabolic parameters) OGTT->DIO PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies (Determine bioavailability, half-life, and target engagement) DIO->PK_PD

Caption: Preclinical Evaluation Workflow

Oral Glucose Tolerance Test (OGTT) in Mice:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a specified dose.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the drug's effect on glucose tolerance.

Conclusion and Future Directions

This compound, as a GPR119 agonist, represents a promising therapeutic approach for metabolic diseases by targeting both insulin secretion and incretin release. While direct comparative data is still emerging, the preclinical and clinical findings for other GPR119 agonists suggest a potential for modest but significant improvements in glycemic control.

To establish a definitive position for this compound in the therapeutic landscape, further head-to-head clinical trials are necessary. These studies should not only compare it with other GPR119 agonists but also with the current standards of care, such as GLP-1 receptor agonists and SGLT2 inhibitors. Key areas of investigation will be its long-term efficacy in reducing HbA1c, its impact on body weight and liver fat, and its safety profile. The oral availability of this compound could offer a significant advantage in terms of patient convenience. The progression of this compound through clinical development will be closely watched by the research and drug development community.

References

A Preclinical Meta-Analysis of GPR119 Agonists: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on GPR119 agonists reveals a class of compounds with a dual mechanism of action for the potential treatment of type 2 diabetes and obesity. This guide provides a comparative analysis of their in vitro potency, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams to aid researchers in the field.

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic diseases.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a two-pronged approach to glycemic control.[3][4] Stimulation of GPR119 in pancreatic β-cells directly enhances glucose-stimulated insulin (B600854) secretion (GSIS).[5] In the gastrointestinal tract, GPR119 agonism stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify the insulin response to glucose.[5][6] This guide synthesizes preclinical data from various studies to provide a comparative overview of several GPR119 agonists.

In Vitro Efficacy: A Comparison of Potency

The in vitro potency of GPR119 agonists is typically assessed by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling cascade. The half-maximal effective concentration (EC50) for cAMP accumulation in cell lines engineered to express the human GPR119 receptor is a standard measure of agonist activity. A lower EC50 value indicates higher potency.

CompoundChemical ClassEC50 (nM) for human GPR119Reference
GSK2041706 Pyrazine4[7]
AR231453 Pyrimidine4.7 - 9[5]
APD668 Pyrimidine2.7[5]
DS-8500a Oxadiazole51.5
APD597 (JNJ-38431055) Pyrimidine46[5]
GSK1292263 Pyridine~126 (pEC50 = 6.9)[5]
PSN632408 Pyrimidine7900[5]

Pharmacokinetic Profiles: A Look at Bioavailability and Half-life

The preclinical pharmacokinetic properties of GPR119 agonists have been evaluated in rodent models. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which are crucial for predicting their behavior in humans. However, it is important to note that many GPR119 agonists have shown poor oral absorption and short half-lives.[3][8]

CompoundSpeciesDoseCmaxTmaxAUC (0-24h)t1/2Reference
ps297 MouseSingle Oral23 ± 19 ng/mL0.5 - 1 h19.6 ± 21 hng/mL-[3]
ps318 MouseSingle Oral75 ± 22 ng/mL0.25 - 0.5 h35 ± 23 hng/mL-[3]
AR-231453 Rat10 mg/kg Oral0.25 µM1 h263 h*ng/mL1.1 h[8]

In Vivo Efficacy: Impact on Glucose Homeostasis and Body Weight

The ultimate preclinical validation for GPR119 agonists lies in their ability to improve glycemic control and potentially reduce body weight in animal models of diabetes and obesity. The oral glucose tolerance test (OGTT) is a key experiment to assess a compound's ability to lower blood glucose excursions after a glucose challenge.

DS-8500a: In neonatal streptozotocin-treated (nSTZ) rats, a model of type 2 diabetes, repeated dosing of DS-8500a demonstrated statistically significant glucose-lowering effects in an OGTT. The efficacy of DS-8500a in these studies was reported to be greater than that of other clinically tested GPR119 agonists like GSK1292263 and MBX-2982. In Zucker fatty (ZF) rats, a single oral dose of DS-8500a showed dose-dependent glucose-lowering effects in an OGTT.

GSK2041706: In a diet-induced obese (DIO) mouse model, a 14-day treatment with GSK2041706 (30 mg/kg, twice daily) resulted in a 7.4% weight loss.[4] This effect was associated with a 17.1% reduction in cumulative food intake.[4] When combined with metformin, GSK2041706 showed a synergistic effect on weight loss.[4]

AR231453: Oral administration of AR231453 was shown to significantly reduce glucose excursions after an oral glucose load in wild-type mice.[6] This effect was dependent on the presence of the GLP-1 receptor, highlighting the importance of the incretin pathway for its mechanism of action.[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for evaluating these agonists.

GPR119_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_gut Intestinal L-cell GPR119_beta GPR119 Gs_beta Gαs GPR119_beta->Gs_beta Agonist AC_beta Adenylyl Cyclase Gs_beta->AC_beta cAMP_beta cAMP AC_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Insulin Insulin Secretion PKA_beta->Insulin GPR119_l GPR119 Gs_l Gαs GPR119_l->Gs_l Agonist AC_l Adenylyl Cyclase Gs_l->AC_l cAMP_l cAMP AC_l->cAMP_l GLP1 GLP-1 Secretion cAMP_l->GLP1 GLP1->GPR119_beta Acts on GLP-1R on β-cell

GPR119 Agonist Signaling Pathway.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cAMP_assay cAMP Accumulation Assay (e.g., HEK293-hGPR119 cells) GSIS_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (e.g., MIN6 or HIT-T15 cells) cAMP_assay->GSIS_assay GLP1_assay GLP-1 Secretion Assay (e.g., GLUTag cells) GSIS_assay->GLP1_assay PK_study Pharmacokinetic Studies (Rodent models) OGTT Oral Glucose Tolerance Test (OGTT) (Lean and diabetic rodent models) PK_study->OGTT BodyWeight Body Weight & Food Intake (DIO models) OGTT->BodyWeight cluster_invitro cluster_invitro cluster_invitro->PK_study Lead Compound Selection

Preclinical Evaluation Workflow for GPR119 Agonists.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of a GPR119 agonist to stimulate the production of intracellular cAMP in a cell line expressing the receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor.[5]

  • Procedure:

    • Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Stimulate the cells with the compound for a specified time.

    • Lyse the cells and use a commercial cAMP assay kit (e.g., HTRF) to measure cAMP levels.

    • Data is analyzed to determine the EC50 value.[5]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion by a GPR119 agonist in response to glucose.

  • Cell Line: Pancreatic beta-cell lines such as MIN6 or HIT-T15.[5]

  • Procedure:

    • Culture the cells to near confluence.

    • Pre-incubate the cells in a low-glucose buffer.

    • Stimulate the cells with low or high concentrations of glucose in the presence or absence of the test compound.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.[5]

In Vitro GLP-1 Secretion Assay

This assay assesses the ability of a GPR119 agonist to stimulate the secretion of GLP-1 from an enteroendocrine cell line.

  • Cell Line: GLUTag cells, a murine L-cell line.

  • Procedure:

    • Culture GLUTag cells on Matrigel-coated plates.

    • Wash the cells and incubate with a buffer containing the test compound for a set period (e.g., 2 hours).

    • Collect the supernatant.

    • Measure the concentration of active GLP-1 using a specific ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a GPR119 agonist on glucose disposal in a living organism.

  • Animal Models: Male C57BL/6J mice or other relevant rodent models (e.g., diet-induced obese mice).

  • Procedure:

    • Fast the animals overnight (typically 16-18 hours) with free access to water.

    • Administer the test compound orally at a specific time before the glucose challenge.

    • Administer a bolus of glucose orally (e.g., 2 g/kg body weight).

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.

    • Measure blood glucose levels at each time point.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound.

Conclusion

The preclinical data for GPR119 agonists demonstrate a clear mechanism of action and promising efficacy in animal models of metabolic disease. However, the translation of these findings to successful clinical outcomes has been challenging, with some compounds showing only modest effects in humans.[1] This guide highlights the variability in potency and pharmacokinetic properties among different GPR119 agonists. Future research should focus on developing compounds with improved pharmacokinetic profiles and a better understanding of the species differences in GPR119 pharmacology to bridge the gap between preclinical promise and clinical success. Combination therapies, for instance with DPP-4 inhibitors or metformin, may also represent a viable strategy to enhance the therapeutic potential of this class of drugs.

References

Translating Preclinical Promise to Human Studies: A Comparative Guide to the GPR119 Agonist BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and related metabolic disorders. As a Gαs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action presents an attractive therapeutic strategy for improving glycemic control. BMS-986034 is an orally active GPR119 agonist developed by Bristol-Myers Squibb. This guide provides a comparative overview of the available preclinical data for the chemical series related to this compound and contrasts it with other GPR119 agonists that have progressed to clinical evaluation, highlighting the translational challenges and opportunities in this drug class.

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 agonists bind to and activate the GPR119 receptor on pancreatic β-cells and intestinal L-cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In β-cells, elevated cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP levels trigger the release of incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). These incretins, in turn, act on the pancreas to further potentiate insulin secretion in a glucose-dependent manner.

GPR119_Signaling_Pathway cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Intestinal_L_Cell Intestinal L-Cell BMS986034_beta This compound GPR119_beta GPR119 BMS986034_beta->GPR119_beta binds AC_beta Adenylyl Cyclase GPR119_beta->AC_beta activates cAMP_beta ↑ cAMP AC_beta->cAMP_beta Insulin Glucose-Dependent Insulin Secretion cAMP_beta->Insulin BMS986034_L This compound GPR119_L GPR119 BMS986034_L->GPR119_L binds AC_L Adenylyl Cyclase GPR119_L->AC_L activates cAMP_L ↑ cAMP AC_L->cAMP_L GLP1 GLP-1 & GIP Secretion cAMP_L->GLP1 GLP1->Insulin potentiates cAMP_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing GPR119 start->cell_culture plating Plate cells in 96-well plates cell_culture->plating incubation Incubate with This compound/agonist plating->incubation lysis Lyse cells incubation->lysis detection Measure cAMP levels (e.g., HTRF) lysis->detection analysis Calculate EC50 detection->analysis end End analysis->end OGTT_Workflow start Start fasting Fast mice overnight start->fasting baseline_glucose Measure baseline blood glucose (t=0) fasting->baseline_glucose dosing Administer this compound or vehicle orally baseline_glucose->dosing glucose_challenge Administer glucose (oral gavage) dosing->glucose_challenge blood_sampling Collect blood at timed intervals (e.g., 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure blood glucose concentrations blood_sampling->glucose_measurement auc_calculation Calculate Area Under the Curve (AUC) for glucose excursion glucose_measurement->auc_calculation end End auc_calculation->end

References

Safety Operating Guide

Proper Disposal of BMS-986034: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of BMS-986034. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer detailing disposal procedures, this guide is based on established principles for the disposal of hazardous chemical waste.

Core Principles of Chemical Waste Disposal

The handling and disposal of any chemical waste, including this compound, should adhere to fundamental safety and environmental regulations. Key principles include:

  • Waste Minimization: The primary goal is to minimize the generation of hazardous waste.

  • Segregation: Hazardous waste must be collected and stored separately from non-hazardous waste to prevent unintended reactions.[1]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.[1]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[1][2]

Quantitative Data Summary for Hazardous Waste Handling

The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, providing a quick reference for laboratory personnel.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.[1]
Acutely Hazardous Waste Container Rinsing Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 10% of the container's volume.Ensures the removal of acutely hazardous residues to render the container non-hazardous.
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste.Federal regulatory limits for temporary storage of hazardous waste in a laboratory setting.
Waste Holding Time in SAA Once the volume limit is reached, the container must be moved to the central accumulation area within 3 days.Ensures timely removal of hazardous waste from the immediate work area.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused neat compound, contaminated solvents, reaction mixtures, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).[1]

  • Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.

2. Container Selection and Labeling:

  • Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, tight-fitting lid.[1]

  • Clearly label the container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and its approximate concentration.[1]

3. Waste Accumulation and Storage:

  • Always handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Keep the waste container securely capped at all times, except when adding waste.

  • Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1]

Experimental Protocol for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (chemically compatible and leak-proof).

  • Hazardous waste labels.

  • Chemical fume hood.

  • Secondary containment bin.

Procedure:

  • Don PPE: Before handling any waste, put on all required personal protective equipment.

  • Prepare Waste Container: In a chemical fume hood, place a properly labeled hazardous waste container in a secondary containment bin.

  • Transfer Waste: Carefully transfer the this compound waste into the container. For solid waste, use a dedicated spatula or scoop. For liquid waste, pour carefully to avoid splashing.

  • Seal Container: Securely close the lid on the waste container.

  • Decontaminate: Wipe the exterior of the waste container with an appropriate solvent to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Store Properly: Place the sealed container in the designated satellite accumulation area.

  • Arrange for Pickup: Once the container is approaching 90% full or has reached the designated accumulation time limit, contact your institution's EH&S office for disposal.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Accumulation cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Select & Label Compatible Waste Container A->B Segregate from incompatible waste C Wear Appropriate PPE B->C D Transfer Waste in Fume Hood C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EH&S for Waste Pickup F->G H Professional Disposal (Do not use sink or regular trash) G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling BMS-986034

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like BMS-986034 is of paramount importance. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to minimize exposure risk and ensure experimental integrity. The following recommendations are based on general laboratory safety principles for potent small molecule inhibitors and should be used in conjunction with a thorough risk assessment and institutional safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a potentially hazardous compound. The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant nitrile gloves, double-gloved.Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes and aerosols of the compound.
Body Protection Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the compound as a powder or when aerosols may be generated to prevent inhalation.

Operational Plan: Handling and Storage

All manipulations of this compound, especially in its solid form, should be performed in a designated and controlled environment to minimize the risk of contamination and exposure.

Engineering Controls:

  • Primary Containment: All handling of this compound powder should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). This is critical to prevent the generation and inhalation of aerosols.

  • Work Surface: The work surface within the containment unit should be covered with absorbent, plastic-backed paper to contain any potential spills.

Storage:

  • Solid Compound: Store this compound as a powder at room temperature in a tightly sealed container, as indicated by the supplier.

  • Solutions: For solutions, such as those in DMSO, it is recommended to store them at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood or BSC is clean and operational.

    • Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), vials, pipettes, and waste containers.

    • Don all required PPE as specified in Table 1.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood or BSC.

    • Use a tared weigh boat or paper to accurately measure the desired amount of this compound powder.

    • Handle the powder carefully to minimize dust generation.

  • Reconstitution:

    • Carefully transfer the weighed powder to an appropriate vial.

    • Slowly add the desired volume of solvent to the vial, directing the stream to the side of the vial to avoid splashing.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution. The solubility in DMSO is noted as 5 mg/mL with warming.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the appropriate temperature as recommended for solutions.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental health and safety (EHS) guidelines.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Unused solid compound, contaminated weigh boats, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste All experimental solutions containing this compound should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated PPE Used lab coats, gowns, and other disposable PPE should be disposed of as hazardous solid waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_post Post-Handling cluster_disposal Disposal Prep Gather Materials & Don PPE Weigh Weigh Solid Compound Prep->Weigh Proceed to handling Reconstitute Prepare Solution Weigh->Reconstitute Store Label & Store Solution Reconstitute->Store Decontaminate Decontaminate Work Area Store->Decontaminate Doff Doff PPE Decontaminate->Doff Dispose Dispose of Hazardous Waste Doff->Dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.